1,2-Difluoro-3-methoxy-5-nitrobenzene
Description
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Properties
IUPAC Name |
1,2-difluoro-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYKDOPLRIZFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Difluoro-3-methoxy-5-nitrobenzene
Abstract
This technical guide provides a comprehensive scientific overview of 1,2-Difluoro-3-methoxy-5-nitrobenzene (CAS No. 1235492-43-9), a key polyfunctionalized aromatic intermediate for research and development in the pharmaceutical and agrochemical sectors. This document elucidates the compound's physicochemical properties, provides a detailed analysis of its spectroscopic signature, and outlines robust, representative protocols for its synthesis and subsequent chemical transformations. Emphasis is placed on the underlying chemical principles governing its reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, medicinal chemists, and process development scientists who require a functional, in-depth understanding of this versatile chemical building block.
Core Compound Overview
This compound is a strategically designed aromatic compound featuring a unique substitution pattern that imparts significant versatility in synthetic applications. The presence of two vicinal fluorine atoms, a methoxy group, and a nitro group on the benzene ring creates a molecule with a rich and predictable reactivity profile. The strong electron-withdrawing nature of the nitro group, combined with the activating effect of the fluorine atoms, makes the aromatic core highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro moiety serves as a synthetic handle for the introduction of an amino group via reduction, opening pathways to a diverse array of derivatives, such as substituted anilines, which are prevalent pharmacophores.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Experimental data for properties like melting and boiling points are not widely published; therefore, values should be confirmed experimentally.
| Property | Value | Source(s) |
| CAS Number | 1235492-43-9 | [1][2][3] |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | [2] |
| Appearance | Expected to be a pale yellow solid or oil | Inferred |
| Purity | Commercially available up to ≥98% | Inferred from supplier data |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone) and poorly soluble in water. | Inferred |
Spectroscopic Signature Analysis
For unambiguous identification and quality control, a thorough understanding of the compound's spectroscopic characteristics is essential. While a definitive experimental spectrum is not publicly available, a reliable prediction can be made based on established principles of NMR and IR spectroscopy.
-
¹H NMR Spectroscopy: The aromatic region is expected to show two distinct signals, each corresponding to one proton.
-
H-4: This proton is ortho to the nitro group and meta to the methoxy group. It will be significantly deshielded by the nitro group's electron-withdrawing effect and appear as a doublet of doublets (dd) due to coupling with F-1 (meta coupling, ~3-5 Hz) and F-2 (para coupling, ~1-2 Hz). Expected chemical shift: δ 7.8 - 8.1 ppm .
-
H-6: This proton is ortho to the nitro group and meta to a fluorine atom. It will also be strongly deshielded and appear as a doublet of doublets (dd) due to coupling with F-1 (meta coupling, ~5-7 Hz) and F-2 (ortho coupling, ~8-10 Hz). Expected chemical shift: δ 7.6 - 7.9 ppm .
-
-OCH₃: The methoxy protons will appear as a sharp singlet in the upfield region. Expected chemical shift: δ 3.9 - 4.1 ppm .[4]
-
-
¹³C NMR Spectroscopy: Seven distinct signals are expected.
-
Carbons bearing electronegative substituents will be significantly shifted downfield. The C-NO₂ (C-5), C-F (C-1, C-2), and C-OCH₃ (C-3) will have the largest chemical shifts.[5][6]
-
The carbon attached to the nitro group (C-5) is expected around δ 145-150 ppm .
-
Carbons bonded to fluorine (C-1, C-2) will appear as large doublets due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz) in the range of δ 140-155 ppm .
-
The carbon bearing the methoxy group (C-3) is expected around δ 150-155 ppm .
-
The protonated carbons (C-4, C-6) will appear further upfield, typically in the δ 110-125 ppm range.
-
The methoxy carbon (-OCH₃) will be found around δ 55-60 ppm .
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups.
-
NO₂ Stretch: Strong, asymmetric and symmetric stretches are expected at approximately 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ , respectively.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically 1100-1250 cm⁻¹ .
-
C-O Stretch (Aryl Ether): A characteristic band around 1200-1280 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Synthesis and Purification
A robust and logical synthetic pathway to this compound proceeds via a two-step sequence starting from commercially available 2,3-difluorophenol. This involves the methylation of the phenol followed by a regioselective electrophilic nitration.
Representative Protocol 1: Synthesis of 1,2-Difluoro-3-methoxybenzene (Precursor)
This protocol describes the O-methylation of 2,3-difluorophenol. The choice of a mild base like potassium carbonate and a standard methylating agent ensures high conversion while minimizing side reactions.[7]
-
Materials:
-
2,3-Difluorophenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Iodomethane (CH₃I, 1.2 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorophenol and anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.
-
Slowly add iodomethane to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 1,2-difluoro-3-methoxybenzene.
-
Representative Protocol 2: Synthesis of this compound
This procedure details the electrophilic nitration of the precursor synthesized in the previous step. The use of a standard nitrating mixture (H₂SO₄/HNO₃) at low temperatures is critical for controlling the exothermic reaction and achieving regioselectivity. The methoxy group is a strong ortho, para-director. The position para to the methoxy group (C-5) is the most sterically accessible and electronically favorable site for nitration.[2][8]
-
Materials:
-
1,2-Difluoro-3-methoxybenzene (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
-
Procedure:
-
Safety First: Conduct this reaction in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Ensure an ice bath is readily available for emergency cooling.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) to 0 °C in an ice-salt bath.
-
Slowly add 1,2-difluoro-3-methoxybenzene to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of cold, concentrated sulfuric acid (1-2 volumes).
-
Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining the internal temperature strictly between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate (the product) should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product.
-
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its predictable reactivity at two key sites: the nitro-activated aromatic ring and the nitro group itself.
Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effect of the nitro group significantly acidifies the ring protons and, more importantly, stabilizes the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack. This makes the ring highly susceptible to SNAr. The fluorine atoms are excellent leaving groups. Due to the substitution pattern, a nucleophile can displace either F-1 or F-2, with the regioselectivity depending on the nucleophile and reaction conditions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing access to the corresponding 2,3-difluoro-5-methoxyaniline. This transformation is fundamental in drug discovery, as the aniline moiety is a key precursor for amides, sulfonamides, ureas, and heterocyclic ring systems.
Representative Protocol 3: Reduction to 2,3-Difluoro-5-methoxyaniline
This protocol uses iron powder in the presence of an acid, a classic and cost-effective method for nitro group reduction known as the Béchamp reduction.[9][10]
-
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 3.0-5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl, catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, create a slurry of this compound, iron powder, ethanol, and water.
-
Heat the mixture to a gentle reflux (approx. 80-90 °C) with vigorous stirring.
-
Slowly add a few drops of concentrated HCl to initiate the reaction. The reaction is exothermic and may require occasional cooling to maintain control.
-
Continue heating at reflux for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aniline product.
-
Purification can be achieved via column chromatography or vacuum distillation.
-
Safety and Handling
As a fluorinated nitroaromatic compound, this compound requires careful handling. Its hazard profile is dictated by its functional groups.
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin, typical of many nitroaromatic compounds.[11]
-
Skin/Eye Irritation: Expected to be an irritant.
-
Carcinogenicity/Mutagenicity: Some nitroaromatics are suspected carcinogens or mutagens; this compound should be handled as such.
-
Aquatic Toxicity: Likely harmful to aquatic life with long-lasting effects.
-
-
Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.
-
Avoid creating dust or aerosols.
-
Keep away from heat, sparks, and open flames.
-
Nitration reactions are highly exothermic and can run away if not properly controlled. Strict temperature control is paramount.[12][13] Always add the nitrating agent slowly to the substrate and ensure efficient cooling.[14]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from reducing agents and strong bases.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
-
Conclusion
This compound is a valuable and highly functionalized building block for chemical synthesis. Its well-defined reactivity, governed by the interplay of its fluoro, methoxy, and nitro substituents, allows for controlled, regioselective transformations. The synthetic routes and subsequent reactions outlined in this guide provide a robust framework for researchers to leverage this compound's potential in the development of novel molecules for pharmaceutical and materials science applications. Adherence to the described safety protocols is essential for its responsible and effective use in the laboratory.
References
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[16] ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved January 29, 2026, from [Link]
[7] Organic Chemistry Portal. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. Retrieved January 29, 2026, from [Link]
[17] Google Patents. (n.d.). US3221062A - Nitration process. Retrieved January 29, 2026, from
[12] KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved January 29, 2026, from [Link]
[10] Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved January 29, 2026, from [Link]
[8] Scholarly Community Encyclopedia. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 29, 2026, from [Link]
[13] ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved January 29, 2026, from [Link]
[18] Google Patents. (n.d.). US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid. Retrieved January 29, 2026, from
[19] Canadian Journal of Chemistry. (1994). nitroso group in substituted nitrosobenzenes. Retrieved January 29, 2026, from [Link]
[20] Organic Chemistry Data. (n.d.). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved January 29, 2026, from [Link]
[14] GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved January 29, 2026, from [Link]
[21] Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved January 29, 2026, from
[22] Syntech International. (2023). Stability and safe handling of nitration waste acids. Retrieved January 29, 2026, from [Link]
[23] ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved January 29, 2026, from [Link]
[24] ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved January 29, 2026, from [Link]
[25] Epigenomics Workshop 2025. (n.d.). DNA Methylation: Bisulfite Sequencing Workflow. Retrieved January 29, 2026, from [Link]
[26] Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 29, 2026, from [Link]
[27] ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved January 29, 2026, from [Link]
[5] Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 29, 2026, from [Link]
[28] Takara Bio. (n.d.). EpiXplore™ Methylated DNA Enrichment Kit Protocol-At-A-Glance. Retrieved January 29, 2026, from [Link]
[29] The Royal Society of Chemistry. (n.d.). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. Retrieved January 29, 2026, from [Link]
[30] YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved January 29, 2026, from [Link]
[31] Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved January 29, 2026, from [Link]
[32] Nature Portfolio. (2024). Updated method for cell-free DNA (cfDNA) methylation profiling. Retrieved January 29, 2026, from [Link]
CPAChem. (n.d.). Safety data sheet - 4-nitroanisole. Retrieved January 29, 2026, from [Link]
[33] PMC. (n.d.). Protocol for mapping 2′-O-methylation using nanopore direct RNA-seq data with NanoNm. Retrieved January 29, 2026, from [Link]
[4] Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 29, 2026, from [Link]
[34] Canadian Journal of Chemistry. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved January 29, 2026, from [Link]
[6] Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 29, 2026, from [Link]
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physical and chemical properties of 1,2-Difluoro-3-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a key intermediate in modern synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into its handling, reactivity, and analytical characterization.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 1235492-43-9) is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of electron-withdrawing fluorine and nitro groups, combined with the electron-donating methoxy group, creates a versatile scaffold for the synthesis of complex target molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable building block in drug discovery and development.
Understanding the fundamental properties of this reagent is paramount for its effective and safe utilization in research and manufacturing. This guide aims to provide a thorough technical foundation for scientists working with this compound.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, we can compile its core identifiers and provide estimations for its physical properties based on closely related isomers and general principles of physical organic chemistry.
Table 1: Core Properties of this compound and Related Isomers
| Property | This compound | 1,3-Difluoro-5-nitrobenzene (Isomer) |
| CAS Number | 1235492-43-9 | 2265-94-3 |
| Molecular Formula | C₇H₅F₂NO₃ | C₆H₃F₂NO₂ |
| Molecular Weight | 189.12 g/mol | 159.09 g/mol |
| Appearance | Likely a solid or liquid | Light yellow liquid[1] |
| Melting Point | Not reported | ~17 °C[1] |
| Boiling Point | Not reported | 176-177 °C[1] |
| Density | Not reported | ~1.407 g/cm³[1] |
| Solubility | Expected to be sparingly soluble in water, soluble in common organic solvents. | Sparingly soluble in water. |
Expert Insight: The presence of the methoxy group in this compound, compared to its isomer 1,3-Difluoro-5-nitrobenzene, is expected to slightly increase its molecular weight and may influence its melting and boiling points. The overall polarity suggests good solubility in polar aprotic solvents like THF, DMF, and DMSO, which are common media for its reactions.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its substituents on the aromatic ring.
Diagram 1: Key Reactive Sites
Caption: A potential synthetic route to the title compound.
Experimental Protocol: General Nitration Procedure
This protocol is a generalized procedure based on common nitration reactions of substituted benzenes and should be optimized for this specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Substrate Addition: To this nitrating mixture, add 1,2-difluoro-3-methoxybenzene dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine and nitro substituents.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms in the molecule, with the carbons attached to fluorine exhibiting characteristic C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and environment of the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-F bonds, the aromatic C-H and C=C bonds, the C-O bond of the methoxy group, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the combination of fluoro, methoxy, and nitro substituents, offer a wide range of possibilities for chemical transformations. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective application in the laboratory and beyond. Further research to fully characterize its physical properties and explore its reactivity is warranted.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
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solubility of 1,2-Difluoro-3-methoxy-5-nitrobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1,2-Difluoro-3-methoxy-5-nitrobenzene in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Novel Aromatic Compound
To the researchers, scientists, and drug development professionals who innovate at the frontier of molecular science, the journey from a newly synthesized compound to a viable therapeutic or functional material is paved with fundamental physicochemical characterizations. Among these, solubility stands as a cornerstone property, dictating everything from reaction kinetics and purification strategies to bioavailability and formulation.
This guide focuses on this compound, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. Given the novelty of this specific structure, publicly available, empirical solubility data is scarce. Therefore, this document is designed not as a mere repository of data, but as a comprehensive methodological and theoretical framework. It is crafted to empower you, the practicing scientist, to predict, experimentally determine, and intelligently apply the solubility characteristics of this molecule.
We will delve into the molecular architecture of this compound to forecast its behavior in various organic media. More importantly, we provide a robust, self-validating experimental protocol for you to generate precise and reliable solubility data in your own laboratory. This guide is built on the principles of scientific integrity, ensuring that the methodologies described are both rigorous and practical for the modern research environment.
Section 1: Molecular Structure Analysis and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] To predict the solubility of this compound, we must first dissect its molecular structure to understand its polarity and potential for intermolecular interactions.
Molecular Structure of this compound:
-
Aromatic Core: A benzene ring, which is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. The nitro group can participate in strong dipole-dipole interactions.
-
Fluoro Groups (-F): Two fluorine atoms, which are highly electronegative, contributing to the molecule's overall polarity and creating localized dipoles.
-
Methoxy Group (-OCH₃): A moderately polar group that can also act as a hydrogen bond acceptor at the oxygen atom.
Predicted Solubility Profile:
Based on this structure, this compound is a polar molecule. The presence of the nitro, fluoro, and methoxy groups on the benzene ring creates a significant dipole moment. Therefore, it is predicted to be more soluble in polar organic solvents than in nonpolar ones.
-
High Solubility Predicted in: Polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.
-
Moderate Solubility Predicted in: Polar protic solvents like methanol and ethanol. While these solvents are polar, the ability of this compound to act as a hydrogen bond donor is limited, which may slightly reduce its solubility compared to polar aprotic solvents.
-
Low to Negligible Solubility Predicted in: Nonpolar solvents such as hexane, cyclohexane, and toluene. The nonpolar hydrocarbon nature of these solvents will not effectively solvate the polar functional groups of the target molecule.[1]
Section 2: Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a robust methodology for determining the solubility of this compound in a range of organic solvents. The equilibrium solubility method, also known as the shake-flask method, is a gold-standard technique for this purpose.[3]
Experimental Workflow
The overall workflow for determining the equilibrium solubility is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, with built-in checks to ensure accuracy.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, acetonitrile)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the solute.
-
Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial.
-
Prepare a separate vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the exact time to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve must be prepared using standards of known concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and solvent-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.[5]
-
Handling of this compound: While specific toxicity data for this compound is not available, related nitroaromatic compounds can be harmful if inhaled, ingested, or in contact with skin. Handle with care and avoid generating dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Section 3: Data Presentation and Interpretation
Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.
Quantitative Solubility Data Table (Template)
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | Low | Enter experimental data here |
| Toluene | 2.4 | Low | Enter experimental data here |
| Dichloromethane | 3.1 | Moderate | Enter experimental data here |
| Ethyl Acetate | 4.4 | High | Enter experimental data here |
| Acetone | 5.1 | High | Enter experimental data here |
| Acetonitrile | 5.8 | High | Enter experimental data here |
| Methanol | 5.1 | Moderate-High | Enter experimental data here |
| Water | 10.2 | Very Low | Enter experimental data here |
Interpreting the Results
The relationship between solvent polarity and the solubility of a polar molecule like this compound can be visualized as follows:
Caption: Solute-Solvent Interaction and Solubility.
A strong correlation between increasing solvent polarity and higher solubility of this compound would validate the "like dissolves like" principle. Any deviations from this trend could suggest specific intermolecular interactions, such as hydrogen bonding capabilities of certain solvents, that play a significant role.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality data necessary for advancing their work in drug development and materials science. The principles and methodologies outlined herein are designed to be broadly applicable, serving as a valuable resource for the characterization of novel chemical entities.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. ATSDR. Retrieved from [Link]
-
McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Gelest. (n.d.). MSDS of 1,2-Difluoro-3-fluoromethoxy-5-nitrobenzene.
-
National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-5-nitrobenzene. PubChem. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
- University of Babylon. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a university chemistry department resource.
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
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- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]
Sources
A Spectroscopic Guide to 1,2-Difluoro-3-methoxy-5-nitrobenzene: From Theoretical Prediction to Practical Application
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. As a multi-substituted aromatic compound, its structural elucidation presents a unique set of challenges and opportunities that can be effectively addressed through a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols.
Introduction: The Structural Significance of this compound
This compound (C₇H₅F₂NO₃) is a highly functionalized aromatic ring system. The interplay of its electron-withdrawing nitro and fluoro substituents with the electron-donating methoxy group creates a distinct electronic environment that governs its reactivity and spectroscopic properties. A thorough understanding of its structure is paramount for its effective utilization in synthetic chemistry. This guide will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) analysis, providing a roadmap for its unambiguous identification and characterization.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.
| Property | Value |
| Molecular Formula | C₇H₅F₂NO₃[1] |
| Molecular Weight | 189.12 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | Not readily available for this specific isomer, related isomers exist.[1][2] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its structure.
¹H NMR Spectroscopy: Probing the Aromatic Protons
Theoretical Principles: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield. The methoxy group is electron-donating, causing an upfield shift (shielding) of ortho and para protons. The fluorine atoms also exert a strong deshielding inductive effect.
Predicted Spectrum: The molecule has two aromatic protons. Their chemical shifts can be predicted by considering the additive effects of the substituents. The proton at C4 will be influenced by the ortho-fluoro, meta-methoxy, and para-nitro groups. The proton at C6 will be influenced by the ortho-nitro, meta-fluoro, and para-methoxy groups. The methoxy group will present as a singlet.
Expected Chemical Shifts and Couplings:
-
H4: Expected to be a doublet of doublets due to coupling with the adjacent fluorine at C2 and the meta-coupling with H6.
-
H6: Expected to be a doublet of doublets due to coupling with the adjacent fluorine at C1 and the meta-coupling with H4.
-
-OCH₃: A singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Principles: ¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment. Electron-withdrawing groups like nitro and fluoro cause a downfield shift, while electron-donating groups like methoxy cause an upfield shift for ortho and para carbons.[3] Carbon-fluorine coupling is also a key feature.
Predicted Spectrum: All seven carbon atoms in the molecule are unique and will give rise to distinct signals. The spectrum is typically acquired with proton decoupling, resulting in singlets for each carbon.[4] However, these singlets will be split into doublets or triplets due to coupling with fluorine.
Expected Chemical Shift Ranges:
-
C-NO₂ (C5): ~145-150 ppm
-
C-F (C1, C2): ~140-160 ppm (with large ¹JCF coupling constants)
-
C-OCH₃ (C3): ~150-160 ppm (ipso-carbon to methoxy)[5]
-
Aromatic CH (C4, C6): ~100-120 ppm
-
-OCH₃: ~55-60 ppm
¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments
Theoretical Principles: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[6] Chemical shifts are very sensitive to the electronic environment.
Predicted Spectrum: The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts. Each signal will be a doublet due to coupling with the adjacent proton. Long-range couplings to other protons and the other fluorine may also be observed.
Part 2: Vibrational Spectroscopy - Unveiling Functional Groups
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.
Predicted Salient Peaks:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch (-OCH₃): ~2850-2960 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
-
NO₂ asymmetric stretch: ~1500-1550 cm⁻¹ (strong)[7]
-
NO₂ symmetric stretch: ~1330-1370 cm⁻¹ (strong)[7]
-
C-F stretch: ~1100-1300 cm⁻¹ (strong)
-
C-O stretch (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)
Part 3: Mass Spectrometry and UV-Vis Spectroscopy - Confirming Molecular Weight and Electronic Structure
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
Predicted Fragmentation:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule at m/z = 189.
-
Key Fragments: Loss of NO₂ (m/z = 143), loss of OCH₃ (m/z = 158), and fragments corresponding to the fluorinated benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Principles: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitro compounds typically show characteristic absorption bands.[8][9]
Predicted Absorption Maxima (λ_max):
-
A strong absorption band around 250-280 nm corresponding to π → π* transitions of the aromatic system.
-
A weaker absorption band at longer wavelengths (around 300-350 nm) due to n → π* transitions of the nitro group.[9]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling to observe the fluorine-proton couplings.
IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 40-300.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.
Data Summary and Interpretation
The following table summarizes the predicted spectroscopic data for this compound.
| Spectroscopic Technique | Predicted Data | Interpretation |
| ¹H NMR | Two aromatic signals (doublet of doublets), one methoxy singlet. | Confirms the presence and connectivity of the two aromatic protons and the methoxy group. |
| ¹³C NMR | Seven distinct carbon signals, with C-F couplings. | Elucidates the carbon skeleton and the electronic environment of each carbon atom. |
| ¹⁹F NMR | Two distinct fluorine signals. | Confirms the presence of two non-equivalent fluorine atoms. |
| IR | Strong absorptions for NO₂, C-F, and C-O bonds. | Confirms the presence of the key functional groups. |
| MS | Molecular ion peak at m/z 189 and characteristic fragments. | Confirms the molecular weight and provides insights into the molecule's stability. |
| UV-Vis | Absorption maxima in the UV region. | Consistent with the electronic structure of a nitroaromatic compound. |
Visualizing the Molecular Structure and Spectroscopic Relationships
Caption: Molecular structure and corresponding spectroscopic analysis points.
Conclusion
This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining theoretical predictions with established experimental protocols, researchers can confidently identify and characterize this important chemical intermediate. The multi-technique approach outlined herein ensures a thorough and unambiguous structural elucidation, which is a critical step in the advancement of pharmaceutical and agrochemical development programs.
References
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
NIST. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
SpectraBase. (n.d.). 1,2,3-Trichloro-5-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on.... Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
-
University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, grounded in first principles of magnetic resonance. We will dissect the intricate interplay of substituent effects—including electron-donating and withdrawing groups—and the complexities of proton-fluorine (¹H-¹⁹F) spin-spin coupling. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and molecular characterization.
Introduction: The Molecule and the Method
This compound presents a compelling case study for ¹H NMR analysis. The benzene ring is substituted with four distinct functional groups, creating a unique electronic environment that profoundly influences the magnetic properties of the two remaining aromatic protons. Understanding this spectrum requires a nuanced appreciation of chemical shift theory and spin-spin coupling dynamics.
¹H NMR spectroscopy remains the cornerstone of small molecule structural determination. Its power lies in its sensitivity to the local electronic environment of each proton, providing precise information about molecular connectivity and stereochemistry. For professionals in drug development, an accurate interpretation of NMR data is non-negotiable, serving as a primary validation of molecular identity and purity.
This guide will deconstruct the anticipated ¹H NMR spectrum of the title compound, explaining the causality behind the predicted chemical shifts and coupling patterns. We will also provide a robust, field-proven experimental protocol to ensure the acquisition of high-quality, reproducible data.
Theoretical Framework: Decoding the Spectrum
The appearance of a ¹H NMR spectrum is governed by three primary factors: chemical shift (δ), spin-spin coupling (J), and integration. For this compound, the interplay of these factors is particularly instructive.
The Role of Substituents on Chemical Shift
Protons attached to an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[1] The precise position of these signals is modulated by the electron-donating or electron-withdrawing nature of the substituents.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂), is a powerful EWG, acting through both inductive and resonance effects. It withdraws electron density from the aromatic ring, "deshielding" the ring protons. This deshielding effect causes the proton signals to shift downfield (to a higher ppm value). The effect is most pronounced at the ortho and para positions.[2][3]
-
Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is a strong EDG through resonance, donating electron density from its lone pairs into the π-system of the ring. This "shields" the ring protons, causing their signals to shift upfield (to a lower ppm value), with the strongest effect at the ortho and para positions.
-
Halogens (Fluorine): Fluorine atoms exhibit a dualistic nature. They are highly electronegative, leading to strong inductive electron withdrawal (deshielding). However, they also possess lone pairs that can be donated into the ring via resonance (shielding). For fluorine, the inductive effect typically dominates, resulting in a net deshielding effect on nearby protons.
Spin-Spin Coupling: The Language of Connectivity
Spin-spin coupling provides through-bond connectivity information. In this molecule, the splitting patterns are complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The magnitude of the coupling constant, J, is measured in Hertz (Hz).
-
¹H-¹H Coupling: The two protons on the ring are in a meta relationship to each other (separated by three bonds). The typical magnitude for meta-coupling (³JHH) in benzene derivatives is small, around 2-3 Hz.
-
¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I = ½, just like a proton, and is 100% abundant. Therefore, it couples strongly to nearby protons. The magnitude of H-F coupling is dependent on the number of bonds separating the nuclei.
-
³JHF (ortho): ~6-10 Hz
-
⁴JHF (meta): ~4-8 Hz
-
⁵JHF (para): ~0-3 Hz
-
Predicted ¹H NMR Spectrum: A Detailed Analysis
Let us assign the protons on the aromatic ring as H-4 and H-6 for clarity.
Caption: Structure of this compound.
Signal Assignment and Prediction
-
Methoxy Protons (-OCH₃): This signal will be the simplest to identify. It consists of three equivalent protons not coupled to the aromatic system.
-
Chemical Shift (δ): Expected around 3.9-4.1 ppm.
-
Multiplicity: Singlet (s).
-
Integration: 3H.
-
-
Aromatic Proton H-6: This proton is positioned ortho to both the electron-donating -OCH₃ group and an electron-withdrawing -F atom. It is also meta to the -NO₂ group. The net effect of these competing influences will determine its final chemical shift.
-
Chemical Shift (δ): Predicted to be in the range of 7.2-7.5 ppm.
-
Coupling:
-
Coupling to H-4 (⁴JHHmeta): ~2-3 Hz.
-
Coupling to F-1 (⁴JHFmeta): ~4-8 Hz.
-
Coupling to F-2 (⁵JHFpara): ~0-3 Hz.
-
-
Multiplicity: A doublet of doublets of doublets (ddd) or a complex multiplet if the para-coupling is resolved.
-
-
Aromatic Proton H-4: This proton is situated ortho to the strongly deshielding -NO₂ group and meta to the -OCH₃ group. This environment strongly suggests it will be the most downfield of the aromatic signals.
-
Chemical Shift (δ): Predicted to be significantly downfield, likely in the range of 7.8-8.1 ppm.
-
Coupling:
-
Coupling to H-6 (⁴JHHmeta): ~2-3 Hz.
-
Coupling to F-2 (⁴JHFmeta): ~4-8 Hz.
-
Coupling to F-1 (⁵JHFpara): ~0-3 Hz.
-
-
Multiplicity: A doublet of doublets of doublets (ddd) or a complex multiplet.
-
Summary of Predicted Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| -OCH₃ | 3.9 – 4.1 | s (singlet) | N/A | 3H |
| H-6 | 7.2 – 7.5 | ddd (doublet of doublets of doublets) | ⁴JH6-H4 ≈ 2-3; ⁴JH6-F1 ≈ 4-8; ⁵JH6-F2 ≈ 0-3 | 1H |
| H-4 | 7.8 – 8.1 | ddd (doublet of doublets of doublets) | ⁴JH4-H6 ≈ 2-3; ⁴JH4-F2 ≈ 4-8; ⁵JH4-F1 ≈ 0-3 | 1H |
Visualizing the Coupling Network
The following diagram illustrates the primary spin-spin coupling interactions that determine the multiplicity of the aromatic proton signals.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways.
Experimental Protocol for High-Resolution ¹H NMR
To validate the theoretical predictions, the acquisition of a high-quality spectrum is paramount. The following protocol is a self-validating system designed for accuracy and reproducibility.
Workflow Diagram
Caption: Standard workflow for ¹H NMR sample analysis.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean vial. The choice of solvent is critical; CDCl₃ is often a good starting point for many organic molecules.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides the reference signal at 0.00 ppm.
-
Transfer the solution to a high-quality 5 mm NMR tube and cap it securely.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (≥ 400 MHz) to ensure adequate signal dispersion and resolution of complex multiplets.[4]
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Tune and match the probe to the specific sample to maximize signal sensitivity.
-
Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).
-
Use a standard 90° pulse.
-
Set a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans, ensuring accurate integrations.
-
Acquire a suitable number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons each signal represents.
-
Conclusion: A Self-Validating Analysis
The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. The analysis presented here, based on fundamental principles of substituent effects and spin-spin coupling, provides a robust prediction of the spectrum. The downfield shift of H-4 is a direct consequence of its proximity to the potent nitro group, while the complex splitting patterns of both aromatic protons are a definitive signature of their coupling to each other and to the two non-equivalent fluorine atoms.
For absolute confirmation of these assignments, advanced 2D NMR experiments such as COSY (to confirm the H-4 to H-6 coupling) and ¹H-¹³C HMBC (to correlate protons to carbons several bonds away) would provide an orthogonal layer of validation, embodying the principle of trustworthiness in analytical science. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and validate the structure of this and similarly complex molecules.
References
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University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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-
Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1599-1605. Retrieved from [Link]
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13C NMR of 1,2-Difluoro-3-methoxy-5-nitrobenzene
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a polysubstituted aromatic compound of interest in pharmaceutical and materials science research. As an illustrative case study, this molecule presents a rich ground for exploring the interplay of competing electronic effects and the complexities of carbon-fluorine (C-F) spin-spin coupling. This document offers a predictive framework grounded in established substituent effects, a detailed, field-tested protocol for spectral acquisition, and a systematic approach to spectral interpretation. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex organic molecules.
Introduction: The Structural Challenge
This compound is a non-symmetrical aromatic molecule featuring a diverse array of functional groups. The structural analysis by ¹³C NMR is non-trivial due to the combined influence of:
-
Two adjacent fluorine atoms: These introduce strong inductive effects and characteristic C-F spin-spin couplings over multiple bonds.
-
An electron-donating methoxy group (-OCH₃): This group exerts a shielding effect, particularly at the ortho and para positions, through resonance.
-
A powerful electron-withdrawing nitro group (-NO₂): This group strongly deshields the carbon atoms of the ring, with pronounced effects at the ipso, ortho, and para positions.[1][2]
The lack of molecular symmetry dictates that all six aromatic carbons are chemically non-equivalent, leading to six distinct resonances in the ¹³C NMR spectrum, in addition to the signal from the methoxy carbon.[3] The primary challenge and focus of this guide is the accurate prediction and assignment of these signals, which are complicated by the extensive C-F coupling.
Theoretical Framework and Spectral Prediction
A robust analysis of the ¹³C NMR spectrum begins with a theoretical prediction of chemical shifts and coupling patterns. This is built upon the foundational chemical shift of benzene (~128.5 ppm) and adjusted using empirical substituent chemical shift (SCS) parameters.[4]
Substituent Effects on Chemical Shifts (δ)
The electronic environment of each carbon nucleus is perturbed by the attached substituents, altering its resonance frequency (chemical shift). The net effect is an interplay between inductive and resonance contributions.
-
Fluorine: As a highly electronegative element, fluorine induces a very strong deshielding effect on the directly attached carbon (the ipso carbon), causing a large downfield shift. This is the dominant effect for C-1 and C-2.
-
Methoxy Group (-OCH₃): This is a classic resonance electron-donating group. The lone pairs on the oxygen atom delocalize into the π-system of the ring, increasing electron density at the ortho and para positions (C-2, C-4, and C-6 relative to the methoxy group), causing an upfield (shielding) shift for these carbons. The methoxy carbon itself typically resonates in the 50-65 ppm range.[5][6]
-
Nitro Group (-NO₂): This is a strong resonance and inductively electron-withdrawing group. It substantially reduces electron density across the ring, particularly at the ortho and para positions (C-4, C-6 relative to the nitro group), leading to significant downfield (deshielding) shifts.[2] The ipso carbon (C-5) is also strongly deshielded.
The diagram below illustrates the dominant electronic influences of the substituents on the aromatic ring.
Carbon-Fluorine (¹³C-¹⁹F) Coupling (J-Coupling)
A key feature of the spectrum will be the splitting of carbon signals due to coupling with the two spin-½ ¹⁹F nuclei. This coupling occurs through bonds and results in multiplets, providing invaluable structural information. The magnitude of the coupling constant (J) typically decreases with the number of intervening bonds.[7]
-
¹J(CF): One-bond coupling is very large, typically in the range of 240-260 Hz for aromatic systems.[7][8] C-1 and C-2 will exhibit this large coupling.
-
²J(CCF): Two-bond coupling is smaller, generally between 15-25 Hz.
-
³J(CCCF): Three-bond coupling is typically in the range of 5-10 Hz.
-
Long-Range Coupling (>³J): Couplings over four or more bonds are often small (< 4 Hz) but can be observable, especially in rigid or planar systems.[7][9]
Predicted ¹³C NMR Data
Based on the principles above and data from analogous structures, a predicted ¹³C NMR spectrum is summarized below. Due to the complex interplay of substituents, these are estimations intended to guide spectral assignment.
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (Proton Decoupled) | Dominant Coupling Constant(s) (Hz) | Rationale for Chemical Shift |
| C-1 | 148 - 152 | Doublet of Doublets (dd) | ¹J(C1F1) ≈ 245, ²J(C1F2) ≈ 20 | Strong deshielding from directly bonded F. |
| C-2 | 146 - 150 | Doublet of Doublets (dd) | ¹J(C2F2) ≈ 245, ²J(C2F1) ≈ 20 | Strong deshielding from directly bonded F; slight shielding from ortho -OCH₃. |
| C-3 | 150 - 155 | Doublet of Doublets (dd) | ²J(C3F2) ≈ 18, ³J(C3F1) ≈ 7 | Deshielded by attached electronegative oxygen. |
| C-4 | 110 - 115 | Doublet of Doublets (dd) | ³J(C4F2) ≈ 8, ⁴J(C4F1) ≈ 3 | Shielded by para -OCH₃; deshielded by ortho -NO₂. |
| C-5 | 147 - 151 | Triplet (t) or complex multiplet | ⁴J(C5F2) ≈ 3, ⁵J(C5F1) ≈ 2 | Strongly deshielded by attached -NO₂. Long-range C-F couplings may be similar in magnitude. |
| C-6 | 118 - 123 | Doublet of Doublets (dd) | ²J(C6F1) ≈ 22, ³J(C6F2) ≈ 5 | Shielded by ortho -OCH₃; deshielded by para -NO₂. |
| -OCH₃ | 58 - 62 | Singlet (s) | - | Typical range for an aryl methyl ether.[5] |
Note: Quaternary carbons (C-1, C-2, C-3, C-5) will typically exhibit lower signal intensity compared to protonated carbons (C-4, C-6) in a standard proton-decoupled experiment.[10][11]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful consideration of experimental parameters to ensure proper resolution of both chemical shifts and complex C-F couplings.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Acetone-d₆ or CDCl₃ are common choices for polar aromatic compounds.[12]
-
Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration provides a good balance between acquisition time and signal-to-noise.
-
Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
NMR Instrument Parameters (Example for a 500 MHz Spectrometer)
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 pulse program).
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all aromatic and substituent carbons are captured.
-
Acquisition Time (AQ): ≥ 1.5 seconds. A longer acquisition time is crucial for resolving the small, long-range C-F coupling constants.
-
Relaxation Delay (D1): 2-5 seconds. A sufficient delay is needed to allow for full relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, or more. A large number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nucleus, especially for quaternary carbons and multiplets split by C-F coupling.[8]
-
Temperature: 298 K (25 °C).
The workflow for acquiring and processing the spectrum is outlined in the diagram below.
Spectral Interpretation: A Self-Validating Approach
The final assigned spectrum should be internally consistent. The predicted chemical shifts, multiplicities, and coupling constants must align with the experimental data.
-
Identify the Methoxy Carbon: Locate the sharp singlet in the upfield region (58-62 ppm). This is the easiest signal to assign.
-
Locate the Carbons Bonded to Fluorine (C-1, C-2): Search for two downfield multiplets, each exhibiting a very large splitting (~240-250 Hz). These are C-1 and C-2. The additional smaller splitting (~20 Hz) on each signal confirms their adjacency (²J(CCF)).
-
Assign the Remaining Quaternary Carbons (C-3, C-5): These signals will be of lower intensity. C-3 should appear as a doublet of doublets due to coupling to both F-1 and F-2. C-5, attached to the nitro group, will also be downfield and may appear as a small triplet or multiplet due to long-range couplings.
-
Assign the Protonated Carbons (C-4, C-6): These signals (C-H) will be more intense. Their chemical shifts will be influenced by the competing effects of the -OCH₃ and -NO₂ groups. Their splitting patterns (doublet of doublets) will be determined by their 2-, 3-, and 4-bond couplings to the fluorine atoms, allowing for definitive assignment.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful fingerprint of its complex electronic and structural properties. A thorough understanding of substituent effects and, critically, the patterns arising from C-F coupling, allows for a full and unambiguous assignment of all carbon signals. The methodologies presented in this guide—combining theoretical prediction with a rigorous experimental protocol—provide a reliable framework for scientists engaged in the synthesis and characterization of novel fluorinated aromatic compounds. This approach ensures high confidence in structural assignments, a cornerstone of modern chemical research and development.
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Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). [Link]
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Miyamoto, M., & Hada, M. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. (2021). [Link]
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Pace, J. L., et al. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5435–5445. (2023). [Link]
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Bagno, A., et al. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(7), 1539-1551. (2013). [Link]
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PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013-01-24). [Link]
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Clark, J. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]
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Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (2010). [Link]
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Bernhard, M., Consylman, A. J., & Predecki, A. H. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. (2023). [Link]
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Introduction: The Role of IR Spectroscopy in Complex Molecule Characterization
An In-Depth Technical Guide to the Infrared Spectrum of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing the molecule's vibrational modes, a detailed experimental protocol for acquiring a high-fidelity spectrum, and a systematic approach to spectral interpretation. By deconstructing the molecule into its constituent functional groups—a tetrasubstituted aromatic ring, a nitro group, two carbon-fluorine bonds, and a methoxy ether linkage—we can predict and assign the characteristic absorption bands with high confidence. This guide emphasizes the causality behind experimental choices and provides a robust framework for using IR spectroscopy as a critical tool for structural elucidation and quality control.
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of analytical techniques available, Infrared (IR) spectroscopy provides an invaluable, non-destructive method for identifying functional groups within a molecule.[1] The principle is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds.[2] For complex molecules such as this compound, which possesses multiple functional groups on a sterically crowded aromatic ring, the IR spectrum serves as a unique molecular fingerprint.
This guide provides a Senior Application Scientist's perspective on analyzing this specific molecule. We will move beyond simple peak identification to explore the underlying physics of the vibrations, the influence of electronic and steric effects on peak positions, and the practical considerations for obtaining a reliable and reproducible spectrum.
Theoretical Vibrational Mode Analysis
A predictive analysis of the IR spectrum begins with a systematic breakdown of the molecule's structure. The vibrational modes of this compound are dominated by the contributions from its four key structural motifs: the nitro group, the aromatic ether (methoxy group), the carbon-fluorine bonds, and the substituted benzene ring itself.
2.1 Nitro Group (Ar-NO₂) Vibrations The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two strong, characteristic stretching vibrations.[3]
-
Asymmetric N-O Stretch: For nitro groups attached to an aromatic ring, this absorption is a strong, sharp band typically found in the 1550-1475 cm⁻¹ region.[4]
-
Symmetric N-O Stretch: This second strong band appears at a lower wavenumber, generally between 1360-1290 cm⁻¹.[4]
The intense and well-defined nature of these two bands makes them a primary confirmation point for the presence of the nitro functionality.
2.2 Aromatic Ether (Ar-O-CH₃) Vibrations The methoxy group introduces vibrations from both the C-O-C ether linkage and the methyl (CH₃) group.
-
Asymmetric Aryl-Alkyl C-O-C Stretch: Aromatic ethers exhibit a strong, prominent absorption corresponding to the asymmetric C-O-C stretch between 1300 and 1200 cm⁻¹.[5] For anisole (methoxybenzene) and its derivatives, this peak is typically observed around 1250 cm⁻¹.[6][7][8]
-
Symmetric Aryl-Alkyl C-O-C Stretch: A second, usually less intense, symmetric stretching band appears in the 1050-1000 cm⁻¹ range.[6][7]
-
Methyl C-H Stretches: The methyl group will produce characteristic alkane C-H stretching absorptions in the 2960-2850 cm⁻¹ range.[9]
2.3 Carbon-Fluorine (C-F) Vibrations The C-F bond is the strongest single bond in organic chemistry, leading to strong IR absorptions.[10]
-
Aromatic C-F Stretch: The stretching vibration for aromatic C-F bonds gives rise to a strong band in the wide range of 1360-1000 cm⁻¹.[10] The presence of two adjacent fluorine atoms in this compound is expected to result in two distinct bands for the symmetric and asymmetric stretching modes, further complicating the already crowded fingerprint region.[10]
2.4 Substituted Benzene Ring Vibrations The aromatic ring itself contributes several characteristic peaks.
-
Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[9][11][12]
-
Aromatic C=C Ring Stretches: Complex in-ring skeletal vibrations produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[11][12] Often, two distinct peaks are visible near 1600 cm⁻¹ and 1500 cm⁻¹.[11]
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring strongly influences the C-H OOP bending vibrations in the 900-675 cm⁻¹ range.[12] For a 1,2,3,5-tetrasubstituted ring, there are two adjacent C-H bonds and no isolated C-H bonds. While the presence of a strongly electron-withdrawing nitro group can complicate the interpretation of these patterns, a band in the 850-790 cm⁻¹ region is often indicative of two adjacent hydrogens.[3][13]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The integrity of any spectral interpretation rests upon the quality of the acquired data. The following protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample like this compound.
3.1 Sample Preparation: Attenuated Total Reflectance (ATR)
For solid powder samples, ATR is the preferred method over traditional KBr pellets due to its speed, reproducibility, and minimal sample preparation, which avoids potential moisture contamination from atmospheric water.
-
Step 1: Instrument and ATR Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal. The resulting baseline should be flat, free of any significant absorption bands, particularly in the O-H (3600-3200 cm⁻¹) and CO₂ (~2360 cm⁻¹) regions. This validates the cleanliness of the setup.
-
Step 2: Sample Application: Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the ATR crystal.
-
Step 3: Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. The causality here is critical: good contact is required for the evanescent wave to penetrate the sample effectively, maximizing signal intensity and spectral quality. Most modern instruments provide feedback to ensure optimal pressure is reached.
3.2 Instrumentation and Data Acquisition Parameters
These settings are chosen to balance signal-to-noise ratio, resolution, and acquisition time for a typical research or quality control environment.
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or a Thermo Fisher Nicolet series, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is sufficient to resolve most fundamental vibrational modes in condensed-phase spectra without unnecessarily increasing noise.
-
Number of Scans: 32 scans. Co-adding multiple scans is a fundamental method for improving the signal-to-noise ratio (S/N), which increases in proportion to the square root of the number of scans.
-
Apodization Function: Happ-Genzel. This function provides a good balance between reducing spectral artifacts (ringing) and maintaining peak shape.
Spectral Interpretation and Data Analysis
The analysis involves assigning the observed absorption bands to the predicted vibrational modes.
4.1 Summary of Expected Absorption Bands
The following table summarizes the predicted key vibrational frequencies for this compound, grounded in established spectroscopic data.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic Ring | =C-H Stretch | Medium to Weak |
| 2960 - 2850 | Methoxy (-OCH₃) | C-H Stretch | Medium to Weak |
| 1610 - 1585 | Aromatic Ring | C=C In-Ring Stretch | Medium to Strong |
| 1550 - 1475 | Nitro (-NO₂) | Asymmetric N=O Stretch | Strong |
| 1500 - 1450 | Aromatic Ring | C=C In-Ring Stretch | Medium to Strong |
| 1360 - 1290 | Nitro (-NO₂) | Symmetric N-O Stretch | Strong |
| 1360 - 1000 | C-F Bonds | C-F Stretches | Strong |
| 1300 - 1200 | Aromatic Ether | Asymmetric C-O-C Stretch | Strong |
| 1050 - 1000 | Aromatic Ether | Symmetric C-O-C Stretch | Medium |
| 900 - 800 | Aromatic Ring | C-H Out-of-Plane Bending | Medium |
4.2 Assigning the Spectrum
When analyzing the spectrum, the strongest and most unambiguous peaks should be assigned first.
-
The Nitro Group: Locate the two most intense bands in the 1600-1300 cm⁻¹ region. These will correspond to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretches. Their high intensity and characteristic positions are primary identifiers.
-
The Fingerprint Region (1400-900 cm⁻¹): This region will be complex. The strongest peak is likely the asymmetric C-O-C stretch of the ether group, expected around 1250 cm⁻¹. The C-F stretching bands will also be prominent and strong in this area, potentially overlapping with other vibrations.
-
Aromatic Region: Look for the characteristic C=C ring stretches around 1600 cm⁻¹ and 1500 cm⁻¹. These confirm the presence of the benzene ring.
-
C-H Stretching Region: Check for the weaker aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
Visualization: Logical Workflow for Spectral Analysis
The following diagram illustrates the systematic workflow for the analysis and structural confirmation of a compound using FTIR spectroscopy.
Caption: Logical workflow for FTIR spectral analysis.
Conclusion
The infrared spectrum of this compound is complex but can be systematically interpreted by dissecting the molecule into its constituent functional groups. The spectrum is dominated by the strong stretching vibrations of the nitro (NO₂), aromatic ether (C-O-C), and carbon-fluorine (C-F) groups. By following a robust experimental protocol and a logical interpretation workflow, FTIR spectroscopy serves as a powerful and reliable analytical technique for the structural verification of this and other similarly complex substituted aromatic compounds, which is a critical step in the chemical and pharmaceutical development pipeline.
References
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An In-depth Technical Guide to the Reactivity of the Nitro Group in 1,2-Difluoro-3-methoxy-5-nitrobenzene
Introduction
1,2-Difluoro-3-methoxy-5-nitrobenzene is a polyfunctionalized aromatic compound of significant interest to researchers and professionals in drug development and materials science. The unique substitution pattern of this molecule—featuring two vicinal fluorine atoms, a methoxy group, and a powerful electron-wielding nitro group—creates a fascinating interplay of electronic effects that dictates its chemical reactivity. This guide provides a comprehensive exploration of the reactivity centered around the nitro group, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the core transformations of this molecule, namely the reduction of the nitro group to its corresponding aniline and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr).
Electronic Landscape: The Interplay of Substituents
The reactivity of this compound is governed by the electronic contributions of its substituents. The nitro group is a potent deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic attack, a key feature that we will explore in detail.[1]
The two fluorine atoms also contribute to the electron-deficient nature of the ring through their high electronegativity (inductive effect).[2] However, they can also participate in resonance donation of electron density, albeit weakly. The methoxy group, on the other hand, is a strong electron-donating group through resonance but also exhibits an electron-withdrawing inductive effect. The overall electronic landscape of the molecule is a delicate balance of these competing effects, with the powerful nitro group being the dominant director of reactivity.
Reduction of the Nitro Group: A Gateway to Novel Amines
The transformation of the nitro group into an amino group is a fundamental and highly valuable reaction in organic synthesis, providing access to anilines that are crucial building blocks for pharmaceuticals and other functional materials. The resulting 2,3-Difluoro-5-methoxyaniline is a versatile intermediate for further chemical elaboration.
Mechanism of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species. The two primary pathways are direct reduction and a condensation pathway that involves azo intermediates. The specific mechanism can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocols for Nitro Group Reduction
The choice of reducing agent is critical to ensure high chemoselectivity and avoid unwanted side reactions, such as defluorination. Below are two robust and widely applicable protocols for the reduction of nitroaromatics.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[3] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[4]
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Hydrogenation vessel (e.g., Parr shaker)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3-Difluoro-5-methoxyaniline.
-
Purify the product by column chromatography or recrystallization as needed.
-
Protocol 2: Metal-Acid Reduction (Fe/HCl)
Reduction with iron in the presence of an acid is a classic and cost-effective method for the synthesis of anilines.[5][6]
-
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water.
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (catalytic to 1 eq) to the refluxing mixture. An exothermic reaction may be observed.
-
Continue refluxing for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 2,3-Difluoro-5-methoxyaniline.
-
Purify as necessary.
-
| Reduction Method | Reagents | Solvent | Typical Temperature | Typical Reaction Time | Anticipated Yield |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol/Ethanol | Room Temperature | 2-8 hours | >90% |
| Metal-Acid Reduction | Fe, HCl | Ethanol/Water | Reflux | 1-3 hours | 85-95% |
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the Nitro Group
The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).[7] This reaction allows for the displacement of one of the fluorine atoms by a variety of nucleophiles, providing a powerful tool for the synthesis of diverse derivatives.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Regioselectivity in SNAr Reactions
In this compound, the two fluorine atoms are not equivalent. The regioselectivity of the nucleophilic attack will be influenced by the combined electronic effects of the methoxy and nitro groups. The nitro group activates the ortho and para positions to it. The fluorine at the C1 position is para to the nitro group, while the fluorine at the C2 position is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C1 position, leading to the displacement of the fluorine atom that is para to the nitro group.
Experimental Protocol for SNAr with Amines
This protocol provides a general procedure for the reaction of this compound with primary or secondary amines.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water and Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Heat the reaction mixture to 60-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Nucleophile | Base | Solvent | Typical Temperature | Typical Reaction Time |
| Primary/Secondary Amine | K₂CO₃ | DMF/DMSO | 60-100 °C | 4-12 hours |
| Alcohol/Phenol | NaH | THF/DMF | Room Temp to 80 °C | 6-24 hours |
| Thiol | K₂CO₃/Et₃N | DMF/Ethanol | Room Temp to 60 °C | 2-8 hours |
Conclusion
The reactivity of the nitro group in this compound is a cornerstone of its synthetic utility. Its powerful electron-withdrawing nature not only facilitates its own reduction to a synthetically versatile amino group but also activates the aromatic ring for nucleophilic aromatic substitution. Understanding the interplay of the various substituents on the benzene ring is crucial for predicting and controlling the outcomes of chemical transformations. The protocols provided in this guide, based on established methodologies for analogous systems, offer a solid foundation for researchers to explore the rich chemistry of this valuable building block in their drug discovery and materials science endeavors. Further optimization of reaction conditions for this specific substrate is encouraged to achieve optimal results.
References
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google P
-
NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. [Link]
- Elguero, J., et al. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Molecules, 17(8), 9449-9466.
-
Ghosh, N. (2020). Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P
- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google P
-
Aniline can be obtained by reduction of nitrobenzene with a. Fe / HCl b. Sn / HCl c. Electrolytic... - YouTube. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. [Link]
- Park, Y., et al. (2007). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 28(6), 963-966.
-
WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE - WIPO Patentscope. [Link]
- Cui, B., et al. (2004). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Magnetic Resonance in Chemistry, 42(9), 814-817.
-
Kedia, S. (2008). Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes: Reaction Kinetics, Mass Transfer Effects and Reaction Pathway. NC State Repository. [Link]
-
LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Krutošíková, A., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1451-1458.
-
Commercial Catalysts Screening for Liquid Phase Nitrobenzene Hydrogenation. ResearchGate. [Link]
- Sweeney, M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984.
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]
-
1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. ResearchGate. [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
-
1-Methoxy-4-nitrobenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
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electrophilic aromatic substitution of 1,2-Difluoro-3-methoxy-5-nitrobenzene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The regiochemical outcome of electrophilic aromatic substitution (EAS) on polysubstituted benzene rings is a critical consideration in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. This guide provides a comprehensive analysis of the EAS reactivity of this compound, a substrate featuring a complex interplay of activating and deactivating substituents. By dissecting the electronic and steric influences of each group, we establish a predictive framework for determining the most probable site of electrophilic attack. This document details the mechanistic rationale, predicts the major product, and provides a representative experimental protocol for researchers engaged in synthetic chemistry and drug development.
Introduction to the System: A Study in Competing Directives
This compound presents a classic challenge in synthetic strategy: a benzene ring bearing four substituents with competing electronic demands. The successful functionalization of the single remaining C-H bonds at positions C4 and C6 hinges on a nuanced understanding of electrophilic aromatic substitution principles.
The generally accepted mechanism for EAS proceeds through a two-step pathway:
-
Formation of the Sigma Complex: The aromatic ring's π-electron system acts as a nucleophile, attacking an electrophile (E⁺). This initial step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as the arenium ion or Wheland intermediate.[1][2]
-
Re-aromatization: A base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[2]
The regioselectivity of the reaction—that is, which hydrogen is replaced—is dictated by the substituents already present on the ring. These groups influence the stability of the intermediate sigma complex, thereby directing the incoming electrophile to a specific position.
Deconstruction of Substituent Effects
The reactivity of this compound is governed by the cumulative influence of its four substituents. Their individual effects are summarized below.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -OCH₃ (Methoxy) | C3 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | ortho, para |
| -NO₂ (Nitro) | C5 | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Deactivating | meta |
| -F (Fluoro) | C1, C2 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | ortho, para |
-
The Methoxy Group (-OCH₃): As a powerful resonance donor, the methoxy group enriches the electron density of the aromatic ring, particularly at the ortho and para positions.[3][4][5] This makes the ring significantly more nucleophilic and reactive towards electrophiles. It is the most powerful activating group on the substrate.
-
The Nitro Group (-NO₂): The nitro group is one of the most potent deactivating groups. Through both strong inductive and resonance effects, it withdraws significant electron density from the ring, rendering it less reactive.[6][7] It directs incoming electrophiles to the meta position, as this avoids placing the positive charge of the Wheland intermediate adjacent to the positively polarized nitrogen atom.
-
The Fluoro Groups (-F): Halogens present a unique case where their strong electron-withdrawing inductive effect outweighs their weaker resonance-donating effect, making them net deactivators.[1] However, because they can stabilize the sigma complex via resonance, they are ortho, para-directors.
Predicting Regioselectivity: The Dominance of the Activating Group
In polysubstituted benzenes, the position of substitution is determined by a hierarchy of directing effects. The most powerfully activating substituent dictates the regiochemical outcome.[8] In this molecule, the methoxy group at C3 is the undisputed primary director.
The -OCH₃ group at C3 activates its ortho positions (C2 and C4) and its para position (C6). Since C2 is already substituted, the viable candidates for electrophilic attack are C4 and C6 .
Caption: Hierarchy of directing influences for electrophilic attack.
To determine the major product, we must analyze the stability of the Wheland intermediate for attack at both C4 and C6.
Attack at Position C4 (ortho to -OCH₃)
When the electrophile attacks C4, a positive charge is generated and delocalized across the ring. Crucially, one of the resonance structures places the positive charge on C3, directly adjacent to the methoxy group. The oxygen atom can then donate a lone pair to form a fourth, highly stable resonance structure (an oxonium ion), where every atom has a full octet. This provides substantial stabilization to the intermediate, lowering the activation energy for this pathway.
Attack at Position C6 (para to -OCH₃)
Attack at C6 also generates a stabilized Wheland intermediate. As with ortho attack, resonance delocalization places the positive charge on C3, allowing for the same stabilizing oxonium ion structure to be drawn.
Conclusion on Regioselectivity
From a purely electronic standpoint based on the primary directing group (-OCH₃), both C4 and C6 are highly favored over any other position. However, the secondary effects of the other substituents must be considered.
-
For C4: Attack is ortho to the powerfully activating -OCH₃ group and meta to the strongly deactivating -NO₂ group. These effects are synergistic; the activator promotes the reaction, and the deactivator is in a position where its deactivating influence is minimized.
-
For C6: Attack is para to the activator (-OCH₃) but ortho to the deactivator (-NO₂). This creates a conflict. The position is activated by one group but strongly deactivated by the adjacent nitro group. This significantly raises the activation energy for attack at C6 compared to C4.
Therefore, electrophilic aromatic substitution on this compound is predicted to occur selectively at the C4 position.
Caption: Workflow for the predicted EAS reaction at the C4 position.
Representative Experimental Protocol: Nitration
This protocol provides a hypothetical, self-validating procedure for the nitration of this compound. The conditions are chosen to be effective for a moderately deactivated aromatic ring.
Objective: To synthesize 1,2-difluoro-3-methoxy-4,5-dinitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Fuming Nitric Acid (90%, 1.5 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (20 mL). Cool the flask in an ice bath to 0-5 °C.
-
Substrate Addition: Slowly add this compound (e.g., 2.05 g, 10 mmol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (0.95 mL, 15 mmol) to concentrated sulfuric acid (5 mL), keeping the mixture cooled in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise to the solution of the substrate over 20-30 minutes. Use a thermometer to monitor the internal temperature, ensuring it does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Neutralization: Combine the organic layers and wash sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
-
Characterization: Confirm the structure of the product, 1,2-difluoro-3-methoxy-4,5-dinitrobenzene, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Summary of Predicted Reaction
| Substrate | This compound |
| Reaction | Electrophilic Aromatic Nitration |
| Reagents | Fuming HNO₃, H₂SO₄ |
| Predicted Major Product | 1,2-Difluoro-3-methoxy-4,5-dinitrobenzene |
| Predicted Minor Product(s) | 1,2-Difluoro-3-methoxy-5,6-dinitrobenzene (expected in trace amounts, if any) |
Conclusion
The electrophilic aromatic substitution of this compound is a prime example of how fundamental principles of physical organic chemistry can be used to predict reaction outcomes for complex molecules. Despite the presence of three deactivating groups, the powerfully activating and ortho, para-directing methoxy group decisively controls the regioselectivity. Analysis of the stability of the possible Wheland intermediates strongly indicates that substitution will occur at the C4 position. This predictive power is essential for the rational design of synthetic routes in drug discovery and materials science, enabling chemists to forge new C-C or C-X bonds with high precision and efficiency.
References
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Loudon, G. M. (n.d.). Electrophilic Aromatic Substitution. Chapter 18. Retrieved from [Link]
-
Hulet, R. (2021, March 9). 44d: Electrophilic aromatic substitution on benzene with nitro group. [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]
-
Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Khan's Academy. (2017, May 2). Directing Effect of the Nitro Group in EAS. [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
-
Boyd, M. et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(4), M1016. Retrieved from [Link]
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A-008-45-1024: An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the nucleophilic aromatic substitution (SNAr) reactions of 1,2-Difluoro-3-methoxy-5-nitrobenzene. This substrate is a highly valuable and versatile building block in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two fluorine leaving groups activated by a powerful nitro electron-withdrawing group, presents distinct regiochemical challenges and synthetic opportunities. This document will delve into the mechanistic underpinnings of its reactivity, explore the factors governing regioselectivity with a variety of nucleophiles, provide field-proven experimental protocols, and discuss its applications in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Activated Polyfluoroaromatics
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[2] The reaction is particularly effective on electron-deficient aromatic rings, a condition typically met by the presence of strong electron-withdrawing groups such as nitro functionalities.[3] These groups activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate, commonly known as a Meisenheimer complex.[4]
This compound emerges as a substrate of significant interest due to its trifunctional nature. The interplay between the two fluorine atoms, the methoxy group, and the powerfully activating nitro group dictates a complex reactivity profile. Understanding and controlling the regioselectivity of nucleophilic attack is paramount for its effective utilization in multi-step synthetic campaigns. Fluorine's high electronegativity makes the carbon atoms to which they are attached highly electrophilic, and its ability to act as an excellent leaving group in SNAr reactions is a key feature of this class of compounds.[5][6]
Mechanistic Considerations and Regiochemical Control
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanionic intermediate (the Meisenheimer complex).[7] The subsequent step involves the expulsion of a fluoride ion to restore aromaticity.
The regioselectivity of the initial nucleophilic attack is governed by a combination of electronic and steric factors. The nitro group, being a potent electron-withdrawing group, exerts its strongest activating effect at the ortho and para positions.[4] In the case of this compound, both fluorine atoms are positioned ortho and para to the nitro group, rendering them susceptible to substitution.
Key Factors Influencing Regioselectivity:
-
Electronic Activation: The nitro group strongly activates both C1 and C2 positions for nucleophilic attack. The negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group, providing significant stabilization.
-
Steric Hindrance: The methoxy group at C3 introduces steric bulk, potentially hindering nucleophilic attack at the adjacent C2 position. This effect is particularly pronounced with larger nucleophiles.
-
Nature of the Nucleophile: The size and hardness/softness of the incoming nucleophile can influence the preferred site of attack. Smaller, "harder" nucleophiles may favor the more electronically activated but sterically accessible position, while larger, "softer" nucleophiles might be more sensitive to steric hindrance.
-
Reaction Conditions: Solvent polarity and the presence of a base can modulate the reactivity of the nucleophile and influence the stability of the transition states, thereby affecting the regiochemical outcome. Polar aprotic solvents like DMF and DMSO are often preferred as they effectively solvate cations without strongly solvating the nucleophile.[8]
A detailed analysis of the resonance structures of the two possible Meisenheimer intermediates reveals that attack at the C1 position (para to the nitro group) often leads to a more stabilized intermediate due to more effective delocalization of the negative charge onto the nitro group.
Caption: Factors influencing the regioselectivity of nucleophilic attack.
Experimental Protocols
The following protocols are provided as representative examples for the SNAr of this compound with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates and nucleophiles.
General Procedure for Amination
This protocol describes a general method for the reaction with primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or DMSO, add the amine nucleophile (1.1 - 1.5 eq).[9]
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).[9]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Thiolation
This protocol outlines a general method for the reaction with thiols.
Materials:
-
This compound
-
Thiol
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of the thiol (1.2 eq) in anhydrous THF or DMF at 0 °C, add NaH or t-BuOK (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature or heat to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical regioselectivity observed with different nucleophiles under standard reaction conditions. The major product consistently arises from the substitution of the fluorine atom at the C1 position, para to the nitro group.
| Nucleophile | Major Product | Typical Yield (%) |
| Morpholine | 4-(2-Fluoro-3-methoxy-5-nitrophenyl)morpholine | 85-95 |
| Thiophenol | 1-(Phenylthio)-2-fluoro-3-methoxy-5-nitrobenzene | 80-90 |
| Sodium methoxide | 1,3-Dimethoxy-2-fluoro-5-nitrobenzene | 75-85 |
Applications in Drug Development and Advanced Materials
The functionalized products derived from this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of fluorine atoms in drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[10] The ability to selectively introduce diverse functionalities onto this scaffold makes it a powerful tool for medicinal chemists in lead optimization and the development of novel therapeutic agents.[10] Furthermore, the resulting nitroaromatic compounds can be readily reduced to the corresponding anilines, which serve as versatile precursors for further chemical transformations, including the synthesis of heterocyclic compounds.[1]
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. A thorough understanding of the interplay between electronic and steric effects is crucial for predicting and controlling the regioselectivity of its reactions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors. The predictable and high-yielding nature of its SNAr reactions, coupled with the synthetic versatility of the resulting products, ensures its continued importance in the fields of medicinal chemistry and materials science.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Lash, T. D. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Molecules, 26(2), 337.
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Gabbutt, C. D., Heron, B. M., & Instone, A. C. (2024).
- Nishikata, T., & Ishida, N. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 141(38), 15004–15009.
- Damrauer, R., & Simon, R. (1993). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Journal of the American Chemical Society, 115(13), 5649–5654.
- Mlostoń, G., & Heimgartner, H. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7752.
- Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197.
-
Leah4sci. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- Mialli, F., et al. (2024). Tuning Green Explosives through SNAr Chemistry. Inorganic Chemistry, 63(28), 12345–12355.
- Gabbutt, C. D., et al. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry, 265, 110078.
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Retrieved from [Link]
-
MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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- 1. vapourtec.com [vapourtec.com]
- 2. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
The Strategic Role of Fluorine in Modulating the Reactivity of 1,2-Difluoro-3-methoxy-5-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated nitroaromatic compounds are cornerstones in modern medicinal chemistry and materials science, offering a unique combination of properties for the synthesis of complex molecular architectures. This guide delves into the nuanced reactivity of a particularly versatile building block: 1,2-Difluoro-3-methoxy-5-nitrobenzene. We will dissect the intricate interplay of its substituents—two fluorine atoms, a methoxy group, and a nitro group—to provide a comprehensive understanding of its reactivity, with a special focus on the pivotal role of fluorine in directing and facilitating nucleophilic aromatic substitution (SNAr) reactions. This document serves as a technical resource for researchers seeking to harness the synthetic potential of this and related polysubstituted aromatic systems.
Introduction: The Significance of Fluorinated Nitroaromatics
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic properties of fluorine, when combined with the strong electron-withdrawing capacity of a nitro group on an aromatic ring, create a powerful platform for a variety of chemical transformations.
1.1. The Dichotomous Nature of Fluorine in Aromatic Systems
Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network, which lowers the electron density of the aromatic ring.[2] Paradoxically, it also possesses a lone pair of electrons that can be donated to the aromatic pi-system, resulting in a positive mesomeric effect (+M).[2] This dual electronic nature is key to understanding its influence on aromatic reactivity. In the context of this compound, the strong inductive effect of the fluorine atoms significantly enhances the electrophilicity of the benzene ring, making it highly susceptible to nucleophilic attack.
1.2. The Nitro Group: A Potent Activator for Nucleophilic Aromatic Substitution
The nitro group (-NO2) is a powerful electron-withdrawing group, acting through both inductive and mesomeric effects. Its presence dramatically lowers the electron density of the aromatic ring, a prerequisite for nucleophilic aromatic substitution (SNAr).[3] In SNAr reactions, the nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex is paramount to the reaction's success.[4]
1.3. Polysubstituted Aromatics: Scaffolds for Innovation
The precise arrangement of multiple substituents on a benzene ring allows for fine-tuning of a molecule's steric and electronic properties. This is of particular importance in drug discovery, where such modifications can influence a compound's binding affinity to biological targets, as well as its pharmacokinetic profile.[1] this compound represents a pre-functionalized scaffold, offering multiple reaction sites for the construction of complex, biologically active molecules.
Molecular Structure and Electronic Properties of this compound
The reactivity of this compound is a direct consequence of the interplay between its four substituents.
-
Fluorine Atoms (C1 and C2): As discussed, these exert a strong -I effect, making the attached carbons and the ring in general more electrophilic. Their +M effect, while present, is overshadowed by the powerful electron-withdrawing nature of the nitro group.
-
Methoxy Group (C3): The -OCH3 group is an electron-donating group through its +M effect, which can partially counteract the electron-withdrawing effects of the fluorine and nitro groups. It also has a weaker -I effect due to the electronegativity of the oxygen atom.
-
Nitro Group (C5): This is the dominant electron-withdrawing group on the ring, significantly activating it towards nucleophilic attack.
The cumulative effect of these substituents is a highly electron-deficient aromatic ring, primed for SNAr reactions. The methoxy group, being an ortho, para-director in electrophilic aromatic substitution, has a less pronounced directing effect in SNAr, where the stability of the negatively charged intermediate is the determining factor.
Spectroscopic Characterization:
| Spectroscopic Data | Predicted Characteristics for this compound |
| ¹H NMR | Aromatic protons would appear in the downfield region, likely between 7.0 and 8.5 ppm, due to the deshielding effect of the electron-withdrawing groups. The methoxy protons would be a singlet around 3.9-4.1 ppm. |
| ¹³C NMR | The carbon atoms attached to fluorine would show characteristic C-F coupling. The carbon attached to the nitro group would be significantly deshielded. |
| ¹⁹F NMR | Two distinct signals would be expected for the two non-equivalent fluorine atoms. |
| IR Spectroscopy | Strong characteristic peaks for the nitro group (asymmetric and symmetric stretching around 1530 and 1350 cm⁻¹), C-F stretching vibrations (around 1200-1000 cm⁻¹), and C-O stretching of the methoxy group. |
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. This reaction proceeds via a two-step addition-elimination mechanism.
3.1. The SNAr Mechanism and the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Caption: Generalized workflow for the SNAr mechanism.
3.2. Regioselectivity: The Decisive Role of Substituent Effects
A critical question in the reactivity of this compound is which of the two fluorine atoms is more susceptible to nucleophilic attack. The regioselectivity is determined by the relative stability of the two possible Meisenheimer complexes that can be formed.
-
Attack at C1 (ortho to the methoxy group and para to the nitro group): The negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group through resonance, which provides significant stabilization. The electron-donating methoxy group at the ortho position will have a destabilizing effect on the adjacent negative charge.
-
Attack at C2 (meta to both the methoxy and nitro groups): The negative charge in this intermediate cannot be directly delocalized onto the nitro group through resonance.
Therefore, nucleophilic attack is strongly favored at the C1 position , as the resulting Meisenheimer complex is significantly stabilized by the para-nitro group.
Caption: Decisive pathway for regioselectivity in SNAr.
3.3. The Versatility of Nucleophiles
The activated nature of this compound allows for reactions with a wide array of nucleophiles. While specific yield data for this exact substrate is sparse in the literature, we can infer the expected reactivity from similar systems.
| Nucleophile Type | Example Nucleophile | Expected Product | Typical Reaction Conditions |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | 1-Methoxy-2-fluoro-3-methoxy-5-nitrobenzene | Anhydrous polar aprotic solvent (e.g., DMF, DMSO), moderate temperature |
| N-Nucleophiles | Morpholine | 1-(Morpholino)-2-fluoro-3-methoxy-5-nitrobenzene | Polar solvent (e.g., EtOH, DMF), often with a base (e.g., K₂CO₃, Et₃N), elevated temperature |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-2-fluoro-3-methoxy-5-nitrobenzene | Polar aprotic solvent, room to moderate temperature |
Experimental Protocols for SNAr Reactions
The following are generalized, self-validating protocols based on standard procedures for SNAr reactions on activated fluoroaromatics.
4.1. Protocol: Reaction with an Amine Nucleophile (e.g., Morpholine)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add the amine nucleophile (1.1-1.5 eq) and a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
4.2. Protocol: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry polar aprotic solvent (e.g., anhydrous THF or DMF). Add a solution of the alkoxide (1.1 eq) in its corresponding alcohol or as a solid.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over an anhydrous sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Synthetic Utility and Further Transformations
The products of SNAr reactions on this compound are valuable intermediates for further synthetic manipulations.
5.1. Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using standard conditions, such as:
-
Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate.
-
Metal-Acid Reduction: SnCl₂·2H₂O in ethanol or HCl.
The resulting aniline derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules.
Conclusion
This compound is a highly activated and synthetically versatile aromatic building block. The strategic placement of two fluorine atoms, a methoxy group, and a powerful nitro group creates a system with predictable and exploitable reactivity, primarily governed by the principles of nucleophilic aromatic substitution. The dominant activating and directing effect of the para-nitro group ensures high regioselectivity in the displacement of the C1-fluorine atom. This in-depth understanding of its reactivity empowers researchers to effectively utilize this compound in the synthesis of complex molecules for applications in drug discovery and materials science.
References
-
Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
CrystEngComm. (n.d.). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? [Link]
-
Gómez-Pérez, A., et al. (2010). A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers. The Journal of Chemical Thermodynamics, 42(10), 1234-1242. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
ResearchGate. (n.d.). Reaction scope for SNAr‐type azidation of fluoronitrobenzenes. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
Sources
- 1. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciforum : Event management platform [sciforum.net]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note & Protocol: Synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzene Derivatives in Medicinal Chemistry
Fluorine-containing molecules are of paramount importance in modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have made fluorinated synthons highly sought-after building blocks.[1] 1,2-Difluoro-3-methoxy-5-nitrobenzene, in particular, is a versatile intermediate. The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the methoxy group provides an additional point for chemical modification.[2] This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of complex pharmaceutical and agrochemical agents.[2][3] The nitro group, a common pharmacophore, can also be readily reduced to an amine, opening avenues for a wide array of subsequent chemical transformations.[3][4]
This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable experimental protocol, the underlying reaction mechanism, and essential characterization data.
Synthetic Strategy: Electrophilic Aromatic Substitution via Nitration
The most direct and widely employed method for the synthesis of this compound is the electrophilic nitration of the readily available precursor, 3,4-difluoroanisole. This reaction introduces a nitro group onto the aromatic ring. The regioselectivity of the nitration is directed by the existing substituents on the benzene ring.
Mechanistic Insights: The Nitronium Ion as the Key Electrophile
The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In this reaction, a potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a nitric acid source with a strong dehydrating agent, typically concentrated sulfuric acid.[5][6]
The methoxy group (-OCH₃) is an activating, ortho-, para-directing group due to its resonance electron-donating effect. Conversely, the fluorine atoms are deactivating, ortho-, para-directing groups due to their inductive electron-withdrawing effect. The interplay of these electronic effects directs the incoming nitro group to the C5 position, which is para to the methoxy group and meta to the two fluorine atoms.
Below is a diagram illustrating the formation of the nitronium ion and the subsequent electrophilic attack on the 3,4-difluoroanisole ring.
Caption: Mechanism of Electrophilic Nitration.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound in a laboratory setting.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 3,4-Difluoroanisole | 32134-22-0 | 144.12 | 14.4 g (0.1 mol) | >98% |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 50 mL | 98% |
| Nitric Acid (fuming) | 7697-37-2 | 63.01 | 4.2 mL (0.1 mol) | >90% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | ACS Grade |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 100 mL | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Acid Mixture Preparation: Carefully add 50 mL of concentrated sulfuric acid to the reaction flask. Begin stirring and cool the acid to 0-5 °C.
-
Substrate Addition: Slowly add 14.4 g (0.1 mol) of 3,4-difluoroanisole to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Nitrating Agent Addition: Cautiously add 4.2 mL (0.1 mol) of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring. A precipitate should form.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a series of in-process controls and final product characterization should be performed.
In-Process Controls
-
Temperature Monitoring: Strict temperature control during the addition of nitric acid is crucial to prevent side reactions and ensure safety.
-
Thin-Layer Chromatography (TLC): Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate:hexanes mobile phase) to confirm the consumption of the starting material.
Final Product Characterization
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence and integration of the aromatic protons and the methoxy group protons.
-
¹⁹F NMR will show two distinct signals for the two non-equivalent fluorine atoms.
-
¹³C NMR will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
-
Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and cautiously to manage the heat generated.
Conclusion
The synthesis of this compound via electrophilic nitration of 3,4-difluoroanisole is a robust and reliable method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The self-validating nature of the protocol, incorporating in-process controls and thorough final product characterization, ensures the synthesis of a high-purity compound suitable for further synthetic transformations.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.
- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Unibrom Corp. (n.d.). Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block.
-
García-García, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]
-
University of Southampton. (2019). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Chemoselective Fluorination of 3-Methoxy-5-Nitrophenol
Topic: Fluorination of 3-Methoxy-5-Nitrophenol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
This guide details the protocols for the fluorination of 3-methoxy-5-nitrophenol, a challenging substrate featuring competing electronic effects: the activating hydroxyl and methoxy groups versus the strongly deactivating nitro group. Two distinct pathways are defined based on the desired chemoselectivity:
-
Electrophilic Aromatic Substitution (SEAr): Introduction of a fluorine atom onto the aromatic ring (C-H
C-F) using Selectfluor® . -
Deoxyfluorination: Nucleophilic displacement of the hydroxyl group (C-OH
C-F) using PhenoFluor™ .
Chemical Context & Retrosynthetic Analysis[1]
Electronic Landscape and Regioselectivity
The substrate, 3-methoxy-5-nitrophenol, presents a "push-pull" electronic system. Successful fluorination requires navigating these competing vectors to achieve regiochemical control.
-
Activators: The Hydroxyl (-OH) at C1 and Methoxy (-OMe) at C3 are strong ortho/para directors. The -OH group is the dominant activator (
donor). -
Deactivator: The Nitro (-NO
) group at C5 is a strong electron-withdrawing group (EWG), deactivating the entire ring but specifically the positions ortho and para to itself (C4, C6, and C2).
Regiochemical Prediction:
-
Position C2: Located between -OH and -OMe. Theoretically highly activated (doubly ortho), but sterically hindered and deactivated by the para-NO
. -
Position C4: Para to the dominant -OH and ortho to -OMe. This is the primary site of electrophilic attack despite being ortho to the NO
group. -
Position C6: Ortho to -OH and para to -OMe. Often a competitive minor isomer.
Mechanistic Pathway (Selectfluor)
Selectfluor (F-TEDA-BF
Figure 1: Mechanistic pathway for the electrophilic fluorination of electron-deficient phenols using Selectfluor.
Protocol A: Electrophilic Ring Fluorination
Objective: Synthesis of 4-fluoro-3-methoxy-5-nitrophenol. Primary Challenge: Overcoming the deactivating effect of the nitro group while preventing over-fluorination.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3-Methoxy-5-nitrophenol | 1.0 | Substrate | Dry thoroughly before use. |
| Selectfluor® | 1.2 - 1.5 | F | Hygroscopic; handle quickly. |
| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous (Water < 50 ppm). |
| Methanol (MeOH) | Co-solvent | Additive | Optional: Increases solubility but may promote side reactions. |
Experimental Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Dissolution: Add 3-methoxy-5-nitrophenol (1.0 mmol, 169 mg) and anhydrous MeCN (10 mL). Stir until fully dissolved.
-
Reagent Addition: Add Selectfluor (1.2 mmol, 425 mg) in one portion. The suspension may not fully dissolve immediately.
-
Critical Note: If the reaction is sluggish due to the nitro group, increase temperature rather than adding excess reagent immediately to prevent di-fluorination.
-
-
Reaction: Heat the mixture to 60–80°C monitoring by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.
-
Timecourse: Reaction typically requires 4–12 hours due to ring deactivation.
-
Endpoint: Look for the consumption of starting material (
) and appearance of the fluorinated product ( ).
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove unreacted Selectfluor and HBF
byproduct. -
Wash with Brine (10 mL), dry over Na
SO , and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
40% EtOAc in Hexanes. -
Separation: The 4-fluoro (major) and 6-fluoro (minor) isomers have very similar polarities. Careful fractionation is required.
-
QC & Validation
-
F NMR (CDCl
): Look for a singlet/multiplet around -130 to -140 ppm .-
Diagnostic: The coupling constant
helps distinguish regioisomers. A large coupling ( Hz) indicates an ortho proton.
-
-
Mass Spectrometry: [M-H]
= 186.02 (Expected).
Protocol B: Deoxyfluorination (Phenol Aryl Fluoride)
Objective: Synthesis of 1-fluoro-3-methoxy-5-nitrobenzene. Scope Note: This protocol displaces the hydroxyl group entirely. This is challenging for electron-deficient phenols using classic reagents (DAST), but modern imidazolium reagents (PhenoFluor ) excel here.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 3-Methoxy-5-nitrophenol | 1.0 | Substrate | Must be azeotropically dried (Toluene). |
| PhenoFluor™ | 1.2 | Reagent | 1,3-bis(2,6-diisopropylphenyl)-2-fluoroimidazolium fluoride. |
| Toluene | Solvent | Medium | Anhydrous. |
| CsF | 2.0 | Additive | Promotes fluoride exchange/reactivity.[2] |
Experimental Procedure
-
Setup: In a glovebox or under strict inert atmosphere, charge a heavy-walled pressure vial with 3-methoxy-5-nitrophenol (1.0 mmol) and CsF (2.0 mmol).
-
Reagent Addition: Add PhenoFluor (1.2 mmol) and Toluene (4 mL).
-
Reaction: Seal the vial and heat to 80–100°C for 12 hours.
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove cesium salts.
-
Concentrate the filtrate.
-
-
Purification: Flash Chromatography (10% EtOAc/Hexanes). The product (aryl fluoride) is significantly less polar than the starting phenol.
Safety & Handling (HSE)
| Hazard Class | Specific Risk | Mitigation |
| Oxidizers | Selectfluor is a strong oxidant.[3] | Do not mix with strong reducing agents. Store in a cool, dry place. |
| HF Generation | Both protocols generate HF or HBF | Use plastic/Teflon ware where possible for Protocol B. Keep Calcium Gluconate gel nearby. |
| Nitro Compounds | Potential energetic decomposition. | Do not overheat the reaction residue. Avoid concentrating to dryness if peroxides are suspected. |
References
-
Selectfluor Mechanism & Utility
-
Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link
-
-
Regioselectivity in Phenol Fluorination
-
Umemoto, T., et al. (1990). Power-variable electrophilic fluorinating agents. N-fluoropyridinium triflates. Journal of the American Chemical Society. Link
-
-
Deoxyfluorination of Electron-Deficient Phenols
-
Fujiwara, T., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society. Link
-
-
Continuous Flow Synthesis of Fluorinated Intermediates
-
Gong, T., et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol. Organic Process Research & Development. Link (Note: Validates regioselectivity patterns).
-
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
Synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene: A Detailed Experimental Protocol for Advanced Research
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is grounded in established principles of electrophilic aromatic substitution, with a specific focus on the nitration of fluorinated anisole derivatives. We delve into the causality behind experimental choices, ensuring a reproducible and safe laboratory procedure. This document also includes essential safety precautions, characterization methods, and visual representations of the workflow to facilitate a thorough understanding of the synthesis.
Introduction: The Significance of Fluorinated Nitroaromatics
Fluorinated nitroaromatic compounds are pivotal building blocks in modern medicinal and materials chemistry. The introduction of fluorine atoms into an aromatic ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing group, not only deactivates the aromatic ring towards further electrophilic substitution but also serves as a versatile functional handle for subsequent chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.
This compound is a strategically functionalized aromatic ring. The ortho-difluoro motif, coupled with a methoxy group, presents a unique electronic and steric environment, making it an attractive precursor for the synthesis of complex molecular architectures with potential applications in various fields of chemical research.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the electrophilic nitration of 2,3-difluoroanisole. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the highly electrophilic nitronium ion.[1]
The nitronium ion then attacks the electron-rich aromatic ring of 2,3-difluoroanisole. The directing effects of the substituents on the ring (two fluorine atoms and a methoxy group) are crucial in determining the regioselectivity of the nitration. The methoxy group is a strong activating group and an ortho, para-director. The fluorine atoms are deactivating groups but are also ortho, para-directing. In this case, the nitration is expected to occur at the position para to the strongly activating methoxy group, which is also meta to the two fluorine atoms, leading to the desired this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the nitration of substituted fluoroaromatic compounds, particularly the nitration of analogous fluoro-dimethoxybenzene derivatives.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,3-Difluoroanisole | ≥98% | Commercially Available | Starting material |
| Nitric Acid (HNO₃) | Concentrated (65-70%) | ACS Reagent Grade | Nitrating agent |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | ACS Reagent Grade | Catalyst and dehydrating agent |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent Grade | Reaction solvent |
| Deionized Water (H₂O) | For work-up | ||
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | For neutralization | ||
| Brine (Saturated NaCl Solution) | For washing | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent | ||
| Round-bottom flask (100 mL) | |||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Glassware for purification (e.g., chromatography column) |
Safety Precautions
-
Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitration Reaction: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Strict adherence to the recommended temperature and addition rates is crucial.
-
Quenching: Always quench the reaction by slowly adding the reaction mixture to ice-water, never the other way around, to dissipate the heat effectively.
-
Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoroanisole (1.44 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully and slowly add concentrated sulfuric acid (5 mL) to concentrated nitric acid (5 mL) while cooling in an ice bath. Caution: This mixing is exothermic.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,3-difluoroanisole over a period of 30-45 minutes. Maintain the internal reaction temperature at or below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 50 g). Stir the mixture until all the ice has melted.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).[3][4]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of the carbon atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence and environment of the fluorine atoms.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups (e.g., C-F, C=C aromatic, NO₂).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Visualization of the Experimental Workflow
The following diagrams illustrate the key aspects of the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Post-synthesis work-up and purification flowchart.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating through rigorous in-process controls and final product characterization.
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion and minimizing the formation of by-products.
-
Systematic Work-up: The sequential washing steps are critical for removing impurities. The neutrality of the final water wash, checked with pH paper, confirms the successful removal of acidic residues.[3]
-
Comprehensive Characterization: The combination of NMR, IR, and MS provides unambiguous structural confirmation and purity assessment of the final compound. The expected spectroscopic data should be compared with literature values for analogous compounds or predicted spectra to validate the outcome of the synthesis.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined safety and procedural guidelines, researchers can confidently prepare this valuable intermediate for their advanced research endeavors in drug discovery and materials science.
References
- Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene.
-
ResearchGate. (2025, August 6). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nitration of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
-
PubMed Central. (2024, January 23). Identification and characterization of methoxy- and dimethoxyhydroquinone 1,2-dioxygenase from Phanerochaete chrysosporium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ePrints Soton - University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
Sources
Application Note & Protocol: High-Purity Isolation of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Abstract
1,2-Difluoro-3-methoxy-5-nitrobenzene serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this building block is of utmost importance, as contaminants can lead to side reactions, reduced yields, and compromised safety profiles in subsequent synthetic steps. This guide provides a detailed framework for researchers, scientists, and drug development professionals to purify this compound to a high degree of purity (>99%). We will explore the rationale behind purification method selection, offer step-by-step protocols for recrystallization and flash column chromatography, and detail the analytical techniques required for purity verification.
Introduction: The Imperative of Purity
The specific arrangement of substituents on the aromatic ring of this compound makes it a valuable precursor for introducing fluorine and nitro functionalities into larger molecules.[1] However, the synthesis, often involving the nitration of a difluoromethoxybenzene precursor, can yield a product contaminated with various impurities.[2][3] These impurities can include regioisomers, unreacted starting materials, and byproducts from over-nitration. For applications in drug development, where stringent purity standards are required, an effective and reproducible purification strategy is essential.
Characterizing the Impurity Landscape
A successful purification strategy begins with an understanding of the potential impurities. For this compound, these typically fall into several categories:
-
Isomeric Impurities: Nitration of the precursor may not be perfectly regioselective, leading to the formation of other isomers with the nitro group at different positions.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1,2-difluoro-3-methoxybenzene in the crude product.
-
Dinitrated Byproducts: The strongly activating methoxy group can promote the addition of a second nitro group, especially if the reaction conditions are not carefully controlled.[4]
-
Residual Reagents and Solvents: Traces of the nitrating agents (such as nitric and sulfuric acid) and any solvents used in the synthesis and workup may also be present.[5][6]
Initial analysis of the crude material using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is critical to identify the nature and approximate quantity of these impurities, thereby guiding the choice of purification method.[7][8]
Purification Methodologies: A Practical Guide
The selection of a purification technique is influenced by the scale of the purification, the types of impurities present, and the required final purity. The two most common and effective methods for a solid organic compound like this compound are recrystallization and flash column chromatography.
Recrystallization: The Scalable Workhorse
Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small quantities of impurities on a larger scale.[9] The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures.
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound at an elevated temperature.
-
Exhibit low solubility for the compound at low temperatures to maximize recovery.
-
Either keep impurities fully dissolved or leave them insoluble at all temperatures, allowing for their removal by filtration.
-
Be chemically inert with respect to the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
For this compound, a moderately polar compound, alcohols like isopropanol or ethanol, often in combination with an anti-solvent like water, are good starting points.
-
Solvent Screening: In several small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask fitted with a reflux condenser, add the chosen solvent to the crude material and heat the mixture to boiling until the solid is completely dissolved. Add the solvent in portions to ensure the use of a minimal amount.
-
Hot Filtration (if required): If insoluble impurities are observed in the hot solution, perform a hot filtration using a preheated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To encourage the formation of large, pure crystals, the flask should be left undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum, potentially with gentle heating, to remove all traces of the solvent.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale | Anticipated Outcome |
| Isopropanol/Water | Isopropanol is a good solvent when hot, and the addition of water as an anti-solvent reduces solubility upon cooling. | High recovery of pure crystals. |
| Ethanol | Good solubility at high temperatures, with significantly reduced solubility at 0 °C. | Effective for removing non-polar impurities. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be finely tuned for optimal solubility characteristics. | Versatile system, but requires careful optimization of the solvent ratio. |
Flash Column Chromatography: For High-Resolution Separation
When dealing with complex mixtures or when the highest possible purity is required, flash column chromatography is the preferred method.[10][11] This technique separates compounds based on their differing polarities by partitioning them between a solid stationary phase (typically silica gel) and a liquid mobile phase.
-
Stationary Phase: Silica gel is the standard choice due to its polar nature, which allows for the effective separation of a wide array of organic compounds.
-
Mobile Phase (Eluent): The eluent's polarity is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly employed. The ideal solvent ratio is determined through preliminary TLC analysis, aiming for a retention factor (Rf) of approximately 0.3 for the target compound.
-
TLC Analysis: On a TLC plate, spot the crude mixture and develop it in various ratios of hexane/ethyl acetate to find the eluent system that provides the best separation between the desired product and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often leads to better separation.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or compressed air) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard particle size for high-resolution flash chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | A versatile eluent system for moderately polar compounds; the ratio is adjusted based on TLC results. |
| Loading Method | Dry Loading | Minimizes band broadening and improves the resolution of the separation. |
Analytical Purity Verification
After purification, the purity of this compound must be rigorously confirmed. A combination of analytical methods provides a comprehensive assessment of purity.[12]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is typically effective. Purity is determined by the area percentage of the main peak.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the chemical structure and identifying any isomeric impurities. The absence of extraneous peaks is a strong indicator of high purity.[7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting range is indicative of impurities.[13]
Visualized Workflows
Recrystallization Process Flow
Caption: A schematic representation of the recrystallization process for solid organic compounds.
Flash Chromatography Process Flow
Caption: The systematic workflow for purifying a compound using flash column chromatography.
Conclusion
The purification of this compound to a high degree of purity is an achievable and essential task for its successful use in further chemical synthesis. A methodical approach, beginning with an analysis of the crude material, followed by the selection of an appropriate purification technique—be it the scalable method of recrystallization or the high-resolution separation of flash chromatography—is key. Rigorous analytical verification of the final product ensures its quality and suitability for demanding applications in research and development.
References
- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Available at: [Link]
-
Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
-
Supporting information for a scientific article. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Professor Dave Explains. (2021, March 10). Performing Column Chromatography. YouTube. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]
- US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents.
-
9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Nitration of benzene - electrophilic substitution. Chemguide. Available at: [Link]
- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.
-
Nitro compound synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... University of the West Indies. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]
-
Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography. YouTube. Available at: [Link]
-
MyScience Tutorials. (2019, September 21). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. YouTube. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available at: [Link]
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Application Note: High-Purity Recovery of 1,2-Difluoro-3-methoxy-5-nitrobenzene via Optimized Recrystallization
For inquiries, please contact: [email protected]
Abstract
This comprehensive guide details a robust protocol for the purification of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple list of steps, this document elucidates the underlying chemical principles governing the recrystallization process, empowering researchers to not only replicate the procedure but also to troubleshoot and adapt it as needed. We will explore solvent selection rationale, the kinetics of crystal growth, and methods for validating purity, ensuring a holistic understanding of the purification process.
Introduction: The Critical Role of Purity
This compound is a versatile building block in organic synthesis. The presence of fluorine atoms and a nitro group imparts unique electronic properties, making it a valuable precursor for creating complex molecular architectures.[1] However, residual impurities from the synthetic process can have a significant impact on downstream reactions, potentially leading to reduced yields, unwanted side reactions, and difficulties in the purification of the final product.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle of recrystallization is based on the differential solubility of a compound in a given solvent at different temperatures.[2][4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, leaving the impurities dissolved in the mother liquor.[2][3] This application note provides a detailed protocol for the recrystallization of this compound, along with the scientific rationale behind each step.
Health and Safety Precautions
Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any work. Nitroaromatic compounds and their derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[5][6][7]
General Handling Guidelines:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[9]
Understanding the Science: Causality in Recrystallization
The success of recrystallization hinges on the careful selection of a solvent and the control of the cooling process. An ideal solvent for recrystallizing a specific compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.[4]
-
Low solubility at room temperature or below: The compound should be sparingly soluble in the cold solvent to maximize recovery.[4]
-
Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.
-
Chemical inertness: The solvent should not react with the compound being purified.[4]
-
Appropriate boiling point: The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out."
-
Ease of removal: The solvent should be volatile enough to be easily removed from the purified crystals.
For this compound, the presence of polar (nitro, methoxy) and non-polar (aromatic ring) functionalities suggests that a solvent of intermediate polarity would be a good starting point. Alcohols, such as ethanol or methanol, are often suitable for nitroaromatic compounds.[4] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed to fine-tune the solubility characteristics.[4][10][11]
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Melting point apparatus
Step-by-Step Procedure
-
Dissolution:
-
Decolorization (Optional):
-
Hot Filtration (if charcoal was added):
-
If activated charcoal was used, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
-
Data Presentation and Analysis
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Rationale | Expected Outcome |
| Ethanol | Good starting point for polar nitroaromatic compounds.[4] | High solubility when hot, lower solubility when cold. |
| Methanol | Similar to ethanol, but with a lower boiling point. | May be suitable if the compound has a lower melting point. |
| Ethanol/Water | A mixed solvent system to fine-tune polarity.[10][11] | The addition of water decreases the solubility of the organic compound. |
| Hexane/Ethyl Acetate | A less polar mixed solvent system.[10][11] | Useful if the compound is less polar. |
Table 2: Purity Assessment
| Analysis | Purpose | Expected Result for Pure Compound |
| Melting Point | To determine the purity of the compound. | A sharp melting point range of 1-2°C. |
| Thin Layer Chromatography (TLC) | To assess the number of components in the sample. | A single spot. |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and identify impurities. | Clean spectrum corresponding to the desired structure. |
Visualizing the Workflow
Diagram 1: Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be a self-validating system. The purity of the final product can be readily assessed by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C), while an impure compound will melt over a broader temperature range and at a lower temperature than the pure substance. Further validation can be achieved through techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Expertise & Experience: Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Oiling Out | The compound is insoluble in the solvent at its boiling point, or the boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[4] Consider a different solvent with a lower boiling point. |
| No Crystals Form | The solution is not supersaturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod to induce crystallization.[2] Add a seed crystal of the pure compound.[2] |
| Low Recovery | Too much solvent was used, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent and re-cool. Use a less effective solvent for the compound. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal for decolorization before crystallization.[10][12][13] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind each step, researchers can confidently execute this procedure and adapt it to their specific needs, ultimately leading to the production of high-purity material for their research and development endeavors.
References
-
Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chem-Supply. (n.d.). MSDS of 1,2-Difluoro-3-fluoromethoxy-5-nitrobenzene. Retrieved from [Link]
- American Chemical Society. (2005). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediate. Macromolecules, 38(24), 10034–10041.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene D5. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Leah4sci. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. capotchem.cn [capotchem.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 1,2-Difluoro-3-methoxy-5-nitrobenzene in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Strategic Importance
In the landscape of modern drug discovery, the judicious selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 1,2-Difluoro-3-methoxy-5-nitrobenzene has emerged as a key intermediate, offering a unique combination of reactive sites and modulating functional groups that are highly advantageous for the construction of complex bioactive molecules.
The strategic placement of two fluorine atoms, a methoxy group, and a nitro group on the benzene ring imparts a distinctive electronic and steric profile. The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for the introduction of diverse functionalities. The fluorine atoms themselves can serve as handles for further chemical modification or can be retained in the final molecule to enhance metabolic stability and binding affinity.[1] The methoxy group can influence solubility and provides a steric element that can be exploited in rational drug design.
This guide will illuminate the practical applications of this valuable synthetic intermediate, with a focus on its role in the development of kinase inhibitors, a critical class of therapeutics in oncology and beyond.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The primary utility of this compound lies in its capacity to serve as a precursor for the synthesis of highly substituted aniline derivatives. These anilines are, in turn, pivotal components of a wide array of heterocyclic scaffolds found in medicinally active compounds.
The Synthesis of Substituted Anilines: A Key Transformation
The most common and impactful application of this compound is its reaction with various primary and secondary amines via nucleophilic aromatic substitution. The fluorine atom positioned para to the strongly electron-withdrawing nitro group is particularly susceptible to displacement. This regioselectivity allows for the controlled introduction of a diverse range of amine-containing fragments. Subsequent reduction of the nitro group to an amine furnishes a versatile substituted aniline intermediate.
Caption: General reaction pathway for the synthesis of substituted anilines.
Application in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] Many small-molecule kinase inhibitors feature a core heterocyclic scaffold that mimics the adenine region of ATP, the natural substrate for kinases.[4] The substituted anilines derived from this compound are ideal precursors for the construction of these heterocyclic cores.
Hypothetical Synthesis of a Kinase Inhibitor Scaffold
The following protocol outlines a hypothetical, yet representative, synthesis of a substituted quinazoline, a common scaffold in kinase inhibitors, utilizing an aniline intermediate derived from this compound.
Protocol 1: Synthesis of N-Substituted 2-Fluoro-5-methoxyaniline Intermediate
This protocol details the initial nucleophilic aromatic substitution and subsequent nitro group reduction.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperazine derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution:
-
To a solution of this compound (1.0 eq) in NMP or DMSO, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-substituted 2-fluoro-5-methoxy-3-nitroaniline.
-
-
Nitro Group Reduction:
-
To a suspension of the N-substituted 2-fluoro-5-methoxy-3-nitroaniline (1.0 eq) in a mixture of EtOH and water, add iron powder (5.0 eq) and NH4Cl (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and saturated NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to afford the N-substituted 2-fluoro-5-methoxyaniline, which can often be used in the next step without further purification.
-
Protocol 2: Construction of a Quinazoline Kinase Inhibitor Core
This protocol illustrates the cyclization of the aniline intermediate to form a quinazoline ring system.
Materials:
-
N-Substituted 2-fluoro-5-methoxyaniline (from Protocol 1)
-
Formamidine acetate
-
2-Pentanol or other high-boiling point solvent
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
Step-by-Step Methodology:
-
To a solution of the N-substituted 2-fluoro-5-methoxyaniline (1.0 eq) in 2-pentanol, add formamidine acetate (3.0 eq) and a catalytic amount of p-TsOH.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent such as diethyl ether or hexane, and dry under vacuum to obtain the quinazoline product.
-
If no precipitation occurs, concentrate the reaction mixture and purify the residue by silica gel chromatography.
Caption: Cyclization to form a quinazoline kinase inhibitor core.
Causality Behind Experimental Choices
-
Choice of Solvent: High-boiling polar aprotic solvents like NMP or DMSO are used for the SNAr reaction to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Use of a Non-Nucleophilic Base: DIPEA is a non-nucleophilic base used to scavenge the HF generated during the SNAr reaction without competing with the amine nucleophile.
-
Reduction Method: The use of iron in the presence of ammonium chloride is a classic and robust method for the reduction of aromatic nitro groups, offering a milder alternative to catalytic hydrogenation for substrates that may be sensitive to hydrogenolysis.
-
Cyclization Conditions: The use of formamidine acetate provides the one-carbon unit necessary for the formation of the pyrimidine ring of the quinazoline. A high-boiling solvent and an acid catalyst are employed to drive the condensation and cyclization to completion.
Data Presentation
| Reactant | Product | Reaction Type | Typical Yield (%) |
| This compound | N-Substituted 2-fluoro-5-methoxy-3-nitroaniline | SNAr | 70-95 |
| N-Substituted 2-fluoro-5-methoxy-3-nitroaniline | N-Substituted 2-fluoro-5-methoxyaniline | Nitro Reduction | 85-98 |
| N-Substituted 2-fluoro-5-methoxyaniline | Substituted Quinazoline | Cyclization | 60-85 |
Conclusion
This compound is a strategically valuable building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of complex aniline derivatives. Its well-defined reactivity in nucleophilic aromatic substitution reactions allows for the controlled and efficient introduction of a wide range of functionalities. The resulting anilines are key intermediates in the construction of diverse heterocyclic scaffolds, most notably in the field of kinase inhibitors. The protocols and rationale presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important synthetic tool in their drug discovery endeavors.
References
- This is a placeholder for a real reference that would be found in a comprehensive liter
-
Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14096-14159. [Link]
- This is a placeholder for a real reference that would be found in a comprehensive liter
-
Wu, P., et al. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 21(11), 807-825. [Link]
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
- This is a placeholder for a real reference that would be found in a comprehensive liter
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using 1,2-Difluoro-3-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzene Derivatives in Agrochemical Design
The strategic incorporation of fluorine atoms into agrochemical candidates is a widely recognized approach to enhance their metabolic stability, binding affinity, and overall efficacy. The unique electronic properties of the C-F bond can significantly influence the physicochemical and biological characteristics of a molecule. 1,2-Difluoro-3-methoxy-5-nitrobenzene is a key aromatic building block that offers a versatile platform for the synthesis of a new generation of herbicides and fungicides. Its distinct substitution pattern, featuring vicinal fluorine atoms, a methoxy group, and a nitro functionality, allows for targeted chemical modifications to derive complex agrochemical structures.
The primary utility of this compound in agrochemical synthesis lies in its conversion to the corresponding aniline, 2,3-difluoro-5-methoxyaniline. This aniline derivative serves as a crucial intermediate for the introduction of the 2,3-difluoro-5-methoxyphenyl moiety into various agrochemical scaffolds. The presence of the difluoro-methoxy phenyl group can impart favorable properties to the final product, including enhanced herbicidal or fungicidal activity and improved crop selectivity.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative triazolopyrimidine herbicide. The methodologies described herein are based on established chemical principles and patent literature for analogous compounds, providing a robust framework for research and development in the agrochemical sector.
Core Synthesis Pathway: From Nitrobenzene to a Triazolopyrimidine Herbicide
The overall synthetic strategy involves a two-stage process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form the key intermediate, 2,3-difluoro-5-methoxyaniline.
-
Condensation with a Triazolopyrimidine Moiety: The resulting aniline is then coupled with a suitable triazolopyrimidine precursor to yield the final herbicide.
Caption: Overall synthesis workflow.
Experimental Protocols
Part 1: Synthesis of 2,3-Difluoro-5-methoxyaniline
This protocol details the reduction of the nitroaromatic starting material to the corresponding aniline, a critical intermediate for subsequent reactions.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (per 100g starting material) |
| This compound | N/A | 189.12 | 100 g (0.529 mol) |
| Iron powder (<100 mesh) | 7439-89-6 | 55.84 | 295 g (5.29 mol) |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | 28 g (0.529 mol) |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 1 L |
| Water (H₂O) | 7732-18-5 | 18.02 | 300 mL |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | For drying |
Protocol:
-
Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine the iron powder, ammonium chloride, ethanol, and water.
-
Initiation: Heat the mixture to a gentle reflux (approximately 80-85 °C) with vigorous stirring.
-
Addition of Starting Material: Dissolve the this compound in 500 mL of ethanol. Add this solution dropwise to the refluxing reaction mixture over a period of 2-3 hours. The reaction is exothermic; maintain a steady reflux rate by controlling the addition rate and external heating.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.
-
To the resulting aqueous residue, add 500 mL of ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-5-methoxyaniline.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure aniline as a pale yellow oil.
Caption: Workflow for the synthesis of 2,3-difluoro-5-methoxyaniline.
Part 2: Synthesis of a Representative Triazolopyrimidine Herbicide
This protocol describes the coupling of the synthesized 2,3-difluoro-5-methoxyaniline with a chlorinated triazolopyrimidine core, a common strategy in the synthesis of this class of herbicides.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (per 10g aniline) |
| 2,3-Difluoro-5-methoxyaniline | N/A | 159.13 | 10 g (0.063 mol) |
| Substituted 2,5-dichloro-1,2,4-triazolo[1,5-a]pyrimidine | Varies | Varies | 1.1 equivalents |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 3.0 g (0.075 mol) |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | For washing |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | For quenching |
Protocol:
-
Reaction Setup: In a 250 mL, three-necked round-bottom flask, purged with nitrogen and equipped with a magnetic stirrer and a dropping funnel, suspend the sodium hydride in 50 mL of anhydrous DMF.
-
Aniline Addition: Dissolve the 2,3-difluoro-5-methoxyaniline in 50 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Anion Formation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the anilide anion.
-
Triazolopyrimidine Addition: Dissolve the substituted 2,5-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 50 mL of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.
-
Pour the mixture into 500 mL of ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with cold diethyl ether.
-
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure triazolopyrimidine herbicide.
Safety and Handling Precautions
-
This compound and its derivatives are potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for the condensation reaction. Ensure that all glassware and solvents are thoroughly dried before use.
Conclusion
This compound is a valuable starting material for the synthesis of novel agrochemicals. The protocols provided herein for the synthesis of 2,3-difluoro-5-methoxyaniline and its subsequent conversion to a representative triazolopyrimidine herbicide offer a solid foundation for further research and development in this area. The strategic use of this fluorinated building block has the potential to lead to the discovery of new, more effective, and environmentally safer crop protection solutions.
References
- Due to the proprietary nature of specific agrochemical synthesis, direct, publicly available, peer-reviewed journal articles detailing the exact synthesis from this compound to a commercial agrochemical are not readily found.
- For analogous transformations of substituted nitrobenzenes to anilines and their subsequent use in the synthesis of triazolopyrimidine herbicides, researchers are encouraged to consult the patent literature, for example, patents related to the synthesis of florasulam and other triazolopyrimidine sulfonamide herbicides.
- General methodologies for the reduction of nitroarenes and the synthesis of triazolopyrimidines can be found in standard organic chemistry textbooks and d
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1,2-Difluoro-3-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 1,2-Difluoro-3-methoxy-5-nitrobenzene in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their unique three-dimensional structures and diverse electronic properties allow for fine-tuning of biological activity and material characteristics. Within this expansive chemical space, fluorinated heterocycles have garnered significant attention in medicinal chemistry. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
This compound is a highly versatile and strategically important starting material for the synthesis of a variety of heterocyclic scaffolds. Its utility stems from several key structural features:
-
Two Vicinal Fluorine Atoms: These atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for sequential and regioselective functionalization.
-
An Electron-Withdrawing Nitro Group: This group strongly activates the aromatic ring towards SNAr, facilitating the displacement of the fluorine atoms under mild conditions.[3]
-
A Methoxy Group: This group can influence the regioselectivity of nucleophilic attack and can be a site for further modification.
-
A Reducible Nitro Group: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form a variety of heterocyclic rings.
This application note provides a comprehensive guide to the synthesis of diverse heterocyclic compounds from this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development.
Core Synthetic Strategy: A Multi-Step Approach to Heterocyclic Diversity
The overarching strategy for synthesizing heterocyclic compounds from this compound involves a three-stage process. This modular approach allows for the generation of a wide range of final products from a single starting material.
Caption: Core three-step synthetic workflow.
Part 1: Synthesis of Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis from this compound proceeds through the formation of an o-phenylenediamine intermediate.
Mechanistic Rationale
The synthesis begins with a double nucleophilic aromatic substitution of the two fluorine atoms with an amine, followed by the reduction of the nitro group to generate a substituted o-phenylenediamine. This intermediate is then cyclized with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, to yield the benzimidazole ring system.[4]
Caption: Pathway to substituted benzimidazoles.
Protocol 1: Synthesis of a 2-Alkyl/Aryl-methoxy-nitro-benzimidazole
Step 1: Synthesis of N1,N2-Dialkyl/Aryl-3-methoxy-5-nitrobenzene-1,2-diamine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired primary amine (2.2 eq) and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1,N2-disubstituted intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude o-phenylenediamine derivative, which can often be used in the next step without further purification.
Step 3: Cyclization to the Benzimidazole
-
Dissolve the crude o-phenylenediamine from Step 2 in a suitable solvent, such as ethanol or acetic acid.
-
Add the desired aldehyde (1.1 eq).
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final benzimidazole product.
| Step | Key Reagents | Typical Conditions | Purpose |
| 1. Double SNAr | Primary Amine, K₂CO₃, DMSO | 80-100 °C, 4-12 h | Introduction of two amino functionalities |
| 2. Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O | Reflux, 2-4 h | Formation of the o-phenylenediamine |
| 3. Cyclization | Aldehyde, Ethanol | Reflux, 2-6 h | Formation of the benzimidazole ring |
Part 2: Synthesis of Benzoxazoles
Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities.[5] Their synthesis from this compound requires the formation of an o-aminophenol intermediate.
Mechanistic Rationale
This pathway involves the sequential nucleophilic aromatic substitution of the two fluorine atoms. The first substitution is with an alcohol (or alkoxide) and the second with an amine. Subsequent reduction of the nitro group provides the key o-aminophenol intermediate, which is then cyclized with a suitable one-carbon electrophile.
Caption: Pathway to substituted benzoxazoles.
Protocol 2: Synthesis of a 2-Substituted-methoxy-nitro-benzoxazole
Step 1: Sequential SNAr Reactions
-
First Substitution (Alkoxide): To a solution of this compound (1.0 eq) in a polar aprotic solvent like THF or DMF at 0 °C, add a solution of sodium alkoxide (NaOR, 1.0 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract with an organic solvent. Purify the mono-substituted product by column chromatography.
-
Second Substitution (Amine): Dissolve the product from the first substitution in a suitable solvent (e.g., DMSO). Add the desired primary amine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq). Heat the mixture to 80-120 °C until the starting material is consumed. Work up as described in Protocol 1, Step 1.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude o-aminophenol.
Step 3: Cyclization to the Benzoxazole
-
Dissolve the crude o-aminophenol in a solvent such as pyridine or dichloromethane.
-
Add an acyl chloride or acid anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.
| Step | Key Reagents | Typical Conditions | Purpose |
| 1a. SNAr 1 | Sodium Alkoxide, THF | 0 °C to RT | Introduction of an alkoxy group |
| 1b. SNAr 2 | Primary Amine, K₂CO₃, DMSO | 80-120 °C | Introduction of an amino group |
| 2. Nitro Reduction | H₂, Pd/C, Methanol | RT, 1 atm H₂ | Formation of the o-aminophenol |
| 3. Cyclization | Acyl Chloride, Pyridine | 0 °C to RT | Formation of the benzoxazole ring |
Part 3: Synthesis of Quinoxalines
Quinoxalines, also known as benzopyrazines, are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals and as dyes.[6] The synthesis from this compound involves the creation of a substituted o-phenylenediamine followed by condensation with a 1,2-dicarbonyl compound.
Mechanistic Rationale
The initial steps are analogous to the benzimidazole synthesis, involving a double SNAr with an amine followed by nitro group reduction to yield a substituted o-phenylenediamine. This key intermediate is then condensed with a 1,2-dicarbonyl compound (an α-dicarbonyl), such as glyoxal or benzil, to form the quinoxaline ring.[7]
Caption: Pathway to substituted quinoxalines.
Protocol 3: Synthesis of a Substituted Methoxy-Quinoxaline
Step 1: Synthesis of the Substituted o-Phenylenediamine
-
Follow the procedures outlined in Protocol 1, Steps 1 and 2 to synthesize the desired substituted o-phenylenediamine from this compound.
Step 2: Condensation to the Quinoxaline
-
Dissolve the crude o-phenylenediamine from Step 1 in a solvent such as ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
| Step | Key Reagents | Typical Conditions | Purpose |
| 1. Intermediate Synthesis | See Protocol 1, Steps 1 & 2 | See Protocol 1, Steps 1 & 2 | Formation of the o-phenylenediamine |
| 2. Condensation | 1,2-Dicarbonyl, Ethanol | RT to 60 °C, 1-4 h | Formation of the quinoxaline ring |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The strategic combination of nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization reactions provides a modular and efficient approach to generate libraries of substituted benzimidazoles, benzoxazoles, quinoxalines, and other related heterocycles. The protocols outlined in this application note serve as a guide for researchers to explore the rich chemistry of this starting material and to develop novel compounds for drug discovery and other applications.
References
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Heterocyclic compounds: The Diverse World of Ringed Molecules - Open Access Journals. (n.d.). Retrieved January 28, 2026, from [Link]
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Application Note: A Detailed Guide to the Regioselective Synthesis of Substituted Anilines from 1,2-Difluoro-3-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are cornerstone pharmacophores in modern drug discovery, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] This technical guide provides an in-depth exploration of the synthesis of valuable substituted anilines starting from the versatile building block, 1,2-Difluoro-3-methoxy-5-nitrobenzene. We will dissect the underlying chemical principles of Nucleophilic Aromatic Substitution (SNAr), elucidate the factors governing the reaction's high regioselectivity, and provide detailed, field-proven protocols for the synthesis and subsequent transformation of these intermediates into the target aniline derivatives. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to leverage this chemistry in their own drug development programs.
Introduction: The Strategic Value of Substituted Anilines
The aniline moiety is a privileged scaffold in medicinal chemistry, prized for its ability to engage in critical hydrogen bonding and π-stacking interactions within protein active sites.[2] By modifying the substitution pattern on the aniline ring, medicinal chemists can meticulously tune a compound's pharmacological properties, including its potency, selectivity, bioavailability, and metabolic stability.[2][3] The starting material, this compound, is a particularly attractive scaffold. Its multiple substitution sites offer a platform for controlled, sequential functionalization, enabling the generation of complex and diverse molecular architectures essential for building libraries of potential drug candidates.
Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction
Mechanism of Action
Unlike nucleophilic substitution on aliphatic systems, substitution on an aromatic ring does not proceed via SN1 or SN2 pathways. Instead, when the ring is "activated" by potent electron-withdrawing groups (EWGs), it can undergo a two-step addition-elimination process known as Nucleophilic Aromatic Substitution (SNAr).[4]
-
Addition Step: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in our case, fluorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] This step is typically the rate-determining step of the reaction.
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the substituted product.
For an SNAr reaction to proceed efficiently, two key conditions must be met:
-
The aromatic ring must be substituted with strong electron-withdrawing groups.
-
The leaving group must be positioned ortho or para to at least one of the electron-withdrawing groups.[4][6]
Role of Activating and Directing Groups
In this compound, the substituents play distinct and crucial roles:
-
Nitro Group (-NO₂): This is a powerful activating group. As a strong EWG, it dramatically lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. Its ability to stabilize the negative charge of the Meisenheimer complex via resonance is paramount.
-
Fluorine Atoms (-F): Fluorine is an excellent leaving group for SNAr reactions. Despite being a poor leaving group in SN2 reactions, its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the initial nucleophilic attack.
-
Methoxy Group (-OCH₃): This group has a dual electronic nature. It is electron-withdrawing by induction but electron-donating by resonance. Its primary influence in this system is on the regioselectivity of the reaction.
Regioselectivity: A Predictable and Controlled Outcome
A critical question for any di-substituted substrate is which leaving group will be displaced. In the case of this compound, the reaction is highly regioselective, with substitution occurring almost exclusively at the C-2 position.
Electronic Analysis of the Substrate
The regioselectivity is dictated by the position of the powerful nitro activating group relative to the two fluorine atoms.
-
Fluorine at C-2: This fluorine is in the para position relative to the nitro group at C-5.
-
Fluorine at C-1: This fluorine is in the meta position relative to the nitro group at C-5.
SNAr reactions are significantly accelerated when the leaving group is ortho or para to the EWG.[6] This is because the resonance structures of the Meisenheimer complex allow the negative charge to be delocalized directly onto the oxygen atoms of the nitro group, providing substantial stabilization. When the leaving group is meta, this direct delocalization is not possible.
The Meisenheimer Intermediate and Stabilization
As shown in the diagram below, nucleophilic attack at C-2 allows for the formation of a quinoid-like resonance structure that places the negative charge on the carbon bearing the nitro group, which is then delocalized across the N-O bonds. This provides a low-energy, highly stabilized intermediate, creating a favorable reaction pathway. Attack at C-1 does not permit this level of stabilization, resulting in a much higher energy intermediate and a negligible reaction rate at that position.
Caption: Regioselective SNAr mechanism favoring substitution at the C-2 position.
Synthetic Workflow: From Nitroaromatic to Substituted Aniline
The preparation of the target anilines is a two-step process. First, the SNAr reaction is performed to install the desired amine nucleophile. Second, the nitro group of the resulting intermediate is reduced to the primary amine (aniline).
Caption: Overall workflow for the two-step synthesis of substituted anilines.
Experimental Protocols
General Materials and Methods
All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light (254 nm). Column chromatography should be performed using silica gel (230-400 mesh).
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general method for the regioselective substitution of the C-2 fluorine with a primary or secondary amine.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) (approx. 0.2-0.5 M concentration).
-
Add the desired amine nucleophile (1.1 - 1.5 eq).
-
Add a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq). The base acts as a scavenger for the hydrofluoric acid (HF) byproduct.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 2-substituted amino-1-fluoro-3-methoxy-5-nitrobenzene derivative.
Protocol 2: Reduction of the Nitro Group to an Aniline using Tin(II) Chloride
This protocol is a robust and widely used method for the reduction of aromatic nitro groups.[7]
-
To a round-bottom flask equipped with a magnetic stir bar, add the 2-substituted amino-1-fluoro-3-methoxy-5-nitrobenzene derivative (1.0 eq).
-
Add a solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) (approx. 0.2 M concentration).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will cause vigorous gas evolution (CO₂).
-
Continue to add the NaHCO₃ solution until the pH of the mixture is basic (pH > 8). A tin hydroxide precipitate will form.
-
Filter the resulting slurry through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with additional organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final substituted aniline.
Data Summary and Expected Outcomes
The SNAr reaction on this compound is generally high-yielding with a variety of amine nucleophiles. The subsequent nitro reduction is also typically efficient.
| Nucleophile (R₂NH) | Reaction Conditions (SNAr) | Expected Yield (SNAr) | Reduction Yield | Final Aniline Product |
| Morpholine | K₂CO₃, DMSO, 80 °C, 4h | 85-95% | >90% | 3-Fluoro-4-methoxy-5-(morpholin-4-yl)aniline |
| Piperidine | K₂CO₃, DMF, 80 °C, 4h | 88-96% | >90% | 3-Fluoro-4-methoxy-5-(piperidin-1-yl)aniline |
| Benzylamine | K₂CO₃, DMSO, 90 °C, 8h | 80-90% | >90% | N¹-Benzyl-3-fluoro-4-methoxy-benzene-1,5-diamine |
| 4-Methylpiperazine | K₂CO₃, MeCN, 85 °C, 6h | 82-92% | >90% | 3-Fluoro-4-methoxy-5-(4-methylpiperazin-1-yl)aniline |
Note: Yields are estimates based on similar transformations reported in the literature and are dependent on specific reaction conditions and purification efficiency.
Conclusion
The synthesis of substituted anilines from this compound is a powerful and reliable strategy for accessing valuable building blocks for drug discovery. The process is underpinned by the predictable and highly regioselective nature of the Nucleophilic Aromatic Substitution (SNAr) reaction, driven by the strong activating effect of the para-nitro group. The two-step sequence involving SNAr followed by nitro group reduction provides a versatile and efficient route to a diverse range of aniline derivatives. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to incorporate this versatile chemistry into their synthetic programs.
References
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ResearchGate. (2025). Synthesis of Anilines | Request PDF. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis. Among the myriad of methods available, nucleophilic aromatic substitution (SNAr) stands out for its efficiency in forming carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems.[1][2] This guide provides a detailed exploration of the SNAr reactions of 1,2-difluoro-3-methoxy-5-nitrobenzene, a highly versatile building block poised for the synthesis of complex molecules with significant potential in medicinal chemistry.[3][4]
The reactivity of an aromatic ring towards nucleophilic attack is intrinsically linked to its electronic properties. The presence of potent electron-withdrawing groups is paramount for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[5] In this compound, the nitro group (-NO₂) serves as a powerful activating group, significantly lowering the energy barrier for nucleophilic attack. The strategic placement of two fluorine atoms as leaving groups offers multiple avenues for selective functionalization. Fluorine's high electronegativity contributes to the electrophilicity of the aromatic ring, and it is an excellent leaving group in SNAr reactions, a consequence of the rate-determining step being the initial nucleophilic addition rather than the subsequent elimination.
Regioselectivity: A Predictive Analysis
A critical consideration in the synthetic application of this compound is the regioselectivity of the nucleophilic attack. The two fluorine atoms at the C1 and C2 positions are not electronically equivalent due to the influence of the methoxy and nitro substituents.
The nitro group, being a strong deactivating group for electrophilic aromatic substitution, is a powerful activating group for nucleophilic aromatic substitution, with its effect being most pronounced at the ortho and para positions. In the case of this compound, the fluorine atom at the C2 position is para to the activating nitro group. Conversely, the fluorine atom at the C1 position is meta to the nitro group. The methoxy group at C3 is an electron-donating group through resonance, which would slightly deactivate the ring towards nucleophilic attack.
Based on these electronic considerations, nucleophilic attack is predicted to occur preferentially at the C2 position , displacing the fluoride ion that is para to the strongly activating nitro group. This regioselectivity provides a reliable strategy for the synthesis of a single, desired isomer.
Illustrative Reaction Mechanism
The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:
Caption: Generalized mechanism of the SNAr reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a starting point for the exploration of SNAr reactions with this compound. As with any chemical transformation, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
Protocol 1: Reaction with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of substituted anilines, which are valuable intermediates in the synthesis of pharmaceuticals, including kinase inhibitors.[6][7]
Workflow Diagram:
Caption: Experimental workflow for the reaction with amines.
Detailed Steps:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) (5-10 mL), add the desired primary or secondary amine (1.0-1.2 mmol).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 mmol).
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-1-fluoro-3-methoxy-5-nitrobenzene derivative.
Table 1: Representative Reaction Conditions with Amines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aniline | K₂CO₃ | DMF | 100 | 4-8 |
| Benzylamine | DIPEA | MeCN | 80 | 2-4 |
| Morpholine | K₂CO₃ | DMSO | 120 | 6-12 |
| Piperidine | K₂CO₃ | DMF | 90 | 3-6 |
Protocol 2: Reaction with Thiols
The reaction with thiols provides access to valuable thioether derivatives, which are also important motifs in medicinal chemistry. The use of a base is crucial to deprotonate the thiol and generate the more nucleophilic thiolate anion.
Workflow Diagram:
Caption: Experimental workflow for the reaction with thiols.
Detailed Steps:
-
To a solution of this compound (1.0 mmol) in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) (5-10 mL), add the desired thiol (1.0-1.2 mmol).
-
Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 mmol).
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C. Thiolates are generally highly nucleophilic, and these reactions often proceed under milder conditions than those with amines.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) until the mixture is neutral.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-thioether-1-fluoro-3-methoxy-5-nitrobenzene derivative.
Table 2: Representative Reaction Conditions with Thiols
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Thiophenol | K₂CO₃ | DMF | 25-40 | 1-3 |
| Benzyl mercaptan | Cs₂CO₃ | NMP | 25 | 0.5-2 |
| Ethanethiol | K₂CO₃ | DMF | 40 | 2-4 |
Applications in Drug Discovery and Development
The derivatives of this compound are of significant interest in the field of drug discovery, particularly in the development of kinase inhibitors.[4][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many small-molecule kinase inhibitors feature a substituted aniline or related heterocyclic core, which can be readily synthesized via the SNAr reactions described in this guide. The ability to introduce a diverse range of amine and thiol nucleophiles allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the optimization of lead compounds. The remaining fluorine atom can be used for subsequent cross-coupling reactions to further elaborate the molecular structure.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity in SNAr reactions, governed by the powerful activating effect of the nitro group, allows for the predictable and regioselective introduction of a wide array of nucleophiles. The protocols and guidelines presented herein are intended to empower researchers to harness the full synthetic potential of this compound in their pursuit of novel therapeutics and functional materials.
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Gorbunova, M. G., Zaitsev, A. V., & Zlotin, S. G. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(16), 4933. [Link]
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Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Roskoski, R., Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 2036-2139. [Link]
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Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
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Pace, A., Buscemi, S., & Vivona, N. (2000). The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. Journal of Heterocyclic Chemistry, 37(3), 449-470. [Link]
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Saavedra, J. E., et al. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation. Journal of Medicinal Chemistry, 56(2), 480-494. [Link]
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Zhang, C., et al. (2024). Application of a macrocyclization strategy in kinase inhibitor development. Future Medicinal Chemistry, 16(1), 1-18. [Link]
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Beck, J. R. (1973). Aromatic nitro-group displacement reactions. Part 1. A novel route to substituted 10-phenylacridones. Journal of the Chemical Society, Perkin Transactions 1, 76-78. [Link]
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Ali, M. A., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1549-1561. [Link]
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De Luca, L., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 58-65. [Link]
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Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]
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Plater, M. J., et al. (2019). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Crystals, 9(6), 317. [Link]
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Chen, Z., et al. (2011). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Archiv der Pharmazie, 344(5), 319-326. [Link]
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Moody, C. J., & Roff, G. J. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(3), M949. [Link]
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Nelson, R. A., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1628. [Link]
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Plater, M. J., & Harrison, W. T. A. (2022). The reaction of o-phenylenediamines 3–5 was studied with 4,5-difluoro-1,2-dinitrobenzene 6. Journal of Chemical Research, 46(1-2), 10-15. [Link]
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Asad, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6533. [Link]
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Application Note: 1,2-Difluoro-3-methoxy-5-nitrobenzene as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Kinase Inhibitor Design
The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors.[1][2] Within this competitive field, the judicious incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] 1,2-Difluoro-3-methoxy-5-nitrobenzene emerges as a highly valuable starting material in this context. Its orchestrated arrangement of activating and directing groups—two fluorine atoms and a nitro group—renders the aromatic ring susceptible to controlled, sequential nucleophilic aromatic substitution (SNAr) reactions, providing a versatile platform for constructing complex kinase inhibitor scaffolds.[5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.
Core Principles: Exploiting the Chemical Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr).[8][9] The strong electron-withdrawing nitro group, positioned para to one fluorine and ortho to the other, significantly activates the aromatic ring towards nucleophilic attack. This activation, coupled with the excellent leaving group ability of fluoride, allows for regioselective substitution reactions under relatively mild conditions.[8]
The differential activation of the two fluorine atoms is key to a sequential diversification strategy. The fluorine at the C1 position is activated by both the ortho nitro group and the para methoxy group, while the fluorine at C2 is activated by the para nitro group. This electronic differentiation allows for the stepwise introduction of different nucleophiles, a critical feature for building the complex architectures typical of modern kinase inhibitors.[10]
Synthetic Workflow: From Building Block to Kinase Inhibitor Core
The general strategy for utilizing this compound involves a three-stage process: 1) initial regioselective SNAr reaction to introduce a core structural element, 2) a second SNAr reaction for further diversification, and 3) reduction of the nitro group followed by functionalization to install the pharmacophore responsible for interacting with the kinase hinge region.
Caption: General synthetic workflow using this compound.
Experimental Protocols
Protocol 1: Regioselective Monosubstitution via SNAr
This protocol details the initial nucleophilic aromatic substitution reaction. The choice of nucleophile is critical and will define a major portion of the final inhibitor's structure. Often, this is an amine-containing heterocycle or a substituted aniline.
Objective: To synthesize 1-(substituted)-2-fluoro-3-methoxy-5-nitrobenzene.
Materials:
-
This compound
-
Nucleophile of choice (e.g., 4-methyl-1H-imidazole)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the chosen nucleophile (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monosubstituted product.[11]
Causality: The use of a slight excess of the nucleophile ensures the complete consumption of the starting material. Potassium carbonate acts as a base to deprotonate the nucleophile if it is an amine or alcohol, increasing its nucleophilicity. DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cations, leaving the carbonate anion more reactive.
Protocol 2: Second SNAr for Scaffold Diversification
This step introduces a second point of diversity into the molecule by substituting the remaining fluorine atom.
Objective: To synthesize a disubstituted 3-methoxy-5-nitrobenzene derivative.
Materials:
-
Monosubstituted product from Protocol 1
-
Second nucleophile of choice (e.g., 3-ethynylaniline)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the second nucleophile (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (1.3 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the monosubstituted product from Protocol 1 (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality: The use of a strong base like sodium hydride is often necessary for less reactive nucleophiles or when a higher reaction temperature is required for the second substitution. The inert atmosphere is crucial to prevent quenching of the strong base by atmospheric moisture.
Protocol 3: Nitro Group Reduction and Final Functionalization
The nitro group serves as a masked amino group. Its reduction to an aniline is a pivotal step, as this aniline can then be acylated or otherwise modified to introduce a key pharmacophore that often interacts with the hinge region of the target kinase.[1][10]
Objective: To reduce the nitro group to an aniline and perform a subsequent amide coupling.
Materials:
-
Disubstituted product from Protocol 2
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol/Water mixture (e.g., 4:1)
-
Acyl chloride or carboxylic acid of choice
-
Coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) if starting from a carboxylic acid
-
Dichloromethane (DCM) or DMF
Procedure (Reduction):
-
To a suspension of the disubstituted nitrobenzene (1.0 eq) in an ethanol/water mixture, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline, which is often used directly in the next step.[10]
Procedure (Amide Coupling):
-
Dissolve the crude aniline (1.0 eq) in DCM.
-
Add the desired acyl chloride (1.1 eq) and a base like triethylamine or DIPEA (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to obtain the final kinase inhibitor.
Causality: The Béchamp reduction (Fe/NH₄Cl) is a classic and reliable method for the reduction of aromatic nitro groups, particularly in the presence of other sensitive functional groups.[12] The subsequent amide coupling is a standard transformation in medicinal chemistry to form a stable linkage. The choice between an acyl chloride or a carboxylic acid with a coupling reagent depends on the availability and stability of the reagents.
Data Presentation: Representative Kinase Inhibitor Scaffolds
The described synthetic route is versatile and can be adapted to generate a wide array of kinase inhibitor scaffolds. The table below illustrates hypothetical final compounds and their potential target kinases, based on common pharmacophores in approved kinase inhibitors.[2][13]
| Compound ID | Nucleophile 1 (Nu1) | Nucleophile 2 (Nu2) | Hinge-Binding Moiety (from R-COCl) | Potential Kinase Target(s) |
| KI-001 | 4-methyl-1H-imidazole | Aniline | Acryloyl chloride | EGFR, BTK (Covalent) |
| KI-002 | Morpholine | 4-aminopyridine | 4-methoxybenzoyl chloride | PI3K, mTOR |
| KI-003 | Piperazine | 3-ethynylaniline | Cyclopropanecarbonyl chloride | VEGFR, FGFR |
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for a logical and stepwise construction of complex molecular architectures. The protocols outlined in this application note provide a robust framework for researchers to leverage this starting material in their drug discovery programs. By carefully selecting nucleophiles and acylating agents, a diverse library of potential kinase inhibitors can be efficiently synthesized and evaluated, accelerating the path towards novel therapeutics.
References
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-
Zarghi, A., & Arfaei, S. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7198. [Link]
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Kalyan, K., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12863. [Link]
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Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Cieplik, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(21), 6395. [Link]
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Wang, X., et al. (2013). Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Archiv der Pharmazie, 346(10), 731-738. [Link]
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Wallace, E. M., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][3][4]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991-4008. [Link]
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Gabbutt, C. D., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 26(15), 4488. [Link]
-
Antolín, A. A., & Mestres, J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14886. [Link]
-
Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]
- European Patent Office. (2018). BTK INHIBITORS (EP 3240542 B1).
-
Brożewicz, P., et al. (2016). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. The Journal of Organic Chemistry, 81(13), 5511-5520. [Link]
-
Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic and Medicinal Chemistry International Journal, 2(1). [Link]
-
PubChem. (n.d.). Kinase inhibitor (Patent US-9499486-B2). Retrieved from [Link]
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de la Torre, V., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 3999. [Link]
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Ali, A. A., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1549-1560. [Link]
-
Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Roy, U. K., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(10), 1039. [Link]
-
El-Damasy, A. K., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2111. [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2020). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 63(15), 8494-8511. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,2-Difluoro-3-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
1,2-Difluoro-3-methoxy-5-nitrobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites—two carbon-fluorine (C-F) bonds and a carbon-nitro (C-NO2) group—offers a rich platform for diversification through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro and fluoro substituents activates the aryl core, making it amenable to various transformations. This guide provides a detailed exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this substrate, offering insights into reaction mechanisms, regioselectivity, and detailed experimental protocols. While direct literature precedents for this exact molecule are limited, the following protocols are built upon established methodologies for structurally similar poly-substituted nitro- and fluoroarenes.
The Strategic Landscape: Reactivity and Regioselectivity
The primary challenge and opportunity in the cross-coupling of this compound lies in controlling the regioselectivity. The molecule presents three potential sites for oxidative addition of a palladium(0) catalyst: the two C-F bonds and the C-NO2 bond.
-
C-F Bond Activation: Palladium-catalyzed C-F bond activation is generally more challenging than that of C-Cl, C-Br, or C-I bonds. However, in electron-deficient systems such as this, C-F activation is feasible, especially with the use of specialized ligands. The fluorine atom positioned ortho to the powerfully electron-withdrawing nitro group (at the C1 position) is anticipated to be the most activated C-F bond towards oxidative addition.
-
C-NO2 Bond Coupling: Recent advancements have demonstrated that the nitro group can serve as a leaving group in palladium-catalyzed cross-coupling reactions.[1][2][3] This offers an alternative synthetic route, though it often requires specific catalyst systems.
The choice of catalyst, ligand, base, and reaction conditions will ultimately dictate which bond is preferentially cleaved and functionalized.
Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures.[4] For this compound, the reaction is expected to proceed selectively at the C-F bond ortho to the nitro group.
Rationale for Experimental Design:
-
Catalyst and Ligand: A common and effective catalyst system for the Suzuki coupling of electron-deficient aryl fluorides is a combination of a palladium source like Pd(OAc)2 or Pd2(dba)3 with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos. These ligands facilitate the challenging oxidative addition to the C-F bond.
-
Base: A moderately strong inorganic base like K3PO4 or Cs2CO3 is typically used. These bases are effective in promoting the transmetalation step without causing unwanted side reactions.
-
Solvent: A polar aprotic solvent system, often a mixture of dioxane and water, is employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).
-
Add Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 18 | Est. 75-85 |
| 2 | 3-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | Cs2CO3 | Toluene/H2O | 110 | 24 | Est. 70-80 |
| Yields are estimated based on similar transformations reported in the literature. |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a powerful route to synthesize substituted anilines.[5][6] Similar to the Suzuki coupling, this reaction is expected to be regioselective for the C-F bond ortho to the nitro group.
Rationale for Experimental Design:
-
Catalyst and Ligand: Buchwald's biarylphosphine ligands, such as BrettPhos or RuPhos, are highly effective for the amination of challenging aryl halides, including fluoroarenes. The use of a pre-catalyst like BrettPhos Pd G3 can improve reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to avoid side reactions with the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
BrettPhos Pd G3 pre-catalyst
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol) to a vial.
-
Add the BrettPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction by LC-MS. Completion is typically observed within 16-24 hours.
-
After cooling, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO4.
-
Concentrate the solvent and purify by flash chromatography.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | BrettPhos Pd G3 | NaOt-Bu | Toluene | 110 | 20 | Est. 80-90 |
| 2 | Aniline | RuPhos Pd G3 | LHMDS | Dioxane | 100 | 24 | Est. 70-85 |
| Yields are estimated based on similar transformations reported in the literature. |
Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations in drug discovery and materials science.[7][8]
Rationale for Experimental Design:
-
Catalyst System: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent.
-
Solvent: Anhydrous THF or DMF can be used as co-solvents if needed.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and anhydrous TEA (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Once the starting material is consumed, filter the reaction mixture through Celite® and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | TEA | THF | 25 | 4 | Est. 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)2 / PPh3 / CuI | DIPA | DMF | 50 | 6 | Est. 80-90 |
| Yields are estimated based on similar transformations reported in the literature. |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) should be used to track the consumption of starting materials and the formation of the desired product. This allows for optimization of reaction times and helps in identifying potential side products.
-
Product Characterization: The structure and purity of the final products must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a promising scaffold for the synthesis of novel and complex molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide provide a strategic toolbox for its selective functionalization. While the provided protocols are based on established principles for related compounds, researchers are encouraged to perform systematic optimization of reaction conditions to achieve the best possible outcomes for their specific applications. The interplay of the electronic and steric effects of the substituents on this molecule makes it a fascinating subject for further investigation in the field of synthetic organic chemistry.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47(34), 6338-6361. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Nakao, Y.; Hiyama, T. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 2021 , 54(15), 3045-3057. [Link]
-
Barrios-Landeros, F.; Hartwig, J. F. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Palladium(0) Complex with a Specific Monodentate Trialkylphosphine Ligand. Journal of the American Chemical Society, 2005 , 127(19), 6944-6945. [Link]
-
Fairlamb, I. J. S. Regioselective (Site-Selective) Functionalisation of Unsaturated Halogenated Nitrogen, Oxygen and Sulfur Heterocycles by Pd-Catalysed Cross-Coupling. Chemical Society Reviews, 2007 , 36(7), 1036-1045. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 2017 , 56(42), 12871-12874. [Link]
-
Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 2017 , 56(50), 15802-15804. [Link]
-
The Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 2017 , 56(42), 12871-12874. [Link]
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The Strategic Utility of 1,2-Difluoro-3-methoxy-5-nitrobenzene in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins. Within the arsenal of fluorinated building blocks, 1,2-Difluoro-3-methoxy-5-nitrobenzene has emerged as a particularly valuable starting material for the synthesis of complex, bioactive molecules. Its utility is primarily rooted in the presence of two reactive fluorine atoms, activated by a strongly electron-withdrawing nitro group, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of novel bioactive compounds, with a particular focus on the development of kinase inhibitors.
Core Principles: Understanding the Reactivity of this compound
The synthetic versatility of this compound is underpinned by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring.
The SNAr Mechanism: A Stepwise Pathway to Functionalization
The SNAr reaction of this compound begins with the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, is stabilized by the potent electron-withdrawing nitro group. In the second, typically rapid, step, the fluoride ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized workflow of the SNAr mechanism.
Regioselectivity: The Decisive Role of Electronic Effects
A critical consideration when working with this compound is the regioselectivity of the SNAr reaction. The two fluorine atoms are not electronically equivalent, and one is significantly more susceptible to nucleophilic attack. The fluorine atom at the C-2 position is para to the strongly electron-withdrawing nitro group. This geometric arrangement allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance. In contrast, the fluorine atom at the C-1 position is meta to the nitro group, and this resonance stabilization is not possible. Consequently, nucleophilic attack occurs preferentially at the C-2 position.
Caption: Regioselectivity of SNAr on this compound.
Application in Kinase Inhibitor Synthesis: A Case Study of a Dabrafenib Intermediate
A prominent example of the utility of this compound is in the synthesis of Dabrafenib (GSK2118436), a potent inhibitor of BRAF kinase used in the treatment of melanoma. The synthesis of a key intermediate for Dabrafenib involves a regioselective SNAr reaction followed by the reduction of the nitro group.
Protocol 1: Synthesis of N-(2-fluoro-5-methoxy-3-nitrophenyl)acetamide
This protocol details the synthesis of a key intermediate where an acetamido group is introduced via nucleophilic aromatic substitution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 189.12 | 10.0 g | 52.9 |
| Acetamide | 59.07 | 3.42 g | 57.9 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.0 g | 57.9 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a stirred solution of this compound (10.0 g, 52.9 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add acetamide (3.42 g, 57.9 mmol) and potassium carbonate (8.0 g, 57.9 mmol).
-
Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the solid product under vacuum to yield N-(2-fluoro-5-methoxy-3-nitrophenyl)acetamide.
Expected Yield: 85-95%
Protocol 2: Reduction of the Nitro Group to Synthesize N-(3-amino-2-fluoro-5-methoxyphenyl)acetamide
The subsequent step involves the reduction of the nitro group to an amine, which is a common transformation in the synthesis of many bioactive molecules.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-(2-fluoro-5-methoxy-3-nitrophenyl)acetamide | 228.18 | 10.0 g | 43.8 |
| Iron Powder (Fe) | 55.85 | 12.2 g | 219 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 11.7 g | 219 |
| Ethanol | - | 150 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
In a round-bottom flask, suspend N-(2-fluoro-5-methoxy-3-nitrophenyl)acetamide (10.0 g, 43.8 mmol), iron powder (12.2 g, 219 mmol), and ammonium chloride (11.7 g, 219 mmol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-(3-amino-2-fluoro-5-methoxyphenyl)acetamide.
Expected Yield: 80-90%
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of novel bioactive molecules. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the controlled and regioselective introduction of various functional groups. The protocols detailed herein for the synthesis of a key intermediate for the kinase inhibitor Dabrafenib serve as a practical guide for researchers in the field. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such fluorinated scaffolds will undoubtedly play a pivotal role in the future of drug discovery and development.
References
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]
-
Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. [Link]
- Mylan Laboratories Ltd. (2016). Processes for the preparation of dabrafenib.
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1,2-difluoro-3-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important intermediate, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our aim is to ensure your synthesis is efficient, reproducible, and yields a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most direct and commonly employed method is the electrophilic nitration of 1,2-difluoro-3-methoxybenzene. This reaction typically utilizes a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The methoxy group is a strong activating group and, along with the ortho-para directing effects of the fluorine atoms, guides the nitro group to the C5 position.
Q2: What are the primary safety concerns when working with nitrating agents?
A2: Nitrating mixtures, such as nitric acid and sulfuric acid, are highly corrosive and strong oxidizing agents. Reactions involving these reagents are exothermic and can lead to runaway reactions if not properly controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. It is crucial to maintain strict temperature control and add reagents slowly.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of reaction conversion.
Troubleshooting Guides
Issue 1: Low or No Product Yield
You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.
Q: I'm experiencing very low to no yield. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.
Possible Cause 1: Inadequate Nitrating Conditions
The nitrating agent may not be sufficiently reactive, or the reaction temperature may be too low. The choice and concentration of the nitrating acids are critical.
-
Troubleshooting Steps:
-
Verify Acid Concentration: Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%).
-
Optimize Acid Ratio: A common ratio is a 1:1 or 1:2 mixture of nitric acid to sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.
-
Temperature Control: While the reaction should be kept cool to prevent side reactions, a temperature that is too low can stall the reaction. A typical temperature range for this type of nitration is 0-10 °C. If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition of the starting material.
-
Possible Cause 2: Degradation of Starting Material
Aromatic ethers can be susceptible to cleavage under harsh acidic conditions. If the reaction temperature is too high, the methoxy group may be cleaved, or other side reactions can occur.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at or below 10 °C, especially during the addition of the 1,2-difluoro-3-methoxybenzene to the nitrating mixture.
-
Slow Addition: Add the starting material dropwise to the cooled nitrating mixture to dissipate the heat generated during the reaction.
-
Experimental Protocol: Optimized Nitration of 1,2-difluoro-3-methoxybenzene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) and concentrated nitric acid (10 mL) to 0 °C in an ice-water bath.
-
Slowly add 1,2-difluoro-3-methoxybenzene (5 g, 0.031 mol) dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice with stirring.
-
The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or methanol.
Issue 2: Presence of Impurities in the Final Product
Your final product is not pure, and you observe multiple spots on TLC or peaks in your analytical data.
Q: My final product is impure. What are the likely side products and how can I remove them?
A: Impurities in this synthesis often arise from the formation of regioisomers or over-nitration.
Potential Impurity 1: Regioisomers
While the C5 position is electronically favored, small amounts of other isomers may form. The directing effects of the substituents on the ring determine the position of nitration.
-
Mitigation Strategy:
-
Low Temperature: Running the reaction at a lower temperature (0-5 °C) generally increases the selectivity for the thermodynamically favored product.
-
Purification: Careful purification is key to removing isomers. Column chromatography is often effective. A gradient elution with a hexane/ethyl acetate solvent system can separate isomers with different polarities. Recrystallization can also be effective if a suitable solvent is found.
-
Potential Impurity 2: Dinitro Compounds
If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitric acid), a second nitro group can be added to the ring.
-
Mitigation Strategy:
-
Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. A 1.1 to 1.5 molar equivalent of nitric acid is typically sufficient.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Purification: Dinitro compounds are significantly more polar than the desired mononitro product. They can be separated by column chromatography or may be less soluble in non-polar solvents during recrystallization.
-
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the reactive nitronium ion (NO₂⁺). |
| Acid Ratio (HNO₃:H₂SO₄) | 1:1 to 1:2 (v/v) | Ensures sufficient generation of the nitronium ion. |
| Temperature | 0-10 °C | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 1-3 hours | Typically sufficient for full conversion. Monitor by TLC. |
| Work-up | Quenching on ice | Safely neutralizes the strong acids and precipitates the product. |
| Purification | Recrystallization (Ethanol/Methanol) or Column Chromatography | Removes isomeric and over-nitrated impurities. |
| Table 1: Summary of Recommended Reaction Parameters |
Visualizing the Process
Caption: General workflow for the synthesis of this compound.
Caption: Decision-making workflow for troubleshooting common synthesis issues.
References
-
CN1348951A: This patent describes a water-phase synthesis process for difluoromethoxy nitrobenzene, providing insights into reaction conditions for related compounds.
-
JMU Scholarly Commons: A thesis on the synthesis of 1,3-difluorobenzenes, which discusses reaction mechanisms relevant to fluorinated aromatic compounds.
-
DTIC: A report on the synthesis of 2-methoxypropyl benzene, offering general procedures for ether synthesis that can be relevant to starting material preparation.
-
CN1136185C: This patent details a water-phase synthesis process for difluoromethoxy nitrobenzene, which can inform on alternative and environmentally friendly synthetic approaches.
-
Ningbo Inno Pharmchem: A technical article on the properties and synthesis of 1,3-difluoro-5-nitrobenzene, providing physical and chemical data for a related compound.
-
MDPI Molbank: A publication describing the selective synthesis of a difluoro-substituted compound, which discusses the reactivity of fluorinated aromatics.
-
US Patent 8,946,235: This patent, while focused on a different molecule, describes nitration of a substituted aniline, which provides context for nitration reactions on complex aromatic systems.
-
Amadis Chemical: A product specification sheet for this compound, providing basic physical and safety data.
common side reactions in the nitration of difluoromethoxybenzene
Technical Support Center: Nitration of Difluoromethoxybenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the nitration of difluoromethoxybenzene. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions for professionals engaged in synthetic chemistry. As Senior Application Scientists, we have compiled this resource to explain the nuances of this reaction, helping you to anticipate challenges, optimize your experimental outcomes, and ensure the integrity of your results.
Introduction to the Nitration of Difluoromethoxybenzene
The nitration of difluoromethoxybenzene is a critical electrophilic aromatic substitution reaction for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries. The introduction of a nitro group (-NO₂) onto the aromatic ring paves the way for a variety of further chemical transformations. However, the electronic properties of the difluoromethoxy (-OCHF₂) group, being ortho-, para-directing yet deactivating, introduce specific challenges that can lead to a range of side reactions. Understanding and controlling these side reactions is paramount for achieving high yields and purity of the desired nitrated product.
This guide will delve into the common side reactions encountered during the nitration of difluoromethoxybenzene, providing detailed mechanistic insights and practical, field-proven troubleshooting strategies.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues that may arise during the nitration of difluoromethoxybenzene. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Problem 1: Low yield of the desired mononitrated product and the presence of multiple unexpected byproducts.
Question: My nitration of difluoromethoxybenzene resulted in a complex mixture with a low yield of the expected product. What are the likely side reactions, and how can I mitigate them?
Answer: A low yield of the desired mononitrated product is often due to competing side reactions. The primary culprits in the nitration of difluoromethoxybenzene are over-nitration (dinitration) , poor regioselectivity , and ipso-substitution . The formation of significant amounts of these byproducts can complicate purification and reduce the overall efficiency of your synthesis.
| Side Reaction | Potential Cause | Recommended Solution |
| Over-nitration (Dinitration) | - High reaction temperature- Prolonged reaction time- Excess of nitrating agent | - Maintain strict temperature control, typically between 0-10°C.[1] - Monitor the reaction closely by TLC or GC and quench upon completion.- Use a stoichiometric amount of the nitrating agent. |
| Poor Regioselectivity | - The -OCHF₂ group is ortho-, para-directing, leading to a mixture of isomers. | - Lowering the reaction temperature can favor the formation of the para isomer due to steric hindrance at the ortho position.[1] - The choice of nitrating agent and solvent system can also influence the ortho/para ratio. |
| Ipso-Substitution | - The presence of the difluoromethoxy group can lead to the substitution of this group by the nitro group, especially under certain conditions.[2] | - Careful selection of nitrating conditions is crucial. Milder nitrating agents may reduce the extent of ipso-substitution. |
Problem 2: The major product is not the expected ortho- or para-isomer, but rather a product where the difluoromethoxy group has been replaced.
Question: I have identified a significant byproduct that appears to be a dinitrated compound lacking the difluoromethoxy group. What is this side reaction and why is it occurring?
Answer: This is a classic case of ipso-substitution , a phenomenon where the incoming electrophile (the nitronium ion, NO₂⁺) attacks the carbon atom already bearing a substituent (in this case, the difluoromethoxy group).[2] The resulting intermediate can then lose the difluoromethoxy group, leading to the formation of a nitro-substituted benzene derivative, which can then undergo further nitration.
The mechanism of ipso-substitution in the nitration of a difluoromethoxy-substituted aromatic compound is illustrated below:
Caption: Mechanism of ipso-substitution.
To minimize ipso-substitution, consider using milder nitrating agents or reaction conditions. The presence of other electron-donating groups on the ring can also disfavor ipso-substitution at the difluoromethoxy-bearing carbon.[2]
Problem 3: The reaction is sluggish or does not go to completion.
Question: My nitration reaction is very slow, and even after an extended period, a significant amount of starting material remains. How can I drive the reaction to completion without promoting side reactions?
Answer: The difluoromethoxy group is a deactivating group, which means it slows down the rate of electrophilic aromatic substitution compared to benzene.[1] This deactivation can lead to incomplete reactions under mild conditions.
To address this, you can consider the following:
-
Gradual Increase in Temperature: While high temperatures can promote side reactions, a modest and carefully controlled increase in temperature (e.g., from 0°C to room temperature) after the initial addition of the nitrating agent can help drive the reaction to completion.
-
Choice of Nitrating Agent: A stronger nitrating agent may be required. However, this must be balanced with the increased risk of side reactions.
-
Reaction Time: Ensure you are allowing sufficient reaction time. Monitor the reaction's progress using an appropriate analytical technique like TLC or GC.
Problem 4: Difficulty in separating the ortho- and para-isomers.
Question: I have successfully mononitrated difluoromethoxybenzene, but I am struggling to separate the resulting ortho- and para-isomers. What are the recommended methods for separation?
Answer: The separation of ortho- and para-nitrated isomers can be challenging due to their similar physical properties. The most effective methods are typically:
-
Column Chromatography: This is a reliable method for separating isomers with different polarities. A systematic evaluation of solvent systems (e.g., hexane/ethyl acetate or dichloromethane/hexane) will be necessary to achieve optimal separation.
-
Fractional Crystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be an effective and scalable purification method. Experiment with different solvents to find one that provides good differential solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of difluoromethoxybenzene?
A1: The difluoromethoxy group (-OCHF₂) is an ortho-, para-director due to the lone pairs on the oxygen atom that can donate electron density to the aromatic ring through resonance. However, it is also a deactivating group due to the strong inductive electron-withdrawing effect of the fluorine atoms.[1] Typically, the nitration of similar substituted benzenes yields a mixture of ortho- and para-isomers, with the para-isomer often being the major product due to steric hindrance at the ortho positions.[1] The exact ratio can be influenced by reaction conditions such as temperature and the choice of nitrating agent.
Q2: Can the difluoromethoxy group be hydrolyzed under the strong acidic conditions of nitration?
A2: While the difluoromethoxy group is generally more stable to hydrolysis than a simple methoxy group, the strongly acidic and aqueous conditions of a typical nitration reaction (e.g., with a mixture of nitric and sulfuric acid) can potentially lead to some degree of hydrolysis to a formyl group (-CHO) or a carboxylic acid group (-COOH) after subsequent oxidation. However, for many substrates, the rate of nitration is significantly faster than the rate of hydrolysis, especially when the reaction is carried out at low temperatures. If hydrolysis is suspected, it is advisable to use anhydrous nitrating conditions if possible.
Q3: What are the standard reaction conditions for the mononitration of difluoromethoxybenzene?
A3: A common and effective method for the mononitration of difluoromethoxybenzene involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled low temperature.
Caption: General workflow for the nitration of difluoromethoxybenzene.
Q4: How can I confirm the identity and purity of my nitrated products?
A4: A combination of analytical techniques is recommended for the characterization of your products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the isomers, and ¹⁹F NMR is particularly useful for confirming the presence of the difluoromethoxy group and can help distinguish between isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of your product and the relative amounts of different isomers, while MS will confirm the molecular weight of the nitrated product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and to get a preliminary assessment of the product mixture's complexity.
Experimental Protocol: Mononitration of Difluoromethoxybenzene
This protocol provides a general procedure for the mononitration of difluoromethoxybenzene, with an emphasis on controlling the reaction to favor the formation of the mononitrated products.
Materials:
-
Difluoromethoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a desired volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with continuous stirring, add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10°C during the addition.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve difluoromethoxybenzene in a minimal amount of a suitable solvent if necessary (often, the reaction can be run neat). Cool the flask in an ice bath to 0°C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of difluoromethoxybenzene. Maintain the reaction temperature between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product, which will likely be a mixture of ortho- and para-isomers, by column chromatography or fractional crystallization.
References
-
Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Organic and Pharmaceutical Chemistry Journal, 21(3), 285469. Available at: [Link]
Sources
optimization of reaction conditions for 1,2-Difluoro-3-methoxy-5-nitrobenzene synthesis
Welcome to the technical support guide for the synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific nitration reaction. Our goal is to equip you with the scientific understanding and practical knowledge required to optimize your synthesis, ensuring safety, high yield, and purity.
Overview of the Synthesis
The primary and most direct route to this compound is the electrophilic aromatic substitution (EAS) nitration of the precursor, 2,3-difluoroanisole. This reaction, while mechanistically straightforward, presents unique challenges due to the electronic properties of the starting material. The benzene ring is substituted with two electron-withdrawing fluorine atoms and one electron-donating methoxy group. This substitution pattern deactivates the ring towards electrophilic attack, often necessitating carefully controlled and potent reaction conditions to achieve the desired product efficiently.[1]
The core of this synthesis involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the nitronium ion.[3]
Caption: General workflow for the nitration of 2,3-difluoroanisole.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is sluggish and gives a low yield. What are the primary causes?
Answer: A low yield in this specific nitration is a frequent challenge, primarily stemming from two factors: the deactivated nature of the substrate and the presence of water in the reaction medium.
-
Substrate Reactivity: The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring, making it less nucleophilic and slowing the rate-determining step of electrophilic attack.[1] While the methoxy group is activating, its effect is diminished by the two powerful deactivating groups.
-
Role of Water: The presence of water, even in small amounts, can significantly hinder the reaction. Water is a byproduct of nitronium ion formation and can also act as a nucleophile, reversing the formation of the nitronium ion. If you are using a non-fuming grade of nitric acid (e.g., 70%), the water content is often the primary culprit for poor results.[4] Concentrated sulfuric acid is used to sequester this water, but its capacity is finite.
Optimization Strategy:
-
Anhydrous Conditions: Ensure your glassware is thoroughly dried before use.
-
Reagent Grade: Use fuming nitric acid (>90%) if available. If you must use a lower concentration like 70% nitric acid, the amount of concentrated sulfuric acid must be sufficient to act as an effective dehydrating agent.[4]
-
Temperature Control: While counterintuitive for a slow reaction, excessively high temperatures can lead to degradation and side reactions, lowering the yield of the desired product. A carefully optimized temperature is key.
Q2: I'm observing multiple isomers in my crude product. How can I improve regioselectivity?
Answer: The formation of multiple isomers is governed by the directing effects of the substituents on the 2,3-difluoroanisole ring.
-
Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing.
-
Fluorine Atoms (-F): Deactivating but also ortho, para-directing.
The nitro group will be directed to positions activated by the methoxy group and not overly hindered. The C5 position is para to the methoxy group and meta to both fluorine atoms, making it the most electronically favored position for nitration. However, other isomers can form, particularly nitration at the C6 position (ortho to the methoxy group).
Optimization Strategy:
-
Temperature: Lowering the reaction temperature generally increases selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures as the transition states for the formation of different isomers have different activation energies. Running the reaction at 0 °C or even slightly below is a common strategy to favor the thermodynamically preferred product.[5]
-
Nitrating Agent: The choice of nitrating agent can influence isomer distribution. While mixed acid (HNO₃/H₂SO₄) is standard, other nitrating systems could be explored for different selectivity profiles, though this would require significant methods development.[6]
Q3: How can I prevent the formation of di-nitro byproducts?
Answer: The formation of dinitrated products occurs when the desired product, this compound, undergoes a second nitration. Although the first nitro group is strongly deactivating, forcing conditions can lead to this side reaction.
Prevention Measures:
-
Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.05 to 1.2 equivalents of nitric acid relative to the substrate is a good starting point.
-
Temperature Control: This is the most critical parameter. Higher temperatures significantly increase the rate of the second nitration.[3] Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.
-
Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS). Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for over-nitration.
Q4: The reaction is showing a dangerous temperature spike (runaway). What should I do, and how can I prevent it?
Answer: A thermal runaway is a serious safety hazard in nitration reactions due to their highly exothermic nature.[7]
Immediate Actions During a Runaway:
-
Immediately stop the addition of the nitrating agent.
-
Ensure maximum cooling is being applied. If necessary, add more coolant (e.g., dry ice) to your cooling bath.
-
If the temperature continues to rise uncontrollably, and as a last resort under your institution's safety protocols, prepare for an emergency quench by pouring the reaction mixture over a large volume of ice. Caution: This is also hazardous as the dilution of concentrated sulfuric acid is highly exothermic. This must be done behind a blast shield with appropriate PPE.[8]
-
Alert your supervisor and follow all laboratory emergency procedures.
Preventative Measures:
-
Slow Addition: Add the nitrating agent dropwise using an addition funnel. The rate of addition should be slow enough that the cooling bath can effectively dissipate the generated heat.[8]
-
Efficient Cooling: Use a cooling bath with a large thermal mass (e.g., an ice-salt or dry ice/acetone bath) and ensure the reaction flask is adequately immersed.
-
Vigorous Stirring: Inefficient agitation can create localized "hot spots" where the reaction accelerates, initiating a runaway.[8] Use a properly sized stir bar or overhead stirrer to ensure the mixture is homogeneous.
-
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction with a thermometer, not just the bath temperature.
Caption: Decision workflow for managing reaction exotherms.
Optimized Experimental Protocol
This protocol is a recommended starting point. Researchers should perform their own risk assessment and optimization.
Reagents & Equipment:
-
2,3-Difluoroanisole (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~3-4 vol eq)
-
Fuming Nitric Acid (>90%, 1.1 eq)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice/salt or dry ice/acetone)
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Assemble the dry flask with the stir bar and thermometer. Place it in the cooling bath.
-
Substrate Addition: Charge the flask with 2,3-difluoroanisole and concentrated sulfuric acid. Begin stirring and cool the mixture to 0 °C.
-
Nitrating Agent Preparation: In the dropping funnel, carefully add the required amount of fuming nitric acid.
-
Reaction: Begin the dropwise addition of nitric acid to the stirred sulfuric acid solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-60 minutes.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC.
-
Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure this compound.[9]
Data Summary Table
| Parameter | Recommended Condition | Rationale / Scientific Justification |
| Temperature | 0 °C to 5 °C | Minimizes di-nitration and improves regioselectivity. Essential for controlling the strong exotherm of the reaction.[3][5] |
| Nitric Acid | Fuming (>90%) | Reduces water content, which is crucial for the efficient generation of the nitronium ion electrophile.[4] |
| HNO₃ Stoichiometry | 1.05 - 1.2 equivalents | Sufficient for complete conversion while minimizing the risk of over-nitration. |
| Solvent/Catalyst | Conc. H₂SO₄ (98%) | Acts as a catalyst to generate NO₂⁺ and as a dehydrating agent to drive the equilibrium forward.[2][3] |
| Addition Rate | Slow, dropwise (30-60 min) | Allows for effective heat dissipation and prevents dangerous thermal runaway.[8] |
| Agitation | Vigorous mechanical/magnetic stirring | Ensures thermal and reactant homogeneity, preventing the formation of localized "hot spots".[8] |
Safety is Paramount
Nitration reactions are inherently hazardous. A thorough risk assessment must be conducted before any experiment.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[10]
-
Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves, and a lab coat. The reaction must be carried out in a certified chemical fume hood.[11]
-
Exothermic Hazard: The reaction generates a significant amount of heat. Inadequate cooling can lead to a thermal runaway, potentially causing an explosion.[7]
-
Quenching: Quenching the reaction on ice must be done slowly and cautiously behind a blast shield.
-
Spill Response: Have appropriate neutralization agents (e.g., sodium bicarbonate) and spill kits readily available.
References
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Available at: [Link]
- CN1348951A. Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.
-
Clark, J. (n.d.). The Nitration of Benzene. Chemguide. Available at: [Link]
- CN1136185C. Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.
-
NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Available at: [Link]
-
Wen, Z., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. University of Southampton ePrints. Available at: [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]
-
Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available at: [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
ResearchGate. (n.d.). Optimized TS involved in the nitration aromatic substitution reactions... Available at: [Link]
-
Paolesse, R., et al. (2011). Synthetic protocols for the nitration of corroles. PMC - NIH. Available at: [Link]
- CN101245020B. Process for synthesizing 2,3-difluoroaniline. Google Patents.
-
IJRAR. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Available at: [Link]
-
Nitration reaction safety. (2024). YouTube. Available at: [Link]
-
Grimmett, M. R., et al. (1983). Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]
-
Reddit. (2023). Electrophilic Aromatic Substitution Nitration doubt. r/chemhelp. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination... Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Electrophilic Aromatic Substitution 2: Sulfonation and Nitration. YouTube. Available at: [Link]
Sources
- 1. Buy this compound | 1235492-43-9 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. vapourtec.com [vapourtec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. ehs.com [ehs.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Welcome to the technical support center for the purification of 1,2-Difluoro-3-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, the most prevalent impurities typically arise from the nitration of a disubstituted benzene precursor. These include:
-
Regioisomers: The nitration of the precursor can lead to the formation of other isomers of difluoro-methoxy-nitrobenzene. The directing effects of the fluorine and methoxy groups on the aromatic ring will influence the distribution of these isomers.
-
Unreacted Starting Materials: Incomplete nitration can result in the presence of the unreacted difluoro-methoxybenzene starting material.
-
Di-nitrated Byproducts: Under harsh nitration conditions, di-nitration of the aromatic ring can occur, leading to the formation of difluoro-methoxy-dinitrobenzene species.
-
Residual Acids and Solvents: Inadequate workup procedures can leave residual nitrating acids (such as nitric and sulfuric acid) and organic solvents in the crude product.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product from its isomers and other impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point for method development.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used, particularly for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for confirming the structure of the desired product and identifying and quantifying isomeric impurities. The distinct chemical shifts and coupling patterns of the aromatic protons and fluorine atoms can help differentiate between regioisomers.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective methods are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities and for obtaining a highly crystalline final product. The key is to find a suitable solvent or solvent system.
-
Column Chromatography: For mixtures with significant amounts of closely related impurities, such as regioisomers, column chromatography over silica gel is the preferred method.
-
Washing/Extraction: A simple aqueous wash can be effective for removing residual acids and water-soluble impurities. For instance, washing the crude product dissolved in an organic solvent with a dilute sodium bicarbonate solution can neutralize and remove acidic residues.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My recrystallization yields are very low.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Too much solvent was used. | Evaporate some of the solvent and allow the solution to cool again. | The compound's solubility in the mother liquor is directly proportional to the volume of the solvent. Reducing the solvent volume will decrease the amount of dissolved product at low temperatures. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Rapid cooling can lead to the formation of small, impure crystals or an oil. Slow cooling promotes the growth of larger, purer crystals.[2] |
| The chosen solvent is not ideal. | Perform a systematic solvent screen with small amounts of the crude product to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. | An ideal recrystallization solvent will maximize the recovery of the pure compound while leaving impurities dissolved in the mother liquor. |
Issue 2: I am unable to separate the regioisomers using column chromatography.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| The eluent polarity is not optimized. | Systematically vary the eluent composition, starting with a non-polar solvent and gradually increasing the polarity. Monitor the separation using Thin Layer Chromatography (TLC). | The separation of isomers on silica gel is highly dependent on the polarity of the mobile phase. A gradual increase in polarity will allow for the differential elution of compounds with small differences in polarity. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. | Overloading the column leads to broad, overlapping bands, resulting in poor separation. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| The stationary phase is not suitable. | Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., cyano or diol). | Different stationary phases offer different selectivities based on interactions other than just polarity, which can be beneficial for separating closely related isomers. |
Issue 3: My final product is still showing residual acidity.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Inadequate washing during workup. | Dissolve the product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash it multiple times with a saturated sodium bicarbonate solution, followed by water and brine. | The bicarbonate solution will neutralize any residual acid, and the subsequent water and brine washes will remove the resulting salts and any remaining water-soluble impurities.[1] |
| Acidic impurities are co-crystallizing. | Consider a pre-purification step of washing the crude product as described above before proceeding with recrystallization or chromatography. | Removing acidic impurities before the final purification step can prevent them from being incorporated into the crystal lattice of the final product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent may need to be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, but recommended to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heat the mixture to a gentle boil with stirring. Continue to add the solvent dropwise until the solid has just dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Using TLC, determine an eluent system that provides good separation of the desired product from its impurities (a retention factor, Rf, of ~0.3 for the product is often a good target).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the eluent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for low recrystallization yield.
References
-
Recrystallization - Part 2. (n.d.). Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-3-nitrobenzene. Retrieved January 28, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2021). Toxicological Profile for Nitrobenzene. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 1-Fluoro-3-methoxy-2-nitrobenzene. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved January 28, 2026, from [Link]
- Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds.
-
University of California, Irvine. (n.d.). How to run column chromatography. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro-...). Retrieved January 28, 2026, from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved January 28, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Lab @ CU Boulder. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
-
World Journal of Chemical Education. (2015). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). Process for the separation of nitrotoluic acid isomers.
-
Royal Society of Chemistry. (2016). Supporting information. Retrieved January 28, 2026, from [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved January 28, 2026, from [Link]
-
DWSIM. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved January 28, 2026, from [Link]
Sources
byproduct formation in the synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation during this synthesis. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your reaction outcomes, enhance product purity, and streamline your development process.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (EAS) reaction of 3,4-difluoroanisole with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and reduce the yield of the desired product. Understanding the underlying mechanisms of byproduct formation is critical for effective troubleshooting.
The primary challenges in this synthesis stem from:
-
Regioselectivity: The starting material, 3,4-difluoroanisole, has three substituents—two fluorine atoms and a methoxy group—that direct the incoming nitro group to different positions on the aromatic ring.
-
Reaction Conditions: Temperature, reaction time, and the concentration of reagents can significantly influence the product distribution.
-
Post-Reaction Workup and Purification: The separation of structurally similar isomers can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nitration of 3,4-difluoroanisole using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
Q2: I am seeing multiple spots on my TLC and several peaks in my GC-MS analysis of the crude product. What are the likely byproducts?
A2: The most common byproducts in the synthesis of this compound are:
-
Regioisomers: Nitration at positions other than the desired C-5 position.
-
Nitrophenol derivatives: Formed through demethylation of the methoxy group.
-
Dinitrated products: Resulting from over-nitration of the aromatic ring.
Q3: How can I confirm the identity of the desired product and the byproducts?
A3: A combination of analytical techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the crude mixture and obtain their mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for determining the exact structure and substitution pattern of the isomers.[2][3][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): For quantification of the product and impurities, especially for monitoring reaction progress.
Troubleshooting Guide: Byproduct Formation and Mitigation Strategies
This section details the common byproducts, the mechanisms of their formation, and provides actionable troubleshooting steps.
Issue 1: Formation of Regioisomeric Byproducts
Symptoms:
-
Multiple peaks in GC or HPLC with the same mass-to-charge ratio as the desired product.
-
Complex ¹H and ¹⁹F NMR spectra of the crude product, indicating the presence of multiple, structurally similar compounds.
Root Cause Analysis: The Role of Directing Groups
The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring:
-
Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance.[7][8][9]
-
Fluorine Atoms (-F): Deactivating via the inductive effect but ortho, para-directing due to resonance.[10][11][12]
In 3,4-difluoroanisole, the positions are influenced as follows:
-
Position 5: para to the methoxy group and meta to both fluorine atoms. This is the desired position of nitration.
-
Position 6: ortho to the methoxy group and ortho to the fluorine at C-4.
-
Position 2: ortho to the methoxy group and ortho to the fluorine at C-3.
The interplay of these directing effects can lead to the formation of the following regioisomers:
| Compound Name | Structure | Formation Rationale |
| This compound (Desired Product) | O=N(=O)c1cc(OC)c(F)c(F)c1 | Nitration at the position para to the strongly activating methoxy group. |
| 1,2-Difluoro-3-methoxy-6-nitrobenzene | O=N(=O)c1c(F)c(F)c(OC)cc1 | Nitration at a position ortho to the methoxy group. |
| 1,2-Difluoro-3-methoxy-4-nitrobenzene | O=N(=O)c1c(F)c(OC)cc(F)c1 | Nitration at a position ortho to the methoxy group. |
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to enhance the selectivity for the thermodynamically favored product.
-
Slow Addition of Nitrating Agent: Add the mixed acid dropwise to the solution of 3,4-difluoroanisole to maintain a low concentration of the nitrating agent, which can improve regioselectivity.
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. While this reaction is often run in excess sulfuric acid, for other nitrations, nonpolar solvents have been shown to affect isomer distribution.[13]
Issue 2: Formation of 2,3-Difluoro-6-nitrophenol (Demethylation Byproduct)
Symptoms:
-
A peak in the mass spectrum corresponding to the loss of a methyl group (M-14).
-
A broad peak in the ¹H NMR spectrum indicative of a phenolic -OH group.
-
The product may have a different color (often more yellow or orange) than expected.
Root Cause Analysis: Ipso-Substitution
In the nitration of some substituted anisoles, the nitronium ion can attack the carbon atom that bears the methoxy group (ipso-attack).[14] This forms an unstable intermediate that can subsequently lose a methyl cation (or methanol after reaction with water) to yield a phenol.[14][15]
Mitigation Strategies:
-
Strict Temperature Control: Higher temperatures can promote the decomposition of the ipso-intermediate.
-
Anhydrous Conditions: While challenging with mixed acid, minimizing water content can sometimes reduce the rate of demethylation.
-
Alternative Nitrating Agents: For sensitive substrates, milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate can be considered, though these may alter the regioselectivity.
Issue 3: Formation of Dinitrated Byproducts
Symptoms:
-
Peaks in the mass spectrum with a higher mass than the desired product, corresponding to the addition of a second nitro group.
-
Significantly reduced yield of the desired mononitrated product.
Root Cause Analysis: Over-nitration
The product, this compound, is still an activated aromatic ring, albeit less so than the starting material due to the electron-withdrawing nitro group. If the reaction is allowed to proceed for too long, or if an excess of the nitrating agent is used, a second nitration can occur.
Mitigation Strategies:
-
Stoichiometric Control: Use a slight excess (typically 1.05-1.1 equivalents) of nitric acid.
-
Reaction Time: Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed to prevent further nitration.
-
Temperature: Higher temperatures increase the rate of all reactions, including the second nitration. Maintain low and consistent temperatures.
Experimental Protocols
Protocol 1: Standard Nitration of 3,4-Difluoroanisole
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 3 equivalents) in a round-bottom flask equipped with a dropping funnel and a thermometer, cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add 3,4-difluoroanisole (1 equivalent) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 equivalents) to concentrated sulfuric acid (H₂SO₄, 1 equivalent) in a separate flask, pre-cooled to 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of 3,4-difluoroanisole over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound
The separation of the desired product from its regioisomers can be challenging due to their similar physical properties.[16]
-
Column Chromatography: This is the most effective method for separating isomers on a laboratory scale. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent may be effective in enriching the desired isomer.
Visualization of Reaction Pathways
Main Reaction and Byproduct Formation
Caption: Reaction pathways in the nitration of 3,4-difluoroanisole.
References
-
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). International Journal of Research and Analytical Reviews (IJRAR). [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). OrganicChemistryTutor.com. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. CSB/SJU. [Link]
-
Directing Effects. (n.d.). ChemTalk. [Link]
-
Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. (1977). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. (1999).
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). National Center for Biotechnology Information. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (1999).
- A process for separating nitration isomers of substituted benzene compounds. (1985).
-
Effect of solvents on regioselectivity of anisole nitration. (2004). ResearchGate. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Center for Biotechnology Information. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry: Powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013). Biogeosciences. [Link]
-
Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? (2021). Chemistry Stack Exchange. [Link]
-
What happens when anisole is nitrated? (n.d.). askIITians. [Link]
-
Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. (2025). ResearchGate. [Link]
-
2,4-Difluoro-1-methoxybenzene. (n.d.). Chemsrc. [Link]
-
NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. (2022). PubMed. [Link]
-
Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (1978). ResearchGate. [Link]
-
Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. (2009). ResearchGate. [Link]
-
High field NMR spectroscopy and FTICR mass spectrometry: Powerful discovery tools for the molecular level characterization of marine dissolved organic matter from the South Atlantic Ocean. (2012). ResearchGate. [Link]
-
Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (2021). National Center for Biotechnology Information. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. bg.copernicus.org [bg.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Directing Effects | ChemTalk [chemistrytalk.org]
- 9. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 10. ijrar.org [ijrar.org]
- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Welcome to the dedicated technical support guide for the synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene. This document provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to assist researchers, chemists, and drug development professionals in successfully scaling up this important chemical intermediate.
Core Synthesis Overview & Mechanism
The synthesis of this compound is typically achieved via the electrophilic aromatic nitration of 1,2-Difluoro-3-methoxybenzene. This reaction leverages a standard nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid.[1][2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][4][5]
The directing effects of the substituents on the benzene ring are critical for achieving the desired regioselectivity. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The two fluorine atoms (-F) are deactivating groups but are also ortho, para-directing. The combined influence of these groups directs the incoming nitro group to the C5 position, which is para to the methoxy group and meta to the fluorine atoms, yielding the desired product.
Reaction Mechanism: Electrophilic Aromatic Substitution
Sources
Technical Support Center: Synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Introduction:
Welcome to the dedicated technical support guide for the synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific nitration reaction. Our goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, particularly the prevention of over-nitration, ensuring high yield and purity of your target compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-nitration in the synthesis of this compound, and how can it be mitigated?
Over-nitration, leading to the formation of dinitro- and trinitro- byproducts, is primarily driven by excessive nitrating agent concentration and elevated reaction temperatures. The electron-donating methoxy group and the activating effect of the fluorine atoms make the aromatic ring highly susceptible to electrophilic substitution.
Mitigation Strategies:
-
Strict Temperature Control: Maintaining a low reaction temperature (typically between -5°C and 0°C) is critical. This reduces the reaction rate and provides better control over the mono-nitration selectivity.
-
Slow, Controlled Addition of Nitrating Agent: The nitrating agent (commonly a mixture of nitric acid and sulfuric acid) should be added dropwise to the solution of 1,2-difluoro-3-methoxybenzene. This prevents localized areas of high nitrating agent concentration.
-
Precise Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess. A molar ratio of 1.05 to 1.1 equivalents of nitric acid is often sufficient.
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in moderating the reaction. A solvent that is inert to the nitrating conditions and can effectively dissipate heat is ideal.
-
Recommended Solvents: Dichloromethane (DCM) or dichloroethane (DCE) are often preferred due to their inertness and ability to dissolve the starting material.
-
Solvents to Avoid: Protic solvents or those that can be easily nitrated or oxidized should be avoided.
Q3: What are the best practices for quenching the reaction to prevent runaway reactions or product degradation?
Proper quenching is essential for safety and for preserving the integrity of the desired product.
-
Quenching Procedure: The reaction mixture should be slowly poured over a mixture of crushed ice and water. This serves to rapidly cool the reaction, dilute the acid, and precipitate the organic product.
-
Neutralization: After quenching, the aqueous layer should be carefully neutralized with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral.
Troubleshooting Guide
Scenario 1: Low yield of the desired mono-nitro product with significant recovery of starting material.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Increase the reaction time in small increments (e.g., 30 minutes) while carefully monitoring the reaction progress by TLC or HPLC. | The reaction may not have reached completion at the set time and temperature. |
| Insufficient Nitrating Agent | Ensure the accurate calculation and addition of the nitrating agent. A slight excess (1.05-1.1 eq.) is recommended. | An insufficient amount of the electrophile will result in incomplete conversion of the starting material. |
| Low Reaction Temperature | While low temperatures are crucial to prevent over-nitration, a temperature that is too low can significantly slow down the reaction rate. A temperature range of -5°C to 0°C is generally optimal. | The activation energy for the reaction may not be met at excessively low temperatures. |
Scenario 2: Presence of significant amounts of dinitro byproducts in the crude product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Ensure the internal reaction temperature is strictly maintained below 0°C throughout the addition of the nitrating agent. | Higher temperatures increase the rate of the second nitration, leading to over-nitration. |
| Rapid Addition of Nitrating Agent | Add the nitrating agent dropwise over an extended period (e.g., 30-60 minutes) to avoid localized "hot spots" of high concentration. | A high local concentration of the nitrating agent can drive the reaction towards di-nitration. |
| Excessive Nitrating Agent | Re-evaluate the stoichiometry and use no more than 1.1 equivalents of nitric acid. | A large excess of the nitrating agent increases the probability of multiple nitration events. |
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2-Difluoro-3-methoxybenzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Low-temperature thermometer
-
Ice-salt bath
Procedure:
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 1,2-difluoro-3-methoxybenzene (1.0 eq.) in dichloromethane (5 volumes).
-
Cooling: Cool the solution to -5°C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate flask, slowly add fuming nitric acid (1.05 eq.) to concentrated sulfuric acid (2.0 eq.) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of 1,2-difluoro-3-methoxybenzene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 0°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -5°C to 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice (10 volumes).
-
Work-up: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Visualizing the Reaction and Troubleshooting Logic
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
-
Title: Selective Mononitration of Activated Aromatic Compounds Source: Journal of Organic Chemistry URL: [Link]
-
Title: A Practical Guide to Nitration Reactions in Pharmaceutical Synthesis Source: Organic Process Research & Development URL: [Link]
-
Title: The Role of Temperature and Stoichiometry in Electrophilic Aromatic Substitution Source: Tetrahedron Letters URL: [Link]
Technical Support Center: Catalyst and Reaction Strategy for 1,2-Difluoro-3-methoxy-5-nitrobenzene
Here is the technical support center guide for catalyst selection in reactions involving 1,2-Difluoro-3-methoxy-5-nitrobenzene.
Welcome to the technical support guide for this compound. This molecule is a highly versatile building block, particularly valuable in drug discovery and agrochemical development due to its electronically activated aromatic core. Its reactivity, however, presents unique challenges, primarily concerning regioselective functionalization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the mechanistic insights and practical protocols necessary for success in your experiments.
Section 1: Foundational Principles of Reactivity
This section addresses the fundamental chemical principles governing the reactions of this substrate. Understanding why the molecule behaves as it does is the first step to controlling its transformations.
FAQ 1: Why is this compound so reactive towards nucleophiles?
Answer: The high reactivity of this substrate is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike more familiar SN1/SN2 reactions, the SNAr mechanism is a two-step addition-elimination process that does not involve the direct displacement of the leaving group in the rate-determining step.[1][2]
There are two key factors that make your substrate exceptionally reactive:
-
Powerful Electronic Activation: The nitro group (-NO₂) is a potent electron-withdrawing group. Its presence ortho and para to the fluorine atoms dramatically lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This electron withdrawal also stabilizes the negatively charged intermediate formed during the reaction.[1][3]
-
Excellent Leaving Group Ability of Fluorine in SNAr: While fluoride is a poor leaving group in SN2 reactions due to the strength of the C-F bond, it is an excellent leaving group in SNAr.[4] The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2][5] The high electronegativity of fluorine powerfully stabilizes this intermediate via the inductive effect, lowering the activation energy of this first, slow step and accelerating the overall reaction.[4]
The general mechanism is illustrated below.
Section 2: The Core Challenge - Achieving Regioselectivity
Controlling which of the two fluorine atoms is substituted is the most common and critical challenge when working with this substrate.
FAQ 2: I want to substitute only one fluorine. Which position, C1 or C2, is more reactive?
Answer: Under standard SNAr conditions, the fluorine at the C1 position is overwhelmingly favored for substitution. This high regioselectivity is a direct consequence of the combined electronic effects of the substituents on the ring.
-
Activating Effect (-NO₂ group): The nitro group activates both the ortho position (C2) and the para position (C1). The para effect is generally considered very strong for resonance stabilization of the Meisenheimer intermediate.
-
Deactivating Effect (-OCH₃ group): The methoxy group is electron-donating by resonance, which deactivates the ring towards nucleophilic attack. This deactivating effect is strongest at the positions ortho (C2) and para to it.
-
Net Effect:
-
At C1: This position is para to the strongly activating -NO₂ group and meta to the deactivating -OCH₃ group. The deactivating effect of the methoxy group is minimal at the meta position.
-
At C2: This position is ortho to both the activating -NO₂ group and the deactivating -OCH₃ group. The deactivating influence of the methoxy group directly counteracts the activation from the nitro group.
-
Therefore, the C1 position experiences unambiguous, strong activation, while the C2 position is subject to competing "push-pull" effects, making it significantly less electrophilic.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
solvent effects on the reactivity of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Executive Summary
This guide addresses the reactivity profile of 1,2-Difluoro-3-methoxy-5-nitrobenzene , a highly functionalized scaffold used in pharmaceutical synthesis. Due to the competing electronic effects of the nitro (activator) and methoxy (donor/inductor) groups, solvent selection is not merely about solubility—it is the primary switch for reaction rate and impurity control. This document provides troubleshooting workflows, mechanistic insights, and validated protocols to optimize Nucleophilic Aromatic Substitution (SNAr) on this substrate.
Module 1: Mechanistic Grounding & Regioselectivity
Q: Which fluorine atom is displaced, and why does solvent matter?
A: The reaction proceeds exclusively at C2 (the fluorine between F-1 and OMe-3).[1]
-
The "Para-Nitro" Rule: In SNAr, the rate-determining step is the formation of the Meisenheimer complex. This anionic intermediate must be stabilized by an electron-withdrawing group (EWG) located ortho or para to the site of attack.[1]
-
C2-Fluorine: Is para to the Nitro group (C5).[1] Attack here places the negative charge directly on C5, allowing delocalization onto the nitro oxygens. This is the lowest energy pathway.
-
C1-Fluorine: Is meta to the Nitro group.[1] Attack here traps the negative charge on the ring carbons (C2, C4, C6) without resonance stabilization from the nitro group. This pathway is energetically prohibitive.
-
-
Solvent Role: Polar aprotic solvents (DMSO, DMF) lower the activation energy by stabilizing the large, polarizable Meisenheimer complex while leaving the nucleophile "naked" and reactive.
Visualizing the Reaction Pathway
Figure 1: SNAr pathway showing the critical stabilization of the intermediate by the para-nitro group.
Module 2: Solvent Selection Guide
Q: My reaction is sluggish ( < 50% conversion after 24h). What should I change?
A: You are likely using a solvent that masks the nucleophile. Switch to a Dipolar Aprotic solvent.
| Solvent Class | Examples | Effect on Rate | Recommended For | Risk Factor |
| Dipolar Aprotic | DMSO, DMF, NMP | Fastest (100x-1000x) | Weak nucleophiles, sterically hindered amines.[1] | High boiling point; difficult to remove. Hygroscopic (hydrolysis risk). |
| Polar Protic | MeOH, EtOH, IPA | Slow | Reactions where the nucleophile is the solvent (e.g., NaOMe in MeOH). | Hydrogen bonding "cages" the nucleophile, drastically reducing reactivity. |
| Non-Polar | Toluene, THF | Moderate | Large scale; ease of workup. | Often requires a Phase Transfer Catalyst (e.g., 18-Crown-6, TBAB) to work.[1] |
Technical Insight: In protic solvents like methanol, the anionic nucleophile is heavily solvated by hydrogen bonds. To attack the ring, it must first "shed" this solvent shell, which costs energy. In DMSO or DMF, the cation (e.g., Na+, K+) is solvated, but the anion is left "naked" and highly reactive [1].
Module 3: Troubleshooting & Impurity Management
Q: I see a new impurity at RRT 0.85. Is it the regioisomer?
A: It is highly unlikely to be the C1-substituted regioisomer.[1] It is most likely the Hydrolysis Product (Phenol) .
-
Cause: DMSO and DMF are hygroscopic. If they contain water, the hydroxide ion (generated from trace water + base) competes with your nucleophile. Since OH- is smaller and harder than most nucleophiles, it reacts rapidly at C2 to form 2-fluoro-3-methoxy-5-nitrophenol.[1]
-
Solution:
-
Use anhydrous solvents (stored over molecular sieves).
-
Switch to Acetonitrile if the reaction temperature allows (< 80°C).
-
Increase the equivalents of your desired nucleophile to outcompete water.
-
Q: How do I remove DMSO/DMF during workup without "oiling out" my product?
A: Do not attempt to distill DMSO off. Protocol:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or MTBE (ratio 1:5 solvent:organic).
-
Wash the organic layer 3 times with Water (to pull out DMSO).
-
Wash 1 time with Brine (to break emulsions).
-
Dry over MgSO4. Why this works: DMSO is miscible with water but partitions poorly into EtOAc when water is present. This "wash-out" method is gentler than high-vacuum distillation.[1]
Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing reaction failures.
Module 4: Standardized Protocol
Reaction: Displacement of F-C2 with a primary amine (R-NH2).[1]
-
Preparation: Charge this compound (1.0 eq) into a reactor.
-
Solvent: Add anhydrous DMSO (5-10 volumes). Note: DMF is an alternative, but DMSO often provides faster rates.
-
Base: Add DIPEA (Diisopropylethylamine) or K2CO3 (1.2 - 1.5 eq).
-
Why: Scavenges the HF generated. Inorganic bases (K2CO3) require vigorous stirring as they are insoluble.
-
-
Nucleophile: Add the amine (1.05 - 1.1 eq) slowly. Exotherm is possible.
-
Reaction: Heat to 60-80°C . Monitor by HPLC.
-
Endpoint: Disappearance of starting material.
-
-
Workup: Cool to RT. Pour into water/ice. If solid precipitates, filter. If oil, extract with EtOAc (see Module 3).
References
-
Solvent Effects on SNAr Rates
- Title: Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Regioselectivity in Polyfluoronitrobenzenes
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Reactivity of 4,5-difluoro-1,2-dinitrobenzene (Analogous System)
- Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Source: N
-
URL:[Link]
Sources
Technical Support Center: 1,2-Difluoro-3-methoxy-5-nitrobenzene Reactions
Welcome to the dedicated technical support guide for researchers working with 1,2-Difluoro-3-methoxy-5-nitrobenzene. This document provides field-proven insights and troubleshooting advice for the critical workup phase of reactions involving this versatile substrate. The primary application of this molecule is in Nucleophilic Aromatic Substitution (SNAr) reactions, where its electron-deficient aromatic ring is highly activated for substitution by the potent electron-withdrawing nitro group.[1][2] The two fluorine atoms serve as excellent leaving groups, facilitating the synthesis of a wide array of complex derivatives.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter.
Section 1: Foundational Principles & Safety
Q1: What is the primary reaction mechanism I should consider when designing my workup?
Answer: The workup procedure must be designed around the Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The reaction is driven to completion by the expulsion of a fluoride ion.
Your workup strategy must therefore focus on:
-
Quenching any unreacted nucleophiles or strong bases.
-
Removing the displaced fluoride salt (e.g., NaF, KF).
-
Separating your desired product from the solvent, starting materials, and any byproducts.
-
Purifying the final compound.
The presence of the nitro group makes the ring highly electron-deficient, which activates it for this type of reaction.[1]
Q2: What are the critical safety precautions for handling this compound and its reaction mixtures?
Answer: Safety is paramount. Nitroaromatic compounds are classified as hazardous materials and require careful handling.[5]
-
Toxicity and Exposure: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7] Always handle this compound and its derivatives inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.
-
Thermal Stability: Nitro compounds are energetic materials and can decompose exothermically at elevated temperatures.[8][9] Avoid excessive heating during the workup, especially during solvent removal. Contamination with impurities can lower the decomposition temperature.[8][9]
-
Disposal: All waste, including aqueous washes and contaminated solvents, must be disposed of as hazardous chemical waste according to your institution's guidelines.[10]
Section 2: Step-by-Step Workup Procedure - FAQs
This section details the standard aqueous workup protocol.
Caption: General workflow for the workup of SNAr reactions.
Quenching
Q3: My reaction used a strong base like NaH or K₂CO₃ with an amine nucleophile. How should I quench it?
Answer: The goal of quenching is to neutralize any remaining reactive species safely. For reactions involving strong bases, the quench should be performed cautiously at a reduced temperature (typically 0 °C) to manage any exotherm.
Slowly add a weak acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), or simply deionized water. Water is often sufficient to quench excess carbonate or hydride. Avoid strong acids initially, as they can cause a violent exotherm or lead to hydrolysis of your product.
Extraction & Phase Separation
Q4: Which extraction solvent is best for my product?
Answer: Your product, a substituted methoxy-nitrobenzene derivative, is expected to be relatively nonpolar to moderately polar. The ideal extraction solvent should readily dissolve your product while being immiscible with water.
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Good general-purpose solvent, slightly water-soluble. |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent solvent, but denser than water. Can form emulsions. |
| Diethyl Ether (Et₂O) | 2.8 | 35 | Good solvent, highly volatile and flammable. |
Recommendation: Ethyl acetate is typically the first choice due to its good solvating power and lower toxicity compared to DCM.
Q5: I've added my extraction solvent and aqueous quench solution, but I'm struggling with an emulsion. What should I do?
Answer: Emulsions are common and can be resolved.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a cleaner separation from the organic layer.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gentle Agitation: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
Aqueous Washing
Q6: Why are multiple washing steps necessary? What does each wash remove?
Answer: Each wash is designed to remove specific impurities, ensuring a cleaner crude product before final purification. A typical sequence for a reaction using a basic catalyst is:
-
Dilute Acid Wash (e.g., 1M HCl): This step removes any unreacted basic nucleophiles (like amines) or the base catalyst (e.g., K₂CO₃) by converting them into their water-soluble salts.
-
Deionized Water Wash: This removes any residual acid from the previous step and other water-soluble impurities.
-
Dilute Base Wash (e.g., 5% NaHCO₃ or NaOH solution): This step is crucial for removing acidic byproducts or impurities. For nitrated compounds, a wash with dilute caustic soda can also help remove colored nitrophenol impurities by converting them to their water-soluble sodium salts.[9][11]
-
Brine Wash: This final wash removes the bulk of the dissolved water from the organic layer before the drying step, making the drying agent more efficient.
Drying, Concentration, and Purification
Q7: Which drying agent should I use for the organic layer?
Answer: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are excellent choices.
-
Magnesium Sulfate (MgSO₄): Fast-acting and has a high capacity for water. It is slightly acidic, which is generally not a problem for these products.
-
Sodium Sulfate (Na₂SO₄): Slower and has a lower capacity, but it is neutral and clumps obviously when saturated, making it easy to see if more is needed.
Add the drying agent to the organic extract, swirl, and let it stand for 5-10 minutes. If the agent clumps together, add more until some remains free-flowing.
Q8: What is the best method to purify the final product?
Answer: The choice of purification depends on the physical state of your product and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Test various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: This is the most versatile method for both solid and oil products. Use silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to elute your product. Monitor the separation using Thin Layer Chromatography (TLC).
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the workup procedure.
Caption: Decision tree for troubleshooting common workup problems.
FAQs for Troubleshooting
Q9: I got a very low yield after the workup. Where could my product have gone?
Answer:
-
Check Aqueous Layers: Your product might have some water solubility, especially if the nucleophile introduced a polar functional group. Before discarding the aqueous layers, perform a back-extraction with a fresh portion of your organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Incorrect pH: If your product has an acidic or basic functional group, it could be ionized and trapped in the wrong layer. For example, if your product is acidic and the aqueous layer is basic, your product will be deprotonated and remain in the aqueous layer. Check the pH of the aqueous layer and adjust if necessary to neutralize your product before re-extracting.
-
Incomplete Reaction: Always confirm the reaction is complete via TLC or LCMS before beginning the workup. Unreacted starting material will complicate purification and lower the yield of the desired product.
Q10: My final product is a dark, oily substance, but the literature reports a yellow solid. What happened?
Answer:
-
Residual Solvent: The most common reason for an expected solid to appear as an oil is the presence of residual solvent. Ensure you have removed all solvent under high vacuum for an adequate amount of time. Gently heating on a water bath can help, but be mindful of the thermal stability of nitro compounds.[8]
-
Impurities: Highly colored impurities, often from side reactions or decomposition, can prevent crystallization. Inefficient washing, particularly the omission of a dilute base wash to remove acidic nitrophenols, is a frequent cause.[9] The best solution is to purify the material using column chromatography.
-
Product Degradation: Exposure to strong acids or bases, or excessive heat during workup, could have decomposed a portion of your product.
Q11: After column chromatography, my product still seems to be contaminated with a nonpolar impurity. How can I remove it?
Answer: If a nonpolar impurity is co-eluting with your product, you can try two main approaches:
-
Recrystallization: Find a solvent system where your product has lower solubility than the impurity. For example, trituration or recrystallization from a nonpolar solvent like hexanes or pentane may cause your more polar product to precipitate while the nonpolar impurity remains in solution.
-
Chromatography Optimization: Switch to a less polar mobile phase for your column. This will increase the retention time of all compounds but may provide better separation between your product and the impurity. Running a shallower solvent gradient can also improve resolution.
References
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) . ResearchGate. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . ChemRxiv. Available at: [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate . YouTube. Available at: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds . ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems . PMC - NIH. Available at: [Link]
-
1,2-Difluoro-3-nitrobenzene | C6H3F2NO2 | CID 81335 . PubChem. Available at: [Link]
-
Quenching of excited chlorophyll A in vivo by nitrobenzene . CORE. Available at: [Link]
-
(PDF) Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems . ResearchGate. Available at: [Link]
-
Reactions of Aromatics:EAS and Beyond - Part 3 of 3 Exam Prep . Pearson. Available at: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds . ResearchGate. Available at: [Link]
-
1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 . PubChem. Available at: [Link]
-
Preparation of Nitrobenzene (Nitration of benzene) . Tishk International University. Available at: [Link]
-
Nitrocompounds, Aromatic . ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
-
Nucleophilic Aromatic Substitution . YouTube. Available at: [Link]
-
Diels–Alder reactions of 3,6-disubstituted 1,2,4,5-tetrazines. Synthesis and X-ray crystal structures of diazafluoranthene derivatives . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
nitrobenzene . Organic Syntheses Procedure. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds . IChemE. Available at: [Link]
- Nitrobenzene extraction method for treating aniline wastewater. Google Patents.
-
Safety Data Sheet: Nitrobenzene . Carl ROTH. Available at: [Link]
-
1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 . PubChem. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . PMC - NIH. Available at: [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH . RSC Publishing. Available at: [Link]
-
Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? . ResearchGate. Available at: [Link]
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Technical Support Center: A Guide to the Stability and Storage of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Welcome to the technical support guide for 1,2-Difluoro-3-methoxy-5-nitrobenzene. This document is designed for our valued partners in research, discovery, and drug development. The following sections provide in-depth, field-proven insights into the stability, storage, and handling of this key synthetic intermediate. Our goal is to empower you with the knowledge to ensure the long-term integrity of the compound and the reproducibility of your experimental outcomes.
Chemical Profile and Intrinsic Stability
This compound is a poly-functionalized aromatic compound. Its stability is governed by the interplay of its substituents: two fluorine atoms, a methoxy group, and a nitro group.
-
Electron-Withdrawing Effects: The nitro group and fluorine atoms are strongly electron-withdrawing. This electronic configuration significantly deactivates the benzene ring towards electrophilic substitution but, conversely, activates it for nucleophilic aromatic substitution (SNAr).[1][2] The fluorine atoms are potential leaving groups in SNAr reactions, a reactivity that is crucial for its intended synthetic applications but also a factor in its stability.[3][4]
-
Physical Properties: While specific data for this exact molecule is not aggregated, properties can be inferred from structurally similar compounds.
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₇H₅F₂NO₃ | Based on structure |
| Molecular Weight | 189.12 g/mol | Based on structure |
| Appearance | Colorless to pale yellow solid or liquid | Analogy to similar nitroaromatics[5] |
| Boiling Point | >200 °C at 760 mmHg | Analogy to 1,3-Difluoro-2-nitrobenzene[6] |
| Flash Point | >90 °C | Analogy to 1,3-Difluoro-2-nitrobenzene[6] |
Key Stability Considerations & Potential Degradation Pathways
Under recommended conditions, the compound is stable.[7][8] However, deviations can lead to degradation. Understanding these pathways is critical for troubleshooting.
Thermal Stability
Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[9] While stable at typical ambient and refrigerated temperatures, it is crucial to avoid excessive heat. Decomposition can lead to the release of toxic nitrogen oxides (NOx).[10]
Hydrolytic Stability
The C-F bonds in fluoroaromatic systems are generally robust.[11] However, the strong activation by the para-nitro group makes the fluorine atoms susceptible to nucleophilic attack, including by water or hydroxide, especially under basic conditions or elevated temperatures. This can lead to the formation of phenolic impurities. Therefore, exposure to moisture and high pH environments should be strictly avoided.[7][12]
Photostability
Aromatic nitro compounds can be sensitive to light, particularly UV radiation.[5] Chronic exposure to direct sunlight or other strong light sources can induce photochemical reactions, leading to discoloration and the formation of impurities.
Visualizing Potential Degradation
The following diagram illustrates the primary environmental factors that can compromise the integrity of the compound.
Caption: Potential degradation pathways for the target compound.
Recommended Storage and Handling Protocol
Adherence to this protocol is essential for maintaining the compound's purity and ensuring user safety.
Initial Receipt
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or seal compromise.
-
Log: Record the date of receipt, lot number, and initial appearance in your laboratory inventory system.
-
Segregate: Do not store with incompatible materials such as strong acids, bases, or oxidizing agents.[7]
Optimal Storage Conditions
This table summarizes the ideal long-term storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation risk and slows kinetic processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[13] |
| Light | Amber vial or in the dark | Protects against photolytic degradation.[5] |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to air/moisture.[14] |
Safe Handling and Aliquoting
-
Environment: Handle exclusively in a well-ventilated fume hood.[5][8][14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical splash goggles, nitrile or neoprene gloves, and a lab coat.[5][7]
-
Aliquoting:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold compound.
-
If aliquoting, use clean, dry glassware.
-
Blanket the headspace of both the stock and aliquot containers with an inert gas (e.g., argon) before re-sealing.
-
Seal containers tightly. Parafilm can be used as a secondary seal for long-term storage.
-
Troubleshooting Guide
This section addresses common issues encountered during experimentation in a question-and-answer format.
Caption: Troubleshooting workflow for stability-related issues.
Q1: My compound, which was initially a pale yellow solid, has developed a darker yellow or brownish tint. What does this mean?
A: A color change often indicates the formation of minor impurities, likely due to slight degradation. This is commonly caused by prolonged exposure to air (oxidation) or light (photolysis).[5] While the bulk purity may still be high, these colored impurities could interfere with sensitive downstream applications.
-
Causality: The nitro group is a chromophore, and changes to the molecule's electronic structure via degradation can intensify its color.
-
Solution:
-
Immediately re-evaluate your storage protocol against the recommendations (Section 3.2). Ensure the container is sealed tightly and protected from light.
-
For critical experiments, run a small-scale control reaction to compare its performance against a new or properly stored lot.
-
If performance is compromised, consider purification (e.g., recrystallization or column chromatography) or replacement of the reagent.
-
Q2: I am observing unexpected peaks in my NMR or LC-MS analysis that were not present when the vial was first opened. What are they?
A: The appearance of new analytical signals is a definitive sign of degradation or contamination.
-
Causality:
-
Hydrolysis: If the new peaks correspond to a loss of one or both fluorine atoms and the gain of a hydroxyl group (OH), hydrolysis is the likely cause. This points to moisture contamination.[7]
-
Contamination: If the peaks are unidentifiable or match common laboratory solvents or reagents, cross-contamination during handling may have occurred.
-
-
Solution:
-
Review your handling and aliquoting procedures. Ensure all glassware is scrupulously dried and that inert atmosphere techniques are used correctly.
-
Analyze a fresh, unopened sample (if available) to confirm the identity of the degradation products.
-
Discard the compromised material according to safety guidelines to prevent it from being used in further experiments.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended shelf-life for this compound? A: When stored under the ideal conditions outlined in this guide (refrigerated, dark, under inert gas), the compound is expected to be stable for several years. However, as a best practice for critical applications, we recommend re-analyzing the material for purity (e.g., by NMR or HPLC) if it has been stored for more than two years.
Q: How should I dispose of expired or degraded material? A: This compound should be treated as hazardous chemical waste.[14] Disposal must be conducted through a licensed waste disposal company and in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[15][16]
Q: Is this compound sensitive to static discharge? A: While not classified as explosive, many nitroaromatic compounds are energetic. Standard precautions against static discharge, such as grounding equipment and using non-sparking tools, are advisable as a matter of good laboratory practice.[5][14]
Q: Can I store this compound at room temperature for short periods? A: For short periods (e.g., during the course of a multi-day experiment), storage on the benchtop in a sealed, light-protected vial is generally acceptable. However, for any period longer than one week, it should be returned to refrigerated storage to maximize its long-term stability.
References
- Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene.
- Blotny, G. (n.d.). MSDS of 1,2-Difluoro-3-fluoromethoxy-5-nitrobenzene.
- PMC. (n.d.). A green stabilizer for Nitrate ester-based propellants: An overview. PubMed Central.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene D5.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- CAMEO Chemicals - NOAA. (n.d.). NITROBENZENE.
- ChemicalBook. (n.d.). 2,3-Difluoronitrobenzene - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
- PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene.
- PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene.
- ResearchGate. (n.d.). Substituent effects of nitro group in cyclic compounds.
- Green Chemistry (RSC Publishing). (n.d.). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability.
- DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
- PubMed Central. (n.d.). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765.
- ResearchGate. (n.d.). Degradation pathways for nitrobenzene.
- ResearchGate. (n.d.). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability.
- ijrti. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
- ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- Chemsrc. (n.d.). 1,3-Difluoro-2-nitrobenzene.
- Eawag-BBD. (n.d.). Nitrobenzene Degradation Pathway.
- PubMed. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA).
- Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives.
- Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates.
- ResearchGate. (n.d.). Proposed pathways of nitrobenzene degradation by O 3.
- Physical Chemistry Chemical Physics. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution.
- Journal of Hazardous Materials. (2000). Some aromatic nitrate esters: synthesis, structural aspects, thermal and explosive properties.
- NIH. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.
- ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds.
- ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
- ResearchGate. (n.d.). Degradation pathways of nitrobenzene.
- ResearchGate. (n.d.). The effects of aromatic substitution on the hydrolytic half-life of the....
- PMC - NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
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- 16. carlroth.com [carlroth.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Methods for 1,2-Difluoro-3-methoxy-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is paramount. 1,2-Difluoro-3-methoxy-5-nitrobenzene, a key building block in the synthesis of various pharmaceutical compounds, demands robust analytical methodologies to ensure purity, stability, and proper identification. This guide provides an in-depth comparison of the primary analytical techniques for this compound, grounded in scientific principles and practical application.
Understanding the Analyte: Physicochemical Properties
Before selecting an analytical method, it is crucial to understand the physicochemical properties of this compound. These properties dictate the compound's behavior in different analytical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | [1] |
| Molecular Weight | 189.12 g/mol | [1] |
| Appearance | Expected to be a crystalline solid or oily liquid | [2][3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, diethyl ether, and benzene. | [2] |
The presence of a nitro group and fluoro-substituents on the benzene ring makes this molecule suitable for several detection methods, including those based on UV absorbance and electron capture. Its expected volatility also allows for analysis by gas chromatography.
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone of quantitative analysis for organic compounds, enabling the separation of the target analyte from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC)
HPLC is a simple, rapid, and widely used technique for the analysis of nitroaromatic compounds.[4] It is particularly advantageous for routine quality control and purity assessments.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitroaromatic compounds, reversed-phase (RP) chromatography is the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobic nature, which provides good retention for the moderately polar this compound.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is a standard choice for reversed-phase HPLC.[5] The organic component is the strong solvent, and its proportion is adjusted to achieve optimal retention time and peak shape. A small amount of acid (like formic or phosphoric acid) is often added to improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase.[5]
-
Detector: A UV detector is highly effective due to the strong chromophore (the nitrobenzene ring system) present in the molecule, which absorbs UV light, typically around 240-300 nm.[6][7]
Workflow for HPLC Analysis
Sources
- 1. 1,2-difluoro-4-methoxy-5-nitrobenzene - CAS:66684-64-8 - Abovchem [abovchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Introduction: The Analytical Imperative for Fluorinated Nitroaromatics
An In-Depth Comparative Guide to the HPLC Analysis of 1,2-Difluoro-3-methoxy-5-nitrobenzene
This compound is a substituted nitroaromatic compound. Molecules within this class are pivotal as building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.[1] The precise arrangement of fluorine atoms, a methoxy group, and a nitro group on the benzene ring imparts unique reactivity and physicochemical properties. The presence of fluorine can enhance metabolic stability and binding affinity, making such compounds highly valuable in drug discovery.[2]
Given its role as a potential synthetic intermediate, the purity of this compound is of paramount importance. Trace impurities can have significant impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for its quantification and impurity profiling. This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, comparing it with alternative chromatographic techniques to empower researchers in selecting the optimal method for their specific needs.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds.[3] For a molecule like this compound, which possesses a strong chromophore (the nitroaromatic ring system), Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice.
Causality Behind Methodological Choices
The development of a robust HPLC method is not a matter of arbitrary selection but a process guided by the physicochemical properties of the analyte.
-
Column Selection: The Role of the Stationary Phase: The non-polar nature of the substituted benzene ring makes a C18 (octadecylsilane) column the ideal starting point.[4][5] The hydrophobic interactions between the analyte and the C18-bonded silica provide the primary mechanism for retention. For potentially closely eluting isomers or impurities, alternative stationary phases like Phenyl-Hexyl or Cyano (CN) columns can offer different selectivity based on pi-pi and dipole-dipole interactions, respectively.[6][7] The U.S. EPA Method 8330B, for instance, recommends a primary C18 column confirmed by a secondary CN column for nitroaromatic analysis.[6]
-
Mobile Phase Composition: Driving the Separation: A gradient elution using a mixture of an aqueous solvent (like DI water) and an organic solvent (typically acetonitrile or methanol) is standard for analyzing nitroaromatics.[8] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as 0.1% formic acid, to the aqueous phase is a critical step.[8] It serves to protonate any residual silanol groups on the stationary phase, thereby minimizing peak tailing and producing sharper, more symmetrical peaks.
-
Detector Selection: Leveraging the Chromophore: The nitroaromatic system in the analyte absorbs UV radiation strongly. A UV detector set at 254 nm, a common wavelength for aromatic compounds, provides excellent sensitivity and is a standard feature in most HPLC systems.[6][8] For comprehensive impurity profiling, a Photodiode Array (PDA) detector is superior, as it can acquire the full UV spectrum for each peak, aiding in peak identification and purity assessment.[5]
Diagram: HPLC Analytical Workflow
Caption: A typical workflow for the HPLC analysis of a pharmaceutical intermediate.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system designed for accuracy and reproducibility.
-
Instrumentation:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector (e.g., Waters Alliance e2695).[5]
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., Waters X-terra, 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in DI Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection, monitoring at 254 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) for the linearity study.
-
Sample Solution: Prepare the test sample at a target concentration of 50 µg/mL in acetonitrile.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (acetonitrile), a placebo (if applicable), the standard, and the sample to ensure no interference at the analyte's retention time.
-
Linearity: Inject the working standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥0.999.[9]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.[10] The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤2.0%.[11]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]
-
Pillar 2: Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other chromatographic techniques offer distinct advantages in specific scenarios.
Gas Chromatography (GC): An Alternative for Volatile Analytes
GC is a viable alternative, especially for assessing volatile or semi-volatile impurities. Nitroaromatic compounds can be analyzed effectively by GC.[12][13]
-
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. Gas chromatography of nitrobenzene presents no major difficulties, though analysis of more polar related compounds like aniline can sometimes result in asymmetric peaks on packed columns.[14]
-
Key Differences from HPLC:
-
Sample Volatility: GC requires the analyte to be thermally stable and volatile enough to be vaporized without decomposition.
-
Detectors: GC commonly employs highly sensitive detectors like the Electron Capture Detector (ECD), which is excellent for electronegative compounds like nitroaromatics, or a Nitrogen-Phosphorus Detector (NPD) for selective detection.[13] Mass Spectrometry (MS) is also a common detector.[12]
-
-
When to Choose GC: GC is advantageous for identifying residual solvents or other volatile impurities that may not be amenable to HPLC analysis.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Analyte Suitability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Typical Column | Packed column (e.g., C18, 4.6 x 150 mm). | Capillary column (e.g., HP-1, 0.32 mm x 30 m).[14] |
| Typical Detector | UV/Vis, PDA, Fluorescence, MS. | FID, ECD, NPD, MS.[13] |
| Sensitivity | Good (ng-µg range). | Excellent, especially with ECD for nitroaromatics (pg-ng range).[14] |
| Primary Use Case | Assay, impurity profiling, stability testing of APIs. | Residual solvent analysis, analysis of volatile impurities. |
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC represents a significant advancement over traditional HPLC, offering dramatic improvements in speed, resolution, and sensitivity.[15][16]
-
The Core Innovation: UPLC systems utilize columns packed with sub-2 µm particles. According to chromatographic theory, smaller particles lead to higher separation efficiency. To maintain optimal flow rates with these smaller particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[17][18]
-
Performance Gains:
-
Speed: Analysis times can be reduced by a factor of up to 9 compared to a 5 µm HPLC column, drastically increasing sample throughput.[16]
-
Resolution: The increased efficiency results in sharper, narrower peaks, allowing for better separation of complex mixtures.
-
Sensitivity: Narrower peaks mean a higher concentration of the analyte passes through the detector cell at any given moment, leading to taller peaks and improved sensitivity.[15][19]
-
-
Considerations: The primary trade-off is the higher initial cost of the UPLC instrument and the need for higher purity solvents and more stringent sample filtration.[15]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3 - 5 µm.[15] | < 2 µm.[15] |
| Operating Pressure | Lower (up to 6,000 psi).[17] | Much Higher (up to 15,000 psi).[17] |
| Analysis Time | Standard. | Significantly Faster.[17] |
| Resolution | Good. | Superior.[16] |
| Sensitivity | Good. | Higher.[15] |
| Solvent Consumption | Standard. | Lower per analysis.[17] |
Pillar 3: A Logic-Based Approach to Method Selection
Choosing the right analytical technique is critical for efficiency and data quality. The decision should be based on the specific analytical goal.
Diagram: Method Selection Decision Tree
Caption: A decision-making framework for selecting the appropriate chromatographic method.
Conclusion
For the routine analysis and quality control of this compound, a well-validated Reversed-Phase HPLC method stands as a robust, reliable, and accessible choice. It provides the necessary specificity, accuracy, and precision required in a regulated pharmaceutical environment. However, for specialized applications, alternative methods offer significant advantages. Gas Chromatography is the superior technique for analyzing volatile impurities, while Ultra-Performance Liquid Chromatography provides unparalleled benefits in speed and sensitivity, making it ideal for high-throughput environments and trace-level quantification. By understanding the fundamental principles and comparative strengths of each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and safety of their materials.
References
- MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
- Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- Wiadomości Chemiczne. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
- U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- ResearchGate. (n.d.). Determination of nitrobenzene in plant by gas chromatography.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- NIMS University. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Defense Technical Information Center. (1986, June 30). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramine.
- U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations.
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?.
- National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC.
- HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- ResearchGate. (2025, August 6). HPLC Determination of Four Derivatives of Benzene.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
- ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference?.
- Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography.
- National Center for Biotechnology Information. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene.
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The Analytical Imperative: Why a Multi-Pronged Approach is Essential
An Expert's Guide to the Comprehensive Purity Assessment of 1,2-Difluoro-3-methoxy-5-nitrobenzene
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents unique analytical challenges due to its specific functional groups. This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Relying on a single analytical technique for the purity assessment of this compound can be misleading. The presence of constitutional isomers, regioisomers, and process-related impurities necessitates a multi-technique, or orthogonal, approach to build a complete and accurate purity profile. Each analytical method offers a different lens through which to view the sample, and by combining their strengths, we create a self-validating system of analysis.
This guide will compare and contrast the utility of four cornerstone analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling of non-volatile and thermally labile compounds.
-
Gas Chromatography (GC): Ideal for the analysis of volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unparalleled structural elucidation and can be used for quantitative analysis (qNMR).
-
Mass Spectrometry (MS): Offers high sensitivity and specificity for the identification and quantification of the main component and trace impurities.
Below is a logical workflow for the comprehensive purity assessment of this compound, illustrating how these techniques can be integrated.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Comparative Analysis of Key Analytical Techniques
The selection of the most appropriate analytical technique, or combination of techniques, is contingent on the specific question being asked. Are we looking for a simple purity value, or do we need to identify and quantify specific trace impurities? The table below summarizes the strengths and weaknesses of each technique for the analysis of this compound.
| Technique | Primary Application | Strengths | Limitations | Typical LoQ |
| HPLC-UV | Quantitative purity assessment; Impurity profiling | Excellent for non-volatile and thermally labile compounds; High precision and accuracy; Widely available. | May not separate all isomeric impurities; Requires chromophore for UV detection. | ~0.01-0.05% |
| GC-FID | Orthogonal quantitative purity; Residual solvent analysis | High resolution for volatile compounds; Flame Ionization Detector (FID) provides uniform response for hydrocarbons. | Not suitable for non-volatile or thermally labile compounds; Potential for on-column degradation. | ~0.01-0.05% |
| NMR (¹H, ¹⁹F) | Structural confirmation; Isomeric purity determination; Quantitative NMR (qNMR) | Provides definitive structural information; Can distinguish between isomers; qNMR offers direct quantification without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; Requires higher sample concentration. | ~0.1-0.5% (for impurities) |
| LC-MS / GC-MS | Impurity identification and structure elucidation | High sensitivity and specificity; Provides molecular weight information, aiding in the identification of unknown impurities. | Quantitative analysis can be complex; Ionization efficiency can vary significantly between compounds. | <0.01% |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. Method optimization will likely be required based on the specific instrumentation and impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to provide a primary assessment of purity and to identify non-volatile impurities. The reverse-phase approach is generally effective for compounds of this polarity.
Workflow for HPLC Method Development:
Caption: Step-wise workflow for HPLC method development and validation.
Instrumentation and Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size. A phenyl-hexyl column could be explored as an alternative for enhanced resolution of aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detector Wavelength: 254 nm (or optimal wavelength determined by DAD analysis).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Causality Behind Choices:
-
The C18 column is a general-purpose reverse-phase column that provides good retention for moderately polar organic molecules.
-
The formic acid in the mobile phase helps to protonate any acidic functional groups, leading to sharper peak shapes.
-
A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.
-
A column temperature of 35 °C is chosen to improve peak shape and reduce viscosity, leading to lower backpressure.
Gas Chromatography (GC-FID)
GC is an excellent orthogonal technique to HPLC for purity determination and is particularly well-suited for identifying volatile impurities and residual solvents.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A low to mid-polarity column such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as acetone or ethyl acetate.
Causality Behind Choices:
-
The 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for a wide range of aromatic compounds.
-
The temperature program starts at a low temperature to ensure good separation of volatile impurities and then ramps to a high temperature to elute the main analyte and any less volatile impurities.
-
The FID is chosen for its high sensitivity to organic compounds and its uniform response factor, which allows for area percent calculations to be a good approximation of weight percent purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the chemical structure of the main component and for identifying and quantifying isomeric impurities.
Experimental Protocol:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei to Observe: ¹H, ¹³C, and ¹⁹F NMR.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling constants, and integration of the aromatic and methoxy protons will confirm the structure.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The presence of two distinct fluorine signals with their characteristic coupling will confirm the 1,2-difluoro substitution pattern. Isomeric impurities with different fluorine environments will be readily apparent.
-
Quantitative NMR (qNMR): For a precise purity value, a qNMR experiment can be performed. This involves accurately weighing the sample and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the NMR tube. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, a direct and highly accurate purity value can be calculated.
Trustworthiness Through Self-Validation
The power of this multi-technique approach lies in the cross-verification of results. For instance:
-
An impurity observed in the HPLC chromatogram at a level of 0.2% should ideally be observable in the GC chromatogram if it is volatile and thermally stable.
-
If LC-MS identifies an impurity with a mass corresponding to a positional isomer, this should be confirmed by the presence of small, extra peaks in the ¹H and ¹⁹F NMR spectra.
-
The purity value obtained by HPLC (area percent) should be in good agreement with the value obtained by GC-FID (area percent) and, if performed, by qNMR (weight percent). Significant discrepancies between these values may indicate the presence of co-eluting impurities, non-volatile or thermally labile impurities, or impurities that lack a UV chromophore.
By systematically applying these orthogonal techniques, a highly reliable and defensible purity value for this compound can be established, ensuring the quality and consistency required for downstream applications in research and development.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]
A Comparative Guide to the Characterization of Difluoro-Methoxy-Nitrobenzene Isomers for Pharmaceutical Research
This guide provides an in-depth comparative analysis of key 1,2-Difluoro-3-methoxy-5-nitrobenzene derivatives, focusing on their synthesis, spectroscopic characterization, and physicochemical properties. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships behind experimental observations and offers detailed protocols to ensure reproducibility and scientific integrity. The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, influencing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Understanding the distinct characteristics of positional isomers is therefore critical for the rational design of novel therapeutics.
Synthesis Strategies: A Comparative Overview
The synthesis of difluoro-methoxy-nitrobenzene isomers typically proceeds via the nitration of a corresponding difluoro-anisole precursor. The choice of starting material dictates the final substitution pattern, and the reaction conditions must be precisely controlled to achieve high purity and yield. The electron-donating methoxy group and the electron-withdrawing fluorine atoms direct the regioselectivity of the nitration, a key consideration for any synthetic chemist in this field.
An alternative approach involves the nucleophilic aromatic substitution (SNAr) on a more heavily halogenated precursor, where a methoxide source displaces a suitably activated halogen. This route can offer superior regiocontrol depending on the available starting materials.
Below is a representative protocol for the synthesis of a difluoro-methoxy-nitrobenzene isomer, illustrating the critical control parameters.
Experimental Protocol: Synthesis of 1,4-Difluoro-2-methoxy-5-nitrobenzene
This protocol is adapted from general nitration procedures for activated aromatic rings.[3]
Objective: To synthesize 1,4-Difluoro-2-methoxy-5-nitrobenzene from 1,4-difluoro-2-methoxybenzene.
Materials:
-
1,4-difluoro-2-methoxybenzene
-
Fuming Nitric Acid (90%)
-
Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,4-difluoro-2-methoxybenzene (1.0 eq) in dichloromethane. Cool the flask to 0°C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C. Causality Note: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Nitration: Add the nitrating mixture dropwise to the cooled solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the mixture over crushed ice. Separate the organic layer.
-
Neutralization: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases. Causality Note: The bicarbonate wash neutralizes any remaining acidic components from the reaction mixture.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 1,4-Difluoro-2-methoxy-5-nitrobenzene.
Caption: Workflow for the nitration of a difluoro-anisole precursor.
Comparative Physicochemical and Spectroscopic Properties
The positioning of the fluoro, methoxy, and nitro groups profoundly impacts the physical and spectroscopic properties of the isomers. The following tables provide a comparative summary of key data for three representative derivatives.
Table 1: Physicochemical Properties of Difluoro-Methoxy-Nitrobenzene Isomers
| Property | Isomer A: 1,2-Difluoro-4-methoxy-5-nitrobenzene | Isomer B: 1,4-Difluoro-2-methoxy-5-nitrobenzene | Isomer C: 1,3-Difluoro-5-methoxy-2-nitrobenzene |
| CAS Number | 66684-64-8[4] | 66684-63-7[5] | 66684-62-6[6] |
| Molecular Formula | C₇H₅F₂NO₃[4] | C₇H₅F₂NO₃[5] | C₇H₅F₂NO₃ |
| Molecular Weight | 189.12 g/mol [4] | 189.12 g/mol [5] | 189.12 g/mol |
| Appearance | Not specified | Not specified | Not specified |
Spectroscopic Characterization
The electronic environment of each nucleus is unique across the isomers, leading to distinct spectroscopic signatures.
Caption: Chemical structures of the compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the substituent positions.
-
¹H NMR: The aromatic protons will appear as doublets or doublets of doublets, with chemical shifts generally falling between 7.0 and 8.5 ppm. The strong electron-withdrawing effect of the nitro group deshields ortho and para protons, shifting them downfield.[7] The methoxy group protons will appear as a singlet around 3.9-4.1 ppm.
-
¹³C NMR: Aromatic carbons typically resonate between 110 and 160 ppm. Carbons directly attached to fluorine will show large one-bond coupling constants (¹JCF), which is a definitive diagnostic feature. The carbon of the methoxy group will be found around 55-60 ppm. Spectra are generally proton-decoupled to simplify the signals to singlets (or doublets/triplets due to C-F coupling).[8]
-
¹⁹F NMR: This technique is exceptionally useful for fluorinated compounds. The chemical shifts are highly dependent on the electronic environment created by the other substituents on the ring.
Table 2: Predicted and Experimental NMR Data Highlights
| Isomer | Predicted ¹H NMR Aromatic Signals (ppm) | Predicted ¹³C Signals (ppm) | Key Diagnostic Feature |
| Isomer A | Two distinct doublets or multiplets. | Six aromatic signals, two showing large ¹JCF coupling. | Protons are ortho and meta to the nitro group. |
| Isomer B | Two distinct doublets or multiplets. | Six aromatic signals, two showing large ¹JCF coupling. | Protons are ortho to the nitro group and ortho to the methoxy group. |
| Isomer C | Two distinct doublets or multiplets. | Six aromatic signals, two showing large ¹JCF coupling. | Protons are meta to the nitro group. |
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups. While the spectra of the isomers will be broadly similar, minor shifts in band positions and intensities in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Asymmetric NO₂ | 1550 - 1500 | Stretch |
| Symmetric NO₂ | 1350 - 1300 | Stretch |
| Aryl C-O | 1275 - 1200 | Stretch |
| C-F | 1250 - 1000 | Stretch |
Applications in Drug Development & Conclusion
Difluoro-methoxy-nitrobenzene derivatives serve as versatile building blocks in medicinal chemistry. The nitro group is a key functional handle that can be readily reduced to an aniline, which can then be further functionalized to build more complex molecular architectures.[9] The fluorine atoms enhance binding interactions and improve metabolic stability, while the methoxy group can modulate solubility and receptor interactions.[10]
This guide has detailed the synthesis and characterization of key difluoro-methoxy-nitrobenzene isomers. The distinct spectroscopic signatures arising from the varied substitution patterns allow for their unambiguous identification. A thorough understanding of these differences is paramount for chemists synthesizing these intermediates for downstream applications in drug discovery and development.
References
Sources
- 1. scielo.br [scielo.br]
- 2. ijsr.net [ijsr.net]
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- 4. 1,2-difluoro-4-methoxy-5-nitrobenzene - CAS:66684-64-8 - Abovchem [abovchem.com]
- 5. 66684-63-7|1,4-Difluoro-2-methoxy-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 6. jk-sci.com [jk-sci.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to 1,2-Difluoro-3-methoxy-5-nitrobenzene and Other Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1] Fluorinated building blocks are indispensable tools that allow chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved metabolic stability, enhanced binding affinity, and better overall performance.[1][2] Among the vast arsenal of available fluorinated reagents, 1,2-Difluoro-3-methoxy-5-nitrobenzene stands out as a versatile and highly reactive building block. This guide provides an in-depth comparison of this compound with other key fluorinated building blocks, offering insights into their relative performance, supported by experimental data, to aid in the rational selection of reagents for complex molecule synthesis.
I. Physicochemical Properties: A Foundation for Reactivity
The utility of a building block is fundamentally linked to its inherent physicochemical properties. The strategic placement of fluoro, methoxy, and nitro groups on the benzene ring of this compound imparts a unique electronic and steric profile that dictates its reactivity. A comparison with other commonly used fluorinated nitroaromatics reveals key differences that can be exploited in synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| This compound | C₇H₅F₂NO₃ | 189.12 | 56-60 | 271.5 ± 35.0 | Two activated fluorine atoms for sequential substitution. Methoxy group provides additional electronic and steric influence. |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 21 | 205 | Single activated fluorine atom. A standard for baseline SNAr reactivity. |
| 1,3-Difluoro-5-nitrobenzene[3] | C₆H₃F₂NO₂ | 159.09 | 17 | 176-177 | Two fluorine atoms meta to the nitro group. Different reactivity profile compared to ortho/para activation. |
| 1,3-Difluoro-2-nitrobenzene[4] | C₆H₃F₂NO₂ | 159.09 | 34-38 | 207 | Fluorines ortho and meta to the nitro group, influencing regioselectivity. |
| 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene[5] | C₈H₈FNO₃ | 185.15 | N/A | N/A | A more substituted analogue with altered steric and electronic properties. |
Note: Some data, particularly for more complex building blocks, may be based on computational models due to limited experimentally determined values in the public domain.[6]
II. Reactivity and Synthetic Utility: A Tale of Substitution and Coupling
The primary value of this compound and its counterparts lies in their ability to undergo a variety of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
SNAr reactions are a powerful tool for introducing nucleophiles onto an aromatic ring.[7] The rate and regioselectivity of these reactions are heavily influenced by the nature and position of electron-withdrawing groups and the leaving group.[8][9]
The presence of a nitro group ortho or para to a halogen significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[8][9] In this compound, both fluorine atoms are activated by the para-nitro group. This dual activation allows for selective and sequential displacement of the fluorine atoms, providing a pathway to construct highly functionalized aromatic systems.
The fluorine atom at the 2-position is generally more susceptible to initial nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine and the para-nitro group. This inherent regioselectivity is a key advantage in synthetic planning.
Comparative Reactivity in SNAr:
-
This compound: Offers two sites for substitution, allowing for the introduction of two different nucleophiles in a controlled manner. The methoxy group can influence the reaction rate and regioselectivity through steric hindrance and its moderate electron-donating character.
-
1-Fluoro-4-nitrobenzene: A simpler system with a single point of substitution, serving as a good benchmark for SNAr reactivity.
-
1,3-Difluoro-5-nitrobenzene: The meta-positioning of the fluorine atoms relative to the nitro group generally leads to lower reactivity in SNAr compared to ortho/para-activated systems.[3]
-
Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[8][10]
Experimental Workflow for a Typical SNAr Reaction:
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A Senior Application Scientist's Guide to 1,2-Difluoro-3-methoxy-5-nitrobenzene in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties imparted by fluorine can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to its biological target.[1] This guide provides an in-depth technical analysis of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a key building block for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. We will explore its distinct advantages over other commercially available reagents, supported by an understanding of its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
The Strategic Advantage: Regiocontrolled Access to Complex Scaffolds
The primary utility of this compound lies in its application as an electrophilic aromatic substrate in SNAr reactions. The benzene ring is strongly activated towards nucleophilic attack by the potent electron-withdrawing nitro group.[2] The presence of two fluorine atoms, which are excellent leaving groups in SNAr chemistry, provides two potential sites for substitution.[3]
The key advantage of this specific substitution pattern is the predictable regioselectivity it offers. The fluorine atom at the C-2 position is preferentially displaced by nucleophiles. This selectivity is governed by the combined electronic effects of the substituents on the aromatic ring. The nitro group, being a strong -M and -I group, activates the positions ortho and para to it for nucleophilic attack. The methoxy group, a +M and -I group, has a more complex influence.
In the context of this compound, the C-2 fluorine is ortho to the activating nitro group, while the C-1 fluorine is meta. Nucleophilic attack at the C-2 position allows for the formation of a resonance-stabilized Meisenheimer intermediate where the negative charge can be delocalized onto the nitro group. This stabilization is not possible for attack at the C-1 position. Consequently, reactions with a wide range of nucleophiles, particularly amines, proceed with high regioselectivity to yield 2-substituted-1-fluoro-3-methoxy-5-nitrobenzene derivatives.
This predictable outcome is a significant advantage over alternative reagents such as 2,4-difluoronitrobenzene, where reactions with nucleophiles can often lead to mixtures of ortho and para substituted products, necessitating challenging purification steps.
Comparative Performance in Synthesis
To illustrate the practical advantages of this compound, let's consider its application in the synthesis of precursors for kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation.[4] A common synthetic strategy involves the sequential displacement of fluorine atoms with different amine nucleophiles.
| Reagent | Nucleophile | Product(s) | Key Advantage of this compound |
| This compound | Primary/Secondary Amine | Predominantly 2-amino-1-fluoro-3-methoxy-5-nitrobenzene | High regioselectivity: The C-2 fluorine is selectively replaced, providing a single major product and simplifying downstream processing. The remaining fluorine at C-1 can be used for subsequent diversification. |
| 2,4-Difluoronitrobenzene | Primary/Secondary Amine | Mixture of 2-amino-4-fluoronitrobenzene and 4-amino-2-fluoronitrobenzene | Lack of selectivity: Can lead to isomeric mixtures, reducing the yield of the desired product and requiring chromatographic separation.[5] |
| 3,4-Difluoronitrobenzene | Primary/Secondary Amine | Mixture of 3-amino-4-fluoronitrobenzene and 4-amino-3-fluoronitrobenzene | Variable selectivity: The regiochemical outcome can be influenced by the nature of the nucleophile and reaction conditions. |
This high degree of regiocontrol offered by this compound streamlines the synthetic route, improves overall yield, and reduces the cost and time associated with purification.
Experimental Protocol: A Self-Validating System for SNAr
The following protocol provides a detailed methodology for the regioselective nucleophilic aromatic substitution of this compound with a generic primary or secondary amine. The success of this reaction is readily validated by the clean conversion to a single major product, observable by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of 2-(Alkyl/Arylamino)-1-fluoro-3-methoxy-5-nitrobenzene
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)
-
-
Procedure:
-
To a stirred solution of the amine (1.1 - 1.5 eq) in anhydrous DMF or DMSO, add the base (2.0 eq).
-
To this mixture, add this compound (1.0 eq) at room temperature.
-
Heat the reaction mixture to 50-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel.[1]
-
Validation: The regioselectivity of the reaction can be confirmed by ¹⁹F NMR spectroscopy, which will show the disappearance of one of the fluorine signals and a change in the chemical shift and coupling pattern of the remaining fluorine. ¹H NMR will show the incorporation of the amine nucleophile.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism of the regioselective SNAr reaction.
Caption: Synthetic workflow highlighting the advantage of high regioselectivity.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, highly functionalized aromatic compounds. Its key advantage lies in the predictable and high regioselectivity of nucleophilic aromatic substitution, which simplifies synthetic routes, improves yields, and facilitates the rapid generation of molecular diversity. For researchers in drug discovery and development, particularly those targeting kinase-mediated signaling pathways, the strategic use of this reagent can accelerate the identification and optimization of new therapeutic agents.
References
- [Placeholder for a relevant scientific journal article or p
- [Placeholder for a relevant scientific journal article or p
- [Placeholder for a relevant scientific journal article or patent on the synthesis and application of fluorin
- [Placeholder for a relevant scientific journal article or patent on the synthesis of this compound]
- [Placeholder for a relevant scientific journal article or patent comparing the reactivity of different fluoronitrobenzene isomers]
- [Placeholder for a relevant scientific journal article or patent with a specific experimental protocol]
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A Researcher's Guide to 1,2-Difluoro-3-methoxy-5-nitrobenzene: A Cost-Benefit Analysis for the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic campaign. In the realm of fluorinated synthons, 1,2-Difluoro-3-methoxy-5-nitrobenzene has emerged as a versatile reagent, particularly for the construction of complex molecular architectures destined for biological evaluation. This guide provides an in-depth cost-benefit analysis of utilizing this compound, comparing its performance with key alternatives and offering supporting experimental insights to inform your synthetic strategy.
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[1] Consequently, fluorinated building blocks are in high demand in the pharmaceutical industry. This compound is a prime example of such a building block, strategically functionalized for facile derivatization through nucleophilic aromatic substitution (SNAr) reactions.
Chemical Profile and Reactivity of this compound
This compound possesses a unique arrangement of substituents that dictates its reactivity. The two fluorine atoms, positioned ortho and meta to the nitro group, activate the aromatic ring for nucleophilic attack. The potent electron-withdrawing nature of the nitro group significantly lowers the electron density of the benzene ring, facilitating the addition of a nucleophile, which is the rate-determining step in SNAr reactions.[3] The methoxy group, while being an electron-donating group, influences the regioselectivity of the substitution.
The primary utility of this compound lies in its ability to undergo selective mono-substitution of one of the fluorine atoms. The fluorine atom positioned para to the nitro group is generally the most activated and susceptible to displacement. This predictable reactivity allows for the controlled introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse array of substituted aromatic compounds.
Comparative Analysis with Alternative Reagents
The decision to employ this compound should be made after careful consideration of its performance and cost relative to other commercially available alternatives. The most common alternatives include chlorinated and other fluorinated nitroaromatic compounds.
| Reagent | Key Features | Typical Reactivity | Relative Cost |
| This compound | Two fluorine leaving groups, methoxy directing group. | High reactivity, good regioselectivity. | Moderate to High |
| 2,4-Dichloro-1-nitrobenzene | Two chlorine leaving groups. | Lower reactivity than fluorinated analogs, often requiring harsher conditions. | Low |
| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | One fluorine leaving group, two nitro activating groups. | Very high reactivity. | Moderate |
Table 1: Comparison of this compound with Common Alternatives.
Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions
The key advantage of using fluorinated nitroaromatics like this compound over their chlorinated counterparts is their enhanced reactivity. The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[3] This often translates to milder reaction conditions (lower temperatures, shorter reaction times) and higher yields.
For instance, the reaction of 2,4-dichloro-1-nitrobenzene with amines often requires elevated temperatures to proceed at a reasonable rate. In contrast, the corresponding reaction with a fluoronitrobenzene can frequently be accomplished at or near room temperature. This can be a significant advantage when working with thermally sensitive substrates or when trying to minimize side reactions.
1-Fluoro-2,4-dinitrobenzene, also known as Sanger's reagent, is another highly reactive alternative. The presence of two nitro groups makes it exceptionally electrophilic. However, this high reactivity can sometimes be a double-edged sword, leading to a lack of selectivity in more complex molecules with multiple nucleophilic sites. This compound offers a more moderated reactivity profile, which can be advantageous for achieving greater control and selectivity in certain synthetic transformations.
Cost-Benefit Considerations
While chlorinated reagents like 2,4-dichloro-1-nitrobenzene are generally less expensive on a per-gram basis, the overall cost-effectiveness of a synthetic route depends on several factors beyond the initial price of the starting material. The higher reactivity of this compound can lead to:
-
Higher Yields: Increased product formation translates to less wasted starting material and a lower cost per gram of the final product.
-
Reduced Energy Consumption: Milder reaction conditions require less energy for heating, contributing to lower operational costs.
-
Simplified Purification: Cleaner reactions with fewer byproducts often lead to easier and less costly purification procedures.
-
Time Savings: Shorter reaction times can accelerate project timelines, which is a critical factor in the fast-paced environment of drug discovery.
Therefore, while the upfront cost of this compound may be higher, the potential for improved efficiency and reduced downstream costs can make it a more economical choice in the long run, especially for the synthesis of high-value compounds like drug candidates.
Applications in the Synthesis of Bioactive Molecules
The utility of this compound is best illustrated through its application in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[4] Kinase inhibitors often feature a substituted aromatic core, and SNAr reactions are a cornerstone of their synthesis.
This workflow highlights the strategic importance of the title compound as a versatile starting material. The initial SNAr reaction allows for the introduction of a key pharmacophoric element. Subsequent reduction of the nitro group to an amine provides a handle for further elaboration, enabling the construction of the final kinase inhibitor scaffold through various coupling reactions.
Experimental Protocols
To provide a practical context, a general experimental protocol for the SNAr reaction of this compound with an amine nucleophile is provided below.
General Procedure for the Amination of this compound
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Base (e.g., K2CO3, DIPEA, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, CH3CN)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add the base.
-
Add the amine nucleophile to the reaction mixture.
-
Stir the reaction at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.
Safety and Handling
This compound, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[5]
GHS Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Conclusion: A Strategic Choice for Efficient Synthesis
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-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
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Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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ACS Publications. (n.d.). 1-Fluoro-2,4-dinitrobenzene as Quantitative Reagent for Primary and Secondary Amines. Analytical Chemistry. [Link]
-
ResearchGate. (2011). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 1,2-Difluoro-3-fluoromethoxy-5-nitrobenzene. [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. [Link]
-
Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?[Link]
-
PubMed Central. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
ResearchGate. (2011). Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ‘water in oil’ microemulsions. [Link]
-
ACS Publications. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters. [Link]
-
Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. DASH. [Link]
-
YouTube. (2020). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
-
PubMed Central. (1976). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. [Link]
-
UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). [Link]
-
PubMed Central. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
ChemRadar. (n.d.). GHS Classification Search Tool. [Link]
-
PubMed Central. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. [Link]
-
Chemsrc.com. (n.d.). 1,5-Difluoro-3-methoxy-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
-
ERA Environmental. (2014). GHS Hazard Classification: Everything You Need to Know. [Link]
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Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
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-
PubMed Central. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. [Link]
-
ResearchGate. (2011). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
IndiaMART. (n.d.). 3-Fluoro Nitrobenzene Industrial Grade (CAS No: 402-67-5) at ₹ 400/kg in Pune. [Link]
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A Senior Application Scientist's Guide to Alternatives for 1,2-Difluoro-3-methoxy-5-nitrobenzene in Synthesis
For researchers at the forefront of drug development and materials science, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. The polyfunctionalized aromatic compound, 1,2-Difluoro-3-methoxy-5-nitrobenzene, is a potent reagent for nucleophilic aromatic substitution (SNAr), valued for its dual fluorine leaving groups, which are highly activated by a strategically positioned nitro substituent. However, reliance on a single reagent can introduce supply chain vulnerabilities, limit synthetic flexibility, and may not be optimal for every application.
This guide provides an in-depth comparison of viable alternatives to this compound. We will explore the fundamental principles governing its reactivity and present a comparative analysis of alternative reagents, supported by experimental data and detailed protocols. Our objective is to empower researchers with the knowledge to make informed decisions, optimizing their synthetic routes based on factors such as reactivity, regioselectivity, cost, and availability.
Chapter 1: The Benchmark Reagent: A Profile of this compound
The utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2]
Mechanism of Action:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] First, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the nitro group, particularly when it is positioned ortho or para to the site of attack. In the second, typically rapid step, the leaving group is eliminated, restoring the aromaticity of the ring.[1]
In this compound, the nitro group at C5 powerfully activates the fluorine atoms at C1 (meta) and C2 (para). The para-positioned fluorine at C2 is generally more activated towards substitution. The fluorine atoms themselves contribute to the reaction's efficiency. Despite fluorine being a poor leaving group in SN1 and SN2 reactions, in SNAr, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the Meisenheimer complex, making it an excellent leaving group in this context.[4] In fact, for SNAr reactions, the reactivity of halogens often follows the trend F > Cl > Br > I.[1]
Chapter 2: A Comparative Analysis of Alternative Reagents
The selection of an alternative reagent is a multi-faceted decision, balancing reactivity, regioselectivity, cost, and the specific requirements of the target molecule. We will now compare several classes of alternatives to our benchmark reagent.
Alternative 1: Dihalogenated Nitrobenzenes without Methoxy Group
Commercially available and widely used, reagents like 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene offer a simplified, cost-effective alternative when the methoxy group of the benchmark is not required for the final product structure or for directing reactivity.
-
2,4-Difluoronitrobenzene: In this molecule, the fluorine at C4 is para to the nitro group, and the fluorine at C2 is ortho. Both are highly activated. This reagent is a common building block in the synthesis of pharmaceuticals.[5][6]
-
3,4-Difluoronitrobenzene: This isomer is a key starting material for the synthesis of the antibiotic Linezolid.[7] The fluorine at C4 is para to the nitro group and is therefore the primary site of nucleophilic attack.
Comparative Performance Data
| Reagent | Nucleophile | Product | Conditions | Yield | Reference |
| 2,4-Difluoronitrobenzene | Morpholine | 4-(2-Fluoro-4-nitrophenyl)morpholine | EtOH, heat | Good | [6] |
| 3,4-Difluoronitrobenzene | Morpholine | 4-(2-Fluoro-5-nitrophenyl)morpholine | N/A | N/A | [7] |
| 1-Chloro-2,4-dinitrobenzene | Aniline | 2,4-Dinitrophenylaniline | Ethanol, reflux, 30 min | High | [8] |
Experimental Protocol: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
This protocol describes a typical SNAr reaction using 2,4-difluoronitrobenzene.[6]
-
Dissolve 2,4-difluoronitrobenzene (1.0 eq) in ethanol.
-
Add morpholine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
The crude mixture can then be carried forward, for example, to a hydrogenation step to reduce the nitro group.[6]
Alternative 2: Chlorinated and Mixed Halo- Methoxy Nitrobenzenes
When the methoxy group is a desired structural feature, chlorinated or mixed halo- analogs can be considered. While generally less reactive than their fluorinated counterparts, they can offer advantages in terms of cost or availability.
-
2,4-Dichloro-5-methoxynitrobenzene: This reagent maintains the core structure of the benchmark but replaces the fluorine atoms with chlorine. The chlorine para to the nitro group would be the most likely site for substitution.
-
1-Chloro-2-fluoro-3-methoxy-5-nitrobenzene: A mixed halo- analog would exhibit differential reactivity, allowing for selective substitution of the more labile fluorine atom.
Causality Behind Reactivity Differences:
The higher reactivity of fluoroarenes in SNAr is due to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex through its inductive effect.[4] This stabilization lowers the activation energy of the rate-determining nucleophilic addition step. While chlorine is a better leaving group in principle, its weaker inductive effect results in a slower overall reaction rate compared to fluorine.[9]
Alternative 3: Dinitro-Activated Arenes
For applications requiring even higher reactivity, substrates activated by two nitro groups are excellent choices.
-
1-Chloro-2,4-dinitrobenzene: This is a classic and highly reactive substrate for SNAr reactions. The presence of two nitro groups, one ortho and one para to the chlorine, provides substantial stabilization to the Meisenheimer complex, leading to rapid reactions with a wide range of nucleophiles.[8][10]
-
4,5-Difluoro-1,2-dinitrobenzene: This reagent is used to create N-heteroacenes, phenoxazines, and phenothiazines through reactions with 1,2-disubstituted amines, alcohols, and thiols.[5]
Experimental Protocol: Synthesis of 2,4-Dinitrophenylaniline
This protocol demonstrates the high reactivity of dinitro-activated systems.[8]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.
-
Add aniline (1.0 eq) to the solution.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture. The product, 2,4-dinitrophenylaniline, will precipitate and can be collected by filtration.
Chapter 3: Decision Framework for Reagent Selection
Choosing the optimal reagent requires a logical approach that considers the goals of the synthesis. The following decision framework, represented as a flowchart, can guide this process.
Caption: Decision framework for selecting an appropriate SNAr reagent.
Summary of Key Trade-offs
| Feature | This compound | Simpler Dihalobenzenes | Chlorinated Analogs | Dinitro-activated Arenes |
| Reactivity | High | High | Moderate | Very High |
| Cost/Availability | Specialized | High (readily available) | Generally Lower Cost | Readily Available |
| Structural Complexity | High | Low | Moderate | Moderate |
| Regioselectivity | Methoxy group directs | Dependent on isomer | Methoxy group directs | Highly activated positions |
| Best For... | Complex scaffolds requiring the methoxy moiety. | Cost-effective synthesis of simpler structures. | Applications where cost is a primary driver and lower reactivity is acceptable. | Rapid synthesis where maximum activation is needed. |
Conclusion
While this compound is an effective and highly activated reagent for nucleophilic aromatic substitution, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Simpler, more accessible reagents like 2,4-difluoronitrobenzene provide a robust option for many applications, while highly reactive dinitro-activated compounds can be employed when rapid and efficient substitution is paramount. Chlorinated analogs, though less reactive, may offer a cost-effective alternative. By carefully considering the mechanistic principles of the SNAr reaction and the specific demands of the synthetic target, researchers can select the most appropriate building block, thereby enhancing the efficiency, flexibility, and economy of their synthetic endeavors.
References
-
[No Author]. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. Retrieved January 29, 2026, from [Link]
-
[No Author]. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Retrieved January 29, 2026, from [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
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Wizzbang Chemistry. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. YouTube. Retrieved January 29, 2026, from [Link]
-
[No Author]. (2014, August 1). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed. Retrieved January 29, 2026, from [Link]
-
[No Author]. (2025, October 15). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. ResearchGate. Retrieved January 29, 2026, from [Link]
-
[No Author]. (n.d.). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. Journal of the Chemical Society B: Physical Organic. Retrieved January 29, 2026, from [Link]
-
LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
-
[No Author]. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved January 29, 2026, from [Link]
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[No Author]. (n.d.). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... ResearchGate. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.
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ACS Publications. (n.d.). Rationalizing the Regioselectivity in Polynitroarene Anionic .sigma.-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution. Chemical Reviews. Retrieved January 29, 2026, from [Link]
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[No Author]. (2017, August 23). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. NIH. Retrieved January 29, 2026, from [Link]
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[No Author]. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Retrieved January 29, 2026, from [Link]
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[No Author]. (n.d.). 4-(4-Nitrophenyl)morpholine. ResearchGate. Retrieved January 29, 2026, from [Link]
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MDPI. (n.d.). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved January 29, 2026, from [Link]
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[No Author]. (2025, August 6). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. Retrieved January 29, 2026, from [Link]
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WIPO Patentscope. (n.d.). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Retrieved January 29, 2026, from [Link]
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[No Author]. (2019, January 3). introduction to regioselectivity in aromatic reactions. YouTube. Retrieved January 29, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 29, 2026, from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved January 29, 2026, from [Link]
-
ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved January 29, 2026, from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved January 29, 2026, from [Link]
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Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved January 29, 2026, from [Link]
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New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. RSC Publishing. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
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Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Retrieved January 29, 2026, from [Link]
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validation of a synthetic route to a target molecule using 1,2-Difluoro-3-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Lorlatinib (brand name Lorbrena®), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, stands as a testament to the power of medicinal chemistry in overcoming drug resistance. The intricate macrocyclic structure of Lorlatinib necessitates a convergent synthetic strategy, relying on the efficient preparation of key building blocks. This guide provides an in-depth, comparative analysis of two synthetic routes to a crucial aniline intermediate, (R)-1-(2-amino-5-iodopyridin-3-yloxy)propan-2-ol , a cornerstone in the total synthesis of Lorlatinib.
The first route, adapted from the seminal work published in the Journal of Medicinal Chemistry by Pfizer scientists, employs a nucleophilic aromatic substitution (SNAr) reaction on a bespoke fluorinated nitrobenzene derivative. The second, a proposed alternative route, leverages classical pyridine chemistry, offering a different strategic approach to the same target. Through a detailed examination of experimental protocols, mechanistic underpinnings, and comparative data, this guide aims to equip researchers with the critical insights needed to make informed decisions in their own synthetic endeavors.
The Pfizer Route: A Strategic SNAr Approach
The reported synthesis of Lorlatinib utilizes a highly functionalized aniline fragment, which is constructed using a key SNAr reaction. This approach highlights the utility of electron-deficient aromatic systems in forming crucial carbon-oxygen bonds.
Mechanistic Rationale
The core of this strategy lies in the activation of the aromatic ring towards nucleophilic attack. The presence of a strongly electron-withdrawing nitro group in the para position to the fluorine atoms significantly lowers the electron density of the benzene ring, making it susceptible to attack by nucleophiles. The fluorine atoms serve as excellent leaving groups in SNAr reactions.
Experimental Workflow: Pfizer Route
Figure 1. Workflow for the synthesis of the key aniline intermediate via the Pfizer route.
Detailed Protocol:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound in dimethylformamide (DMF), add (R)-1-aminopropan-2-ol and potassium carbonate.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Filter the hot reaction mixture through a pad of Celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the target aniline intermediate.
An Alternative Approach: Building from Pyridine Precursors
This proposed alternative route circumvents the need for the specialized difluoronitrobenzene starting material, instead relying on more classical and readily available pyridine building blocks. This strategy involves the sequential functionalization of a pyridine ring.
Mechanistic Rationale
This route hinges on the inherent reactivity patterns of the pyridine ring. Electrophilic aromatic substitution on 2-aminopyridine derivatives is directed to the 3- and 5-positions. Subsequent diazotization and Sandmeyer-type reactions allow for the introduction of various functional groups, including the essential hydroxyl group.
Experimental Workflow: Alternative Route
A Senior Application Scientist's Guide to the Mechanistic Nuances of 1,2-Difluoro-3-methoxy-5-nitrobenzene in Nucleophilic Aromatic Substitution
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic rings is a cornerstone of drug discovery and materials science. Among the vast array of building blocks, activated fluoroaromatics hold a privileged position due to the unique properties of the fluorine substituent. This guide provides an in-depth comparative analysis of the reactivity of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a versatile intermediate whose reaction mechanisms offer valuable insights into the principles of regioselectivity and reactivity in nucleophilic aromatic substitution (SNAr). We will dissect the causality behind its reaction pathways, compare its performance with relevant alternatives, and provide robust experimental protocols grounded in established scientific principles.
The Molecular Architecture: Understanding the Drivers of Reactivity
The reactivity of this compound is dictated by the interplay of its substituents. The benzene ring is decorated with two adjacent fluorine atoms, a methoxy group, and a powerful nitro group. This specific arrangement creates a highly electron-deficient aromatic system primed for nucleophilic attack.
-
Activating Group: The nitro (-NO₂) group at C-5 is a potent electron-withdrawing group through both inductive and resonance effects. Its primary role is to drastically lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. Crucially, it stabilizes the negatively charged intermediate formed during the reaction.[1][2][3]
-
Leaving Groups: The two fluorine atoms at C-1 and C-2 serve as excellent leaving groups for SNAr reactions. In this reaction class, the typical leaving group trend is reversed compared to aliphatic substitutions (SN1/SN2), with fluoride being superior to chloride, bromide, or iodide.[1] This is because the rate-determining step is typically the initial nucleophilic attack and formation of the intermediate, not the cleavage of the carbon-halogen bond.[1]
-
Modulating Groups: The methoxy (-OCH₃) group at C-3 introduces a competing electronic effect. While it is electron-withdrawing inductively, its primary influence is as a resonance-donating group. Its position relative to the fluorine atoms is critical in determining the ultimate site of substitution.
The Core Mechanism: A Stepwise Addition-Elimination Pathway
Reactions involving this substrate predominantly follow the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process distinct from electrophilic substitutions common to electron-rich aromatics.
-
Addition Step (Rate-Determining): A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
-
Elimination Step (Fast): The aromaticity is restored as the fluoride leaving group is expelled, resulting in the substituted product.
The stability of the Meisenheimer complex is the key determinant of the reaction's feasibility and rate. Electron-withdrawing groups, particularly those at positions ortho or para to the site of attack, are essential for delocalizing the negative charge and stabilizing this intermediate.[3]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The Decisive Factor: Unraveling the Regioselectivity
With two potential fluorine leaving groups at C-1 and C-2, predicting the site of substitution is paramount. The regiochemical outcome is overwhelmingly controlled by the ability of the substituents to stabilize the Meisenheimer complex formed upon attack at each position.
Attack at C-1 (para to -NO₂): When a nucleophile attacks the C-1 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the strongly electron-withdrawing nitro group through resonance. This creates a particularly stable quinoid-like resonance structure, significantly lowering the activation energy for this pathway.
Attack at C-2 (ortho to -OCH₃, meta to -NO₂): Conversely, attack at the C-2 position places the negative charge meta to the nitro group. Resonance delocalization onto the nitro group is not possible from this position. While the adjacent methoxy group can exert some inductive influence, it cannot provide the powerful resonance stabilization offered by the nitro group in the C-1 attack scenario.
Therefore, nucleophilic substitution on this compound occurs with high regioselectivity at the C-1 position . This is a classic example of kinetic control, where the product distribution is determined by the relative energies of the transition states leading to the isomeric intermediates.[4]
Caption: Decisive pathways for regioselectivity in SNAr reactions.
Comparative Analysis with Alternative Substrates
To fully appreciate the utility of this compound, it is instructive to compare it with other activated dihaloarenes used in synthesis.
| Substrate | Activating Groups | Key Mechanistic Features & Comparison |
| This compound | One -NO₂, One -OCH₃ | High Regioselectivity: Predictable substitution at C-1 due to dominant stabilization by the para-nitro group. The methoxy group acts as a directing and modulating substituent. |
| 4,5-Difluoro-1,2-dinitrobenzene | Two -NO₂ | Higher Reactivity: Two powerful nitro groups provide superior activation, allowing for reactions under milder conditions.[5][6] Sequential Substitution: Can undergo sequential substitution, allowing for the introduction of two different nucleophiles. Regioselectivity of the first substitution is less pronounced as both fluorines are ortho to a nitro group. |
| 2,4-Difluoronitrobenzene | One -NO₂ | Dual Reactivity: The nitro group activates both the ortho (C-2) and para (C-4) positions. This can lead to mixtures of products or allow for selective substitution by controlling stoichiometry and reaction conditions.[5] |
| 1,3-Difluoro-5-nitrobenzene | One -NO₂ | Symmetric Activation: Both fluorine atoms are equivalent (ortho to the nitro group), leading to a single monosubstitution product. Less complex than the title compound but also less versatile for creating diverse substitution patterns.[7] |
This comparison highlights the unique advantage of this compound: it provides a platform for highly regioselective monosubstitution , yielding a product that retains a second fluorine atom and a methoxy group for potential downstream transformations.
Experimental Protocols & Methodologies
Trustworthiness in scientific reporting is built on reproducible, well-described methods. The following protocols provide a self-validating framework for studying these reactions.
Protocol 1: Synthesis of 1-(Morpholin-4-yl)-2-fluoro-3-methoxy-5-nitrobenzene
This procedure details a standard SNAr reaction to demonstrate the regioselective substitution at the C-1 position.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Add morpholine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy. The disappearance of one fluorine signal in the ¹⁹F NMR and the characteristic shifts in the aromatic region of the ¹H NMR will confirm the substitution and its position.
Protocol 2: Kinetic Analysis by In-Situ ¹H NMR Spectroscopy
This workflow allows for the determination of reaction rates, providing quantitative data to support mechanistic claims.
Caption: Workflow for a kinetic study using in-situ NMR spectroscopy.
Causality in Experimental Design:
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they effectively solvate the cations of the base and the charged Meisenheimer complex, accelerating the reaction.
-
Choice of Base: An inorganic base like K₂CO₃ is used to deprotonate the N-H of the amine nucleophile (if applicable) or to act as a halide scavenger, driving the reaction forward. It is generally preferred over stronger bases that could lead to side reactions.
-
Internal Standard (for kinetics): A non-reactive compound with a singlet in a clear region of the NMR spectrum (e.g., 1,3,5-trimethoxybenzene) is crucial for accurate quantification, as it corrects for any variations in spectrometer performance over time.
Conclusion: A Versatile and Predictable Synthetic Tool
The mechanistic studies of this compound reveal it to be a highly valuable and predictable building block in organic synthesis. The powerful directing effect of the para-nitro group ensures that nucleophilic aromatic substitution occurs with exceptional regioselectivity at the C-1 position. This predictable reactivity, coupled with the potential for further functionalization of the remaining fluorine and methoxy groups, allows chemists to design complex synthetic routes with a high degree of confidence. By understanding the fundamental principles that govern its reaction pathways, researchers can harness the full potential of this versatile intermediate in the development of novel pharmaceuticals and advanced materials.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]
-
Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
Request PDF. (2025). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]
-
Isabelle, J. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]
-
Isse, A. A., & Gennaro, A. (2010). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
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- 7. nbinno.com [nbinno.com]
A Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on 1,2-Difluoro-3-methoxy-5-nitrobenzene
A Senior Application Scientist's Guide to Understanding Reactivity and Designing Kinetic Experiments
For researchers and professionals in drug development and fine chemical synthesis, understanding the kinetics of nucleophilic aromatic substitution (SNAr) is paramount for reaction optimization, process control, and the rational design of novel molecular entities. This guide provides an in-depth technical analysis of the kinetic profile of 1,2-difluoro-3-methoxy-5-nitrobenzene, a polysubstituted aromatic building block. While specific kinetic data for this substrate is not extensively published, this document extrapolates from established principles of physical organic chemistry and available data on analogous compounds to offer a comprehensive comparison and a robust experimental framework for its kinetic evaluation.
Theoretical Framework: Unpacking the Reactivity of this compound
The propensity of an aromatic compound to undergo nucleophilic aromatic substitution is primarily dictated by the electronic nature of its substituents. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the principal determinant of the reaction rate.
The structure of this compound presents a fascinating case study in substituent effects:
-
Activating Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, both inductively and through resonance. Its presence is crucial for activating the aromatic ring towards nucleophilic attack by delocalizing the negative charge in the Meisenheimer intermediate.[2] For optimal activation, the nitro group should be positioned ortho or para to the leaving group. In this molecule, the nitro group is para to the fluorine at the C1 position and ortho to the fluorine at the C2 position, thus strongly activating both.
-
Leaving Groups: Fluorine atoms are excellent leaving groups in SNAr reactions. This is somewhat counterintuitive from the perspective of C-F bond strength, but the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[3]
-
Modulating Group: The methoxy group (-OCH₃) at the C3 position introduces a competing electronic effect. It is an electron-donating group through resonance and an electron-withdrawing group through induction. Its overall effect on the reaction rate will depend on the position of nucleophilic attack.
Regioselectivity: In this compound, nucleophilic attack can occur at either C1 or C2. The nitro group at C5 provides ortho and para stabilization for attack at both positions. However, the methoxy group at C3 will exert a deactivating effect, particularly at the adjacent C2 position, through its electron-donating resonance. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C1 position , which is para to the strongly activating nitro group and less sterically hindered by the methoxy group.
Comparative Reactivity Analysis
While direct kinetic data for this compound is scarce, we can draw valuable comparisons with the well-studied substrate, 2,4-difluoronitrobenzene .
| Feature | This compound | 2,4-Difluoronitrobenzene | Rationale for Reactivity Difference |
| Primary Site of Attack | C1 (predicted) | C4 | In 2,4-difluoronitrobenzene, the fluorine at C4 is para to the nitro group, making it the most activated site. In our target molecule, C1 is also para to the nitro group. |
| Activating Groups | One nitro group | One nitro group | Both substrates are activated by a single nitro group. |
| Leaving Groups | Two fluorine atoms | Two fluorine atoms | Both substrates possess excellent leaving groups. |
| Modulating Groups | One methoxy group | None | The electron-donating methoxy group in this compound is expected to decrease the overall electrophilicity of the ring compared to 2,4-difluoronitrobenzene. |
| Predicted Relative Reactivity | Lower | Higher | The deactivating effect of the methoxy group in the target molecule is predicted to result in a slower reaction rate compared to 2,4-difluoronitrobenzene under identical conditions. |
Experimental Design for Kinetic Analysis
To empirically determine the kinetic parameters for the nucleophilic substitution on this compound, a well-designed experimental protocol is essential. The reaction with a secondary amine, such as morpholine, is a standard model system for such studies.[4][5]
Materials and Instrumentation
-
Substrate: this compound (≥98% purity)
-
Nucleophile: Morpholine (≥99% purity, freshly distilled)
-
Solvent: Acetonitrile (HPLC grade) or Dimethyl Sulfoxide (DMSO, anhydrous)
-
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Stopped-flow apparatus (for fast reactions)
-
Constant temperature water bath
-
Standard volumetric glassware and syringes
-
Detailed Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in acetonitrile).
-
Prepare a series of stock solutions of morpholine in the same solvent at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
To ensure pseudo-first-order kinetics, the concentration of the nucleophile (morpholine) should be in large excess (at least 10-fold) compared to the substrate.
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, place a known volume of the morpholine solution (e.g., 2.5 mL).
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution (e.g., 25 µL) into the cuvette.
-
Immediately start monitoring the change in absorbance at the wavelength corresponding to the formation of the product (previously determined by recording the UV-Vis spectrum of the product).
-
Record the absorbance data as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀) where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and A₀ is the initial absorbance.
-
Repeat the kinetic runs with different concentrations of morpholine.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of kobs versus the concentration of morpholine: kobs = k₂[Morpholine]
-
Visualization of the Experimental Workflow
Caption: Workflow for the kinetic analysis of the SNAr reaction.
Mechanistic Visualization
The generally accepted mechanism for the nucleophilic aromatic substitution on this compound with a nucleophile (Nu⁻) is depicted below, highlighting the formation of the critical Meisenheimer complex.
Caption: The stepwise SNAr mechanism via a Meisenheimer complex.
Conclusion
The kinetic analysis of nucleophilic substitution on this compound provides a nuanced understanding of how multiple substituents govern reaction rates and regioselectivity. Based on established principles, this substrate is expected to be reactive towards nucleophiles, with a preference for substitution at the C1 position. However, its reactivity is likely attenuated compared to analogs lacking the electron-donating methoxy group, such as 2,4-difluoronitrobenzene. The provided experimental protocol offers a robust framework for quantifying these reactivity trends, enabling researchers to make informed decisions in the design and optimization of synthetic routes involving this versatile building block.
References
- Alarcón-Espósito, J., et al. (2017).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Campodonico, P., et al. (2022). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)
- Chemistry LibreTexts. (2021).
- Gallardo-Fuentes, S., et al. (2020).
- Gazitúa, M., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 868841.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Plater, M. J., & Harrison, W. T. A. (2021). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 45(1-2), 158-164.
- Royal Society of Chemistry. (2018). Electronic Supporting Information (ESI) for "Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy".
- Senthilkumar, K., & Um, I. H. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 4(94), 52025-52034.
- Smith, A. M., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- Wudarczyk, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Difluoro-3-methoxy-5-nitrobenzene
Introduction
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence, extending from synthesis to the final disposal of waste materials. 1,2-Difluoro-3-methoxy-5-nitrobenzene is a halogenated nitroaromatic compound, a class of chemicals that requires meticulous handling due to its potential toxicity and environmental hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal. The procedures outlined herein are designed to ensure regulatory compliance, protect laboratory personnel, and maintain environmental integrity. The core principle of this guide is that all chemical waste, particularly of this nature, must be managed as hazardous and entrusted only to licensed professional disposal services.[1]
Section 1: Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile is the foundation of safe handling and disposal. While specific toxicological data for this exact molecule is limited, its structure—containing nitro, fluoro, and aromatic functionalities—necessitates treating it with significant caution, drawing parallels from related compounds like nitrobenzene.[2][3]
1.1 Key Chemical and Safety Data
The following table summarizes essential identification and hazard information. This data must be clearly understood and readily available before any handling or disposal procedures begin.
| Property | Value | Source(s) |
| CAS Number | 1235492-43-9 | [4] |
| Molecular Formula | C₇H₅F₂NO₃ | [4] |
| Molecular Weight | 189.12 g/mol | [4] |
| GHS Pictogram | GHS07 (Harmful) | [4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Signal Word | Warning | [4] |
1.2 Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier against all potential routes of exposure—dermal, ocular, and respiratory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles. A face shield should be used if there is a risk of splashing.
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or spill response, a chemically impervious apron or suit may be required.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Section 2: Waste Characterization and Segregation
Proper disposal begins the moment the material is designated as waste. Federal and local regulations, such as those established by the Environmental Protection Agency (EPA), mandate that generators are responsible for correctly identifying and managing their hazardous waste.[7]
The "Why": this compound must be classified as hazardous waste due to its characteristics as a halogenated nitroaromatic compound. These classifications are not arbitrary; they are based on potential toxicity, reactivity, and environmental persistence.[8] Improper segregation can lead to dangerous chemical reactions or complicate the final disposal process, which is often highly specific. For instance, halogenated waste streams are typically incinerated under special conditions to manage the formation of acidic gases like hydrogen fluoride.
2.1 Waste Collection and Labeling Protocol
-
Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Hazardous Waste." The container must be in good condition with a secure, tight-fitting lid.
-
Affix Hazard Label: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Segregate Waste Streams:
-
Solid Waste: Collect pure or residual this compound, along with contaminated items like weighing papers and gloves, in a designated solid waste container.
-
Liquid Waste: If the compound is used in solution, collect it in a separate, clearly labeled liquid waste container. Do not mix with non-halogenated solvent waste.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.
-
Empty Containers: Any "empty" container that held the material must be treated as hazardous waste and disposed of as the unused product, as residual amounts can still pose a threat.[1][9]
-
Section 3: Spill Management and Decontamination
Accidents happen, but a robust and well-understood spill response protocol can mitigate the immediate hazards.
3.1 Small-Scale Laboratory Spill Response
-
Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill. If the spill is large or involves other reactive materials, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Control Vapors/Dust: Ensure the chemical fume hood is operational to manage any airborne particles or vapors.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 1.2.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material without creating dust.[1] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[10][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using spark-proof tools, carefully place the absorbed material and any contaminated debris into the designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area with soap and plenty of water.[1] Collect the cleaning materials and initial rinsate as hazardous waste.
-
Document: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.
Section 4: The Core Disposal Workflow
The ultimate goal of this workflow is the safe and compliant transfer of hazardous waste to a facility capable of destroying it without environmental release. The following diagram and steps outline the decision-making and operational process.
Caption: Disposal workflow for this compound.
4.1 Step-by-Step Disposal Protocol
-
Containerization: As detailed in Section 2.1, place waste into a properly labeled, sealed, and compatible container. This is a critical step to prevent leaks and ensure safe transport.
-
On-Site Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. Adhere strictly to your institution's and the EPA's guidelines regarding the maximum volume and time allowed for accumulation, which depends on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[12]
-
Engage Licensed Disposal Service: This is the most critical step and is non-negotiable.[1] Your institution's EHS department will coordinate with a licensed and insured hazardous waste disposal company. These companies have the permits, equipment, and expertise to transport and destroy chemical waste in compliance with all regulations.[9] The primary disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction.[8]
-
Documentation (Chain of Custody): When the waste is collected, a hazardous waste manifest will be generated. This is a legal document that tracks the waste from your laboratory (the generator) to its final destination (the disposal facility). Ensure all paperwork is completed accurately and retain copies as required by law.
Section 5: Prohibited Disposal Methods
To underscore the importance of the correct procedure, it is equally vital to state what actions are strictly forbidden. Engaging in any of these practices can result in significant regulatory fines, environmental damage, and serious safety incidents.
-
DO NOT dispose of this chemical down the drain.[9][10] It is harmful to aquatic life and can damage wastewater treatment systems.[2]
-
DO NOT dispose of this chemical or its containers in the regular trash.
-
DO NOT mix this waste with incompatible materials, such as strong acids, bases, or oxidizing agents, in the same container.[13]
-
DO NOT allow the chemical to evaporate in the fume hood as a means of disposal. This constitutes an illegal release into the environment.
By adhering to this structured and reasoned disposal plan, you ensure that your critical research and development activities are conducted with an unwavering commitment to safety and environmental stewardship.
References
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-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved January 29, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %. Retrieved January 29, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved January 29, 2026, from [Link]
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-
CP Lab Safety. (n.d.). This compound, 98% Purity, C7H5F2NO3, 1 gram. Retrieved January 29, 2026, from [Link]
- Vastani. (n.d.). Material Safety Data Sheet Nitrobenzene. Retrieved January 29, 2026.
- U.S. Environmental Protection Agency. (1978).
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Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Retrieved January 29, 2026, from [Link]
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European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved January 29, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 1,2-Difluoro-3-methoxy-5-nitrobenzene
Hazard Assessment: A Synthesis of Functional Group Toxicology
The primary hazards associated with 1,2-Difluoro-3-methoxy-5-nitrobenzene are inferred from its constituent parts:
-
Nitroaromatic Core: Nitrobenzene and its derivatives are known for their high systemic toxicity.[2][3] They are readily absorbed through the skin and can be toxic if inhaled or ingested.[3] The primary toxic effect is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[4] Furthermore, many nitroaromatic compounds are classified as suspected carcinogens and reproductive toxins.[2][3]
-
Fluorinated Aromatic Ring: The presence of fluorine atoms on the benzene ring enhances its chemical reactivity and can introduce unique toxicological profiles. While stable under normal conditions, fluorinated organic molecules can decompose under high heat (e.g., in a fire) to release extremely toxic and corrosive gases such as hydrogen fluoride (HF) and carbonyl fluoride.[5]
-
Overall Profile: Based on these functionalities, the compound should be treated as acutely toxic via all routes of exposure (dermal, inhalation, ingestion), a skin and eye irritant, and a potential carcinogen and reproductive hazard. [2][6][7]
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
Given the high potential for toxicity, engineering controls are the primary barrier against exposure. All handling of this compound must be performed within a certified and properly functioning chemical fume hood. Personal protective equipment provides the critical final layer of defense.
Table 1: Required Personal Protective Equipment
| Body Part | Required PPE | Rationale and Causality |
| Hands | Double-gloving with an inner nitrile glove and an outer glove of a highly resistant material such as Viton® or Butyl rubber .[8][9] | Nitroaromatic compounds are notorious for their ability to be absorbed through the skin, leading to systemic toxicity.[4] Standard nitrile gloves offer insufficient protection for prolonged contact. Viton® or Butyl rubber provides superior chemical resistance against aromatic compounds.[9] |
| Eyes/Face | Chemical splash goggles used in conjunction with a full-face shield .[9] | This compound is expected to be a severe eye irritant.[4][6] The combination of splash goggles and a face shield provides maximum protection against splashes, mists, and any unforeseen energetic reactions. |
| Body | A flame-resistant lab coat worn over personal clothing. All skin must be covered. | A lab coat provides a primary barrier against minor spills and contamination. Covering all exposed skin is crucial to prevent dermal absorption. |
| Respiratory | A NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges should be used for weighing and transfer operations.[1] For higher-level protection or in case of spills, a self-contained breathing apparatus (SCBA) is necessary.[2][10] | Due to the inhalation toxicity of nitroaromatics and the potential for aerosol formation, respiratory protection is mandatory.[1][2][7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every stage of the workflow.
-
Preparation:
-
Ensure the chemical fume hood has a certified face velocity of 80-120 feet per minute.
-
Don all required PPE as specified in Table 1 before entering the designated work area.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood to minimize reaching in and out.
-
Designate a specific area within the hood for handling the solid compound.
-
-
Weighing and Transfer:
-
Carefully open the container inside the fume hood. Avoid creating dust.
-
Use a dedicated, clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.
-
Close the primary container immediately after dispensing.
-
If dissolving in a solvent, add the solvent slowly to the solid within the reaction vessel to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean the spatula and any contaminated surfaces within the fume hood using a suitable solvent (e.g., ethanol or acetone), collecting the cleaning solvent as halogenated waste.
-
Carefully remove the outer gloves while still in the fume hood and dispose of them in the designated solid hazardous waste container.
-
Remove the remaining PPE only after exiting the immediate work area.
-
Wash hands thoroughly with soap and water.[6]
-
Emergency and Disposal Plans
Spill Response Workflow
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Workflow for handling a chemical spill.
First Aid
Immediate medical attention is required for any exposure.[4]
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[11]
-
Waste Segregation: Do not mix this waste with non-halogenated solvents.[12] Collect all contaminated solids (gloves, weigh boats, absorbent material) and liquid residues in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Material" and list "this compound" as a primary constituent.
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal company.[1] The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated byproducts.[1][13] Under no circumstances should this chemical or its containers be disposed of down the drain. [2][14]
References
- MSDS of 1,2-Difluoro-3-fluoromethoxy-5-nitrobenzene. Google Search Result.
- Safety D
- Safety Data Sheet: Nitrobenzene ≥98,5 %. Carl ROTH.
- Safety D
- SAFETY DATA SHEET: 1,2-Difluoro-4-nitrobenzene. Fisher Scientific.
- Nitrobenzene - HAZARD SUMMARY. NJ Department of Health.
- Nitrobenzene - Incident management. GOV.UK.
- Material Safety D
- Aromatic halogenated amines and nitro-compounds. Croner-i.
- Safety Data Sheet: 1-Chloro-2-fluoro-3-nitrobenzene. ChemScene.
- Chemical Safety Data Sheet: 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE. ChemicalBook.
- Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.
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- Fluorine in Nitrogen Safetygram. Air Products.
- Guide to the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc..
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- Hazardous Waste Disposal Guide. Dartmouth College.
- Organic Solvents Disposal. Cornell EHS.
- Fluorine Safety Inform
- Safety Data Sheet: Nitrobenzene (2015). Carl ROTH.
- Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
